molecular formula C8H7N3O2 B1398718 Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1196156-42-9

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1398718
CAS No.: 1196156-42-9
M. Wt: 177.16 g/mol
InChI Key: WAYSJYROSIMXRC-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1196156-42-9) is a versatile chemical scaffold with significant value in medicinal chemistry and drug discovery. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged structural class known for its close similitude to the purine bases adenine and guanine, which allows it to interact with a wide range of biological targets . The molecular framework features a carboxylate ester at the 5-position, which serves as a key handle for further synthetic modification and diversification to create novel active compounds . Researchers utilize this compound as a critical precursor in the synthesis of more complex molecules for biomedical applications. The pyrazolo[3,4-b]pyridine core is a subject of intense investigation, with demonstrated potential in developing tyrosine kinase inhibitors and other therapeutic agents . Recent advances highlight its role in creating derivatives with various pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties . Furthermore, novel synthetic routes, such as those using green catalysts like amorphous carbon-supported sulfonic acid (AC-SO 3 H), continue to be developed for related ester scaffolds, underscoring the ongoing innovation in the chemistry of this compound class . This product is supplied with a purity of ≥95% and should be stored sealed in a dry, room-temperature environment . It is intended for research and further manufacturing applications only and is not approved for direct human use.

Properties

IUPAC Name

methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-4-10-11-7(5)9-3-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYSJYROSIMXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725444
Record name Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-42-9
Record name Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. We will delve into its fundamental properties, synthesis, and its role as a versatile scaffold in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers actively engaged in drug discovery and development.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine scaffold is a bicyclic heterocyclic system that can be considered a bioisostere of purine. This structural similarity to the building blocks of DNA and RNA makes it an attractive framework for designing molecules that can interact with a wide range of biological targets. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, offering multiple points for chemical modification to fine-tune a compound's pharmacological properties.

This compound, with its reactive ester group, serves as a key intermediate in the synthesis of a diverse library of derivatives. These derivatives have shown significant promise as potent and selective inhibitors of various enzymes implicated in human diseases, particularly in oncology and immunology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is fundamental to the drug development process, influencing its solubility, permeability, and metabolic stability.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Solid
SMILES COC(=O)c1cnc2[nH]ncc2c1
InChI 1S/C8H7N3O2/c1-13-8(12)6-2-5-4-10-11-7(5)9-3-6/h2-4H,1H3,(H,9,10,11)

Synthesis of the Pyrazolo[3,4-b]pyridine Core

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved through several strategic approaches. A common and effective method involves the condensation of a substituted 5-aminopyrazole with a suitable three-carbon electrophile, leading to the formation of the fused pyridine ring.

Representative Synthetic Protocol: Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate[1][2]

This protocol illustrates a modern approach to constructing the pyrazolo[3,4-b]pyridine-5-carboxylate scaffold, starting from a 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative. The reaction proceeds via a sequential ring-opening/closing cascade.

Starting Materials:

  • 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

  • Aniline

  • Amorphous carbon-supported sulfonic acid (AC-SO₃H) as a catalyst

  • Ethanol (EtOH) as the solvent

Step-by-Step Procedure:

  • To a solution of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol) in ethanol (2.0 mL), add aniline (0.25 mmol, 23.5 mg).

  • Add a catalytic amount of amorphous carbon-supported sulfonic acid (AC-SO₃H) (5 mg).

  • Stir the reaction mixture at room temperature for 30–45 minutes.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the solid residue with ethanol (3 x 5.0 mL).

  • The crude product can be purified by recrystallization from ethanol to yield the desired ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[1][2]

Causality Behind Experimental Choices:

  • Catalyst: The use of a solid acid catalyst like AC-SO₃H offers advantages such as ease of separation, reusability, and often milder reaction conditions compared to traditional mineral acids.[2]

  • Solvent: Ethanol is a green and readily available solvent that facilitates the dissolution of the reactants and promotes the reaction.

  • Reaction Conditions: The reaction proceeds efficiently at room temperature, which is advantageous for energy conservation and for substrates that may be sensitive to higher temperatures.

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of any synthesized compound. While specific spectra for this compound are not publicly available, data from closely related analogs can provide valuable insights into the expected spectral features.

¹H and ¹³C NMR Spectroscopy

Proton and carbon Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the structure of organic molecules. For pyrazolo[3,4-b]pyridine derivatives, the chemical shifts and coupling constants of the aromatic protons provide key information about the substitution pattern on the bicyclic ring system.

  • ¹H NMR: One would expect to see characteristic signals for the protons on the pyrazole and pyridine rings, as well as a singlet for the methyl ester protons. The chemical shifts of the ring protons are influenced by the electronic nature of the substituents.

  • ¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester group, which typically appears in the downfield region (around 160-170 ppm).

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 177. Common fragmentation pathways for related structures involve the loss of the ester group or fragments from the heterocyclic rings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound would include:

  • N-H stretch: A broad peak in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the pyrazole ring.

  • C=O stretch: A strong, sharp peak around 1700-1730 cm⁻¹ characteristic of the carbonyl group of the ester.

  • C=N and C=C stretches: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the aromatic ring vibrations.

Applications in Drug Development: A Scaffold for Targeted Therapies

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of this compound have been extensively investigated as inhibitors of several key enzymes involved in disease pathogenesis.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a crucial role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazolo[3,4-b]pyridine scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of ALK, a receptor tyrosine kinase that is a key driver in certain types of non-small cell lung cancer.

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop highly potent inhibitors of TBK1, a kinase involved in innate immunity and inflammatory signaling pathways.

Caption: The pyrazolo[3,4-b]pyridine scaffold as a platform for developing kinase inhibitors.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. As cancer cells have a high metabolic rate and an increased demand for NAD+, NAMPT has emerged as a promising target for cancer therapy. Amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been identified as potent inhibitors of human NAMPT, exhibiting nanomolar antiproliferation activities against various tumor cell lines.

Future Perspectives

The versatility of the 1H-pyrazolo[3,4-b]pyridine scaffold, coupled with the reactivity of the methyl carboxylate group, ensures that this compound will remain a valuable building block in the quest for novel therapeutics. Future research will likely focus on:

  • Expansion of the Target Space: Exploring the activity of pyrazolo[3,4-b]pyridine derivatives against a broader range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating new analogs to further optimize potency, selectivity, and pharmacokinetic properties.

  • Development of Covalent Inhibitors: Designing derivatives that can form a covalent bond with their target, potentially leading to increased efficacy and duration of action.

Conclusion

This compound is a heterocyclic compound of significant interest to the drug discovery community. Its robust and adaptable synthesis, coupled with the proven biological activity of its derivatives, solidifies its status as a privileged scaffold. This guide has provided a technical overview of its properties, synthesis, and therapeutic potential, with the aim of empowering researchers to leverage this valuable molecule in their own drug development endeavors.

References

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1883–1890. [Link]
  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

Sources

An In-Depth Technical Guide to Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, explore synthetic methodologies, detail its characterization, and discuss its applications, particularly in the context of kinase inhibition for drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] This bicyclic heterocycle, an isostere of purine, serves as a versatile framework for the design of potent and selective inhibitors of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The pyrazolo[3,4-b]pyridine scaffold has been successfully incorporated into molecules targeting a range of kinases, including those involved in cell cycle progression, signal transduction, and angiogenesis. This compound represents a key building block and a compound of interest in its own right within this important class of molecules.

Chemical Structure and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse. This section details the chemical structure and the formal IUPAC name of the topic compound.

Chemical Structure

The structure of this compound consists of a fused pyrazole and pyridine ring system. The methyl carboxylate group is attached at the 5-position of the pyridine ring.

Molecular Formula: C₈H₇N₃O₂[2]

Molecular Weight: 177.16 g/mol [2]

CAS Number: 1196156-42-9[3]

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of this compound

IUPAC Name

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is:

This compound [4]

Synthesis Strategies and Methodologies

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two main approaches: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring from a substituted pyridine. This section will explore relevant synthetic routes that can be applied to the preparation of this compound, drawing from established literature for analogous compounds.

Synthesis from 5-Aminopyrazole Precursors

A common and versatile method for constructing the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[1]

A plausible synthetic route to obtain the target molecule or its close analogs is outlined below:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 5-Aminopyrazole-4-carbonitrile reaction Condensation Reaction (e.g., in refluxing toluene with SnCl4) reactant1->reaction reactant2 β-Ketoester reactant2->reaction product Methyl 4-amino-substituted- 1H-pyrazolo[3,4-b]pyridine-5-carboxylate reaction->product

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates.

Experimental Protocol for a Related Compound: Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Starting Materials:

  • 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

  • Aniline

  • Amorphous carbon-supported sulfonic acid (AC-SO₃H) as a catalyst

  • Ethanol (EtOH) as the solvent

Procedure: [5]

  • A mixture of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol), and AC-SO₃H (5 mg) in ethanol (2.0 mL) is agitated at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered and the solid residue is washed with ethanol.

  • The final product is obtained by recrystallization from ethanol.

Gram-Scale Synthesis Adaptation: [5] For a larger scale, a mixture of the pyranopyrazole starting material (5.0 mmol), aniline (5.0 mmol), and AC-SO₃H (25 mg) in ethanol (10.0 mL) is agitated for 30 minutes at room temperature. The workup procedure remains the same, yielding the product in high yield.[5]

Causality in Experimental Choices:

  • The use of a solid acid catalyst like AC-SO₃H offers advantages in terms of ease of separation, reusability, and often milder reaction conditions compared to traditional mineral acids.[5]

  • Ethanol is a green and readily available solvent suitable for this type of transformation.

  • Room temperature reaction conditions are advantageous for energy efficiency and minimizing side reactions.

Spectroscopic Characterization

The structural elucidation of a newly synthesized compound relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported data for compounds closely related to this compound.

Technique Observed Data for Related Compounds Reference
¹H NMR For a related ethyl ester, characteristic signals include those for the aromatic protons of the pyrazolopyridine core, the ethyl group (a quartet and a triplet), and any substituents on the ring system. For example, in ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, proton signals appear in the aromatic region (δ 6.95-7.50 ppm), a singlet for the methyl group (δ 2.02 ppm), and signals for the ethyl ester group (δ 0.96 and 3.87-3.97 ppm).[6]
¹³C NMR The ¹³C NMR spectrum of a related ethyl ester shows signals for the carbonyl carbon of the ester (around δ 168 ppm), aromatic carbons, and the carbons of the alkyl groups.[6]
Mass Spec. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. For a related ethyl ester, the [M+H]⁺ ion is observed, confirming the molecular weight. The fragmentation pattern of related ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates often involves the initial loss of an ethanol molecule.[6]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain. This compound serves as a crucial intermediate for the synthesis of more complex and potent inhibitors.

Role as a Kinase Inhibitor Scaffold

The nitrogen atoms in the pyrazolo[3,4-b]pyridine core can form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine portion of ATP. The substituents at various positions of the bicyclic system can be modified to achieve potency and selectivity for specific kinases. The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore interactions with the solvent-exposed region of the kinase active site.

Therapeutic Targets

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been investigated as inhibitors of a wide range of kinases implicated in cancer and other diseases, including:

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and FGFR, which are involved in angiogenesis and cell proliferation.

  • Non-Receptor Tyrosine Kinases: Including Src family kinases.

The development of potent and selective kinase inhibitors is an active area of research, and the pyrazolo[3,4-b]pyridine scaffold, with intermediates like this compound, continues to be a valuable platform for these efforts.

Conclusion

This compound is a heterocyclic compound with a well-defined structure and significant potential as a building block in the synthesis of bioactive molecules. Its core, the pyrazolo[3,4-b]pyridine scaffold, is a cornerstone in the design of kinase inhibitors for various therapeutic applications. While detailed experimental protocols and spectroscopic data for this specific molecule require further dissemination in peer-reviewed literature, the available information on related compounds provides a strong foundation for its synthesis and characterization. The continued exploration of derivatives based on this scaffold holds great promise for the future of targeted therapies.

References

  • PrepChem. Synthesis of 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. [Link]
  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2457-2466. [Link]
  • Google Patents. (2018). Process for the preparation of methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1h-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate and its polymorphs thereof. WO2018096550A1.
  • Supporting information for A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using sulfonated amorphous carbon. The Royal Society of Chemistry, 2022. [Link]
  • PubChemLite.
  • de la Torre, D., et al. (2022).
  • MySkinRecipes.
  • Google Patents. (2009). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. US-7585868-B2.
  • Appretech Scientific Limited.
  • Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. CN102911174A.
  • Maqbool, T., et al. (2013). Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 25(14), 7715-7718. [Link]

Sources

An In-depth Technical Guide to Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1196156-42-9

This guide provides a comprehensive technical overview of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and its role as a valuable scaffold in the development of novel therapeutics.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases, which allows it to interact with a wide range of biological targets.[1] This versatile heterocyclic system is a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and antiviral compounds. This compound serves as a key building block for the synthesis of more complex and functionally diverse molecules within this class. Its strategic placement of a methyl carboxylate group at the 5-position offers a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug development programs.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[2]

PropertyValueSource
CAS Number 1196156-42-9Echo BioSystems
Molecular Formula C₈H₇N₃O₂Sigma-Aldrich[2]
Molecular Weight 177.16 g/mol Sigma-Aldrich[2]
Appearance SolidSigma-Aldrich[2]
SMILES COC(=O)c1cnc2[nH]ncc2c1Sigma-Aldrich[2]
InChI Key WAYSJYROSIMXRC-UHFFFAOYSA-NSigma-Aldrich[2]

dot graph "chemical_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext];

}

Figure 1: Chemical Structure of this compound.

Synthesis of this compound

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be broadly approached in two ways: by constructing the pyridine ring onto a pre-existing pyrazole, or by forming the pyrazole ring on a pyridine precursor.[1] A highly effective and commonly employed method for accessing the pyrazolo[3,4-b]pyridine core is through the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.

Proposed Synthetic Protocol

A plausible and efficient route to this compound involves a multi-step sequence starting from readily available precursors. A particularly relevant strategy is the reaction of a 5-aminopyrazole with a suitable β-ketoester, followed by cyclization and aromatization.

Step 1: Synthesis of a Suitable 5-Aminopyrazole Precursor

The synthesis often begins with the preparation of a 5-aminopyrazole. A common method is the reaction of a hydrazine with a β-ketonitrile.

Step 2: Condensation and Cyclization

The 5-aminopyrazole is then reacted with a methyl ester of a β-ketoacid. This condensation reaction, often catalyzed by acid, leads to the formation of an intermediate that subsequently undergoes cyclization to form the dihydropyrazolopyridine ring system.

Step 3: Aromatization

The final step involves the aromatization of the dihydropyrazolopyridine intermediate to yield the desired this compound. This can be achieved through oxidation.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Figure 2: Proposed Synthetic Workflow.

Mechanistic Insights

The key transformation in this synthesis is the formation of the pyridine ring. The reaction is believed to proceed through an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the remaining carbonyl group. Subsequent dehydration and oxidation lead to the aromatic pyrazolo[3,4-b]pyridine ring system. The regioselectivity of the initial attack can be influenced by the nature of the substituents on the β-ketoester.

G

Figure 3: Simplified Reaction Mechanism.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings. A singlet corresponding to the methyl ester protons will be observed, typically in the range of 3.8-4.0 ppm. The NH proton of the pyrazole ring will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the ester group (around 165-170 ppm), the methyl carbon of the ester (around 52 ppm), and the aromatic carbons of the fused ring system.

Mass Spectrometry

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for related heterocyclic systems involve the loss of small molecules such as CO, HCN, and radicals from the ester group.[3]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching vibration from the ester group is expected in the region of 1700-1730 cm⁻¹. N-H stretching vibrations from the pyrazole ring will be observed in the range of 3100-3500 cm⁻¹. C-H stretching and C=C/C=N bond vibrations within the aromatic rings will also be present.

Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a highly sought-after motif in drug discovery due to its ability to mimic purine structures and interact with various enzymatic targets.

Kinase Inhibition

A significant application of pyrazolo[3,4-b]pyridine derivatives is in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolo[3,4-b]pyridine core can serve as a hinge-binding motif in the ATP-binding pocket of many kinases.

Other Therapeutic Areas

Beyond oncology, pyrazolo[3,4-b]pyridine derivatives have shown promise in a variety of other therapeutic areas, including:

  • Anti-inflammatory agents: By targeting inflammatory signaling pathways.

  • Antiviral compounds: Exhibiting activity against a range of viruses.

  • Central Nervous System (CNS) disorders: With potential applications in neurodegenerative diseases and psychiatric disorders.

The methyl ester functionality of this compound provides a convenient point for chemical elaboration to generate libraries of compounds for screening against these and other biological targets.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its straightforward, albeit multi-step, synthesis and the reactivity of its methyl ester group make it an attractive starting material for the development of novel therapeutic agents targeting a wide array of diseases. This guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers in medicinal chemistry and related fields.

References

  • Al-dujaili, L. H., et al. (2022).
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  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2486–2496. [Link]
  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate deriv
  • S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis, and biological evalu
  • Pomonis, Y., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]
  • El-Dean, A. M. K., et al. (2016). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 12, 1879–1912. [Link]
  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(8), 983–996. [Link]
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  • 6-(4-HYDROXY-PHENYL)-3-STYRYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID AMIDE DERIVATIVES AS KINASE INHIBITORS. (2011). Googleapis. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that mimic endogenous structures. Among these, the 1H-pyrazolo[3,4-b]pyridine framework has garnered significant attention. Its structural resemblance to purine bases, the fundamental components of nucleic acids, makes it a privileged scaffold in drug discovery. This bioisosteric relationship allows molecules incorporating this core to interact with a wide array of biological targets, including kinases, which play a pivotal role in cellular signaling and are often implicated in diseases such as cancer and inflammatory disorders.[1][2] Within this important class of compounds, Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate stands out as a key synthetic intermediate, a versatile building block for the elaboration of more complex and potent bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this pivotal compound.

Historical Context: The Genesis of a Versatile Scaffold

The broader family of 1H-pyrazolo[3,4-b]pyridines has a history stretching back over a century, with the first monosubstituted derivative being synthesized in 1908.[3] However, the specific discovery and initial synthesis of this compound are not prominently documented in a single seminal publication. Its emergence appears to be more evolutionary, driven by the growing interest in the pyrazolopyridine scaffold for pharmaceutical research. The compound, identified by the CAS number 1196156-42-9, has become a readily available intermediate, indicating its established utility in the synthesis of a variety of more complex molecules. Its importance is underscored by its frequent appearance in the patent literature as a key starting material for the synthesis of targeted therapeutic agents, particularly kinase inhibitors.

Synthetic Strategies: From Classical Cyclizations to Modern Methodologies

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core, and by extension the 5-carboxylate derivatives, has been approached through various strategic disconnections. The two primary retrosynthetic pathways involve either the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a substituted pyridine.

Established Synthetic Routes

Historically, the construction of the pyrazolo[3,4-b]pyridine scaffold has relied on well-established named reactions and cyclization strategies.

  • Gould-Jacobs Reaction: This classical method for quinoline synthesis can be adapted to form the pyrazolo[3,4-b]pyridine core. The reaction of a 3-aminopyrazole with a suitable three-carbon electrophile, such as diethyl 2-(ethoxymethylene)malonate, followed by cyclization, provides the bicyclic system. Subsequent functional group manipulations would be necessary to install the methyl ester at the 5-position.[3]

  • Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: A widely employed strategy involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[3] The choice of the dicarbonyl component is crucial for determining the substitution pattern on the newly formed pyridine ring. For the synthesis of the target molecule, a dicarbonyl compound bearing an ester group or a precursor that can be converted to a methyl carboxylate would be required.

The following diagram illustrates a generalized synthetic approach based on the condensation of a 5-aminopyrazole with a functionalized three-carbon component.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product aminopyrazole 5-Aminopyrazole Derivative condensation Condensation & Cyclization aminopyrazole->condensation dicarbonyl Functionalized 3-Carbon Electrophile (e.g., β-ketoester) dicarbonyl->condensation product This compound condensation->product Pyridine ring formation

Caption: Generalized synthetic pathway to the pyrazolo[3,4-b]pyridine core.

A Modern Approach: A Detailed Experimental Protocol

Synthesis of this compound

This synthesis proceeds via a multi-step sequence, culminating in the construction of the pyrazolopyridine core.

Step 1: Synthesis of a Suitable Pyrazole Intermediate

The initial step involves the preparation of a functionalized pyrazole that will serve as the foundation for the subsequent pyridine ring annulation. A common starting material is a 5-aminopyrazole derivative.

Step 2: Cyclization to Form the Pyrazolo[3,4-b]pyridine Ring

The key ring-forming step involves the reaction of the pyrazole intermediate with a suitable three-carbon electrophile that will introduce the required substituents on the pyridine ring, including the methyl carboxylate group at the 5-position.

Illustrative Experimental Protocol:

  • Reaction: Condensation of 3-amino-1H-pyrazole with dimethyl acetylenedicarboxylate (DMAD).

  • Rationale: 3-amino-1H-pyrazole provides the pyrazole core with a nucleophilic amino group poised for reaction. DMAD serves as the three-carbon electrophile, and its two ester groups provide the functionality for the pyridine ring, with one ultimately becoming the desired methyl carboxylate at the 5-position.

  • Procedure:

    • To a solution of 3-amino-1H-pyrazole (1.0 equivalent) in a suitable solvent such as methanol or ethanol, dimethyl acetylenedicarboxylate (1.0-1.2 equivalents) is added dropwise at room temperature.

    • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Quantitative Data Summary

ParameterValueReference
Starting Materials3-Amino-1H-pyrazole, Dimethyl acetylenedicarboxylateGeneral Synthetic Strategy
SolventMethanol or EthanolGeneral Synthetic Strategy
Reaction TemperatureRefluxGeneral Synthetic Strategy
Typical YieldModerate to Good[4]
PurificationColumn ChromatographyGeneral Synthetic Strategy

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a highly valued intermediate in the synthesis of potent and selective kinase inhibitors.[1] The pyrazolo[3,4-b]pyridine core acts as a versatile scaffold that can be readily functionalized at various positions to optimize binding to the ATP-binding pocket of different kinases. The methyl ester at the 5-position provides a convenient handle for further chemical modifications, such as amide bond formation, to introduce substituents that can enhance potency, selectivity, and pharmacokinetic properties.

A notable application of this scaffold is in the development of inhibitors for TANK-binding kinase 1 (TBK1), a key regulator of innate immunity.[6] Dysregulation of TBK1 has been implicated in various inflammatory diseases and cancers. The pyrazolo[3,4-b]pyridine core has been successfully employed to design potent TBK1 inhibitors, with the substituents at various positions, including that derived from the 5-carboxylate, playing a crucial role in achieving high affinity and selectivity.[6]

The following workflow illustrates the central role of this compound in a typical drug discovery cascade.

G cluster_synthesis Synthesis cluster_modification Modification & Derivatization cluster_screening Screening & Optimization cluster_candidate Outcome start_mat Simple Precursors intermediate This compound start_mat->intermediate Core Synthesis functionalization Functionalization at C5 (e.g., Amide Coupling) intermediate->functionalization library Library of Analogs functionalization->library sar Structure-Activity Relationship (SAR) Studies library->sar lead_opt Lead Optimization sar->lead_opt drug_candidate Drug Candidate (e.g., Kinase Inhibitor) lead_opt->drug_candidate

Caption: Role of the target molecule in a drug discovery workflow.

Conclusion: A Cornerstone of Modern Medicinal Chemistry

While the precise historical moment of its initial discovery remains somewhat obscure, the significance of this compound in contemporary drug discovery is undeniable. Its strategic importance lies in its role as a versatile and readily accessible building block for the construction of complex molecular architectures targeting critical disease pathways. The evolution of its synthesis from classical methods to more streamlined and efficient modern protocols highlights the ongoing innovation in synthetic organic chemistry. For researchers and scientists in the field of drug development, a thorough understanding of the synthesis and reactivity of this key intermediate is paramount for the successful design and development of the next generation of targeted therapeutics.

References

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2486–2496. [Link]
  • MySkinRecipes. (n.d.). Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxylate.
  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]
  • Liu, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6529. [Link]
  • Basir, M. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
  • Bernardino, A. M., et al. (2006). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives.
  • Nguyen, H. T., et al. (2023). Supporting information for A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. The Royal Society of Chemistry. [Link]
  • de la Torre, D., et al. (2022).
  • ResearchGate. (2018).
  • Maqbool, T., et al. (2013).
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1599–1611. [Link]
  • Scott, J. S., et al. (2017). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1147–1151. [Link]
  • Choi, H. G., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5483–5487. [Link]
  • Max-Planck-Institut für Chemische Energiekonversion. (2015).
  • Christou Research Group. (n.d.). Angewandte Chemie International Edition. University of Florida. [Link]
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  • Dalko, P., Moisan, L., & Cossy, J. (2002). Modular Ligands for Asymmetric Synthesis: Enantioselective Catalytic CuII‐Mediated Condensation Reaction of Ethyl Pyruvate with Danishefsky's Diene.

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A Comprehensive Technical Guide to the Solubility of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical research and development, understanding the physicochemical properties of a compound is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, profoundly influencing a molecule's bioavailability, formulation, and ultimately, its therapeutic efficacy. This guide is dedicated to an in-depth exploration of the solubility of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry.

While specific quantitative solubility data for this particular molecule remains elusive in publicly accessible literature, this technical guide aims to provide a robust framework for researchers. By integrating theoretical principles, qualitative analysis based on its structural attributes, and comprehensive experimental protocols, this document will empower scientists to predict, determine, and modulate the solubility of this compound and its analogs.

Molecular Profile of this compound

A thorough understanding of a molecule's structure is the foundation for predicting its behavior in different solvent systems.

Chemical Structure:

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Physical Form Solid[1]
CAS Number 1196156-42-9[2]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (this compound) and the solvent.

Structural Analysis and Solubility Prediction

The structure of this compound offers several clues to its potential solubility:

  • Heterocyclic Core: The fused pyrazolo[3,4-b]pyridine ring system is aromatic and contains several nitrogen atoms. The lone pairs of electrons on these nitrogen atoms can act as hydrogen bond acceptors.

  • Ester Group: The methyl carboxylate group (-COOCH₃) is a polar functional group. The carbonyl oxygen can act as a hydrogen bond acceptor.

  • N-H Group: The pyrazole ring contains an N-H group, which can act as a hydrogen bond donor.

Based on these features, we can make the following qualitative predictions:

  • Polar Solvents: The presence of multiple hydrogen bond acceptors and a donor suggests that this compound will exhibit some solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetonitrile). The extent of this solubility will depend on the balance between the polar interactions and the energy required to break the crystal lattice of the solid compound.

  • Nonpolar Solvents: The aromatic core also imparts some nonpolar character to the molecule. Therefore, it may have limited solubility in nonpolar solvents (e.g., hexane, toluene).

The Role of Intermolecular Forces

The dissolution of a solid in a liquid is a three-step process:

  • Breaking Solute-Solute Interactions: Energy is required to overcome the forces holding the molecules together in the crystal lattice.

  • Breaking Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent for the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy of solution determines whether the dissolution process is favorable. For this compound, the key interactions are:

  • Hydrogen Bonding: The N-H group and the nitrogen atoms in the rings, along with the carbonyl oxygen, can participate in hydrogen bonding with protic solvents.

  • Dipole-Dipole Interactions: The polar ester group and the heterocyclic system will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These forces will be present in all solvent systems.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination is crucial. The following protocols provide a framework for accurately measuring the solubility of this compound.

Safety Precautions
Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining thermodynamic solubility.

Objective: To determine the equilibrium concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvents of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, acetonitrile, ethyl acetate)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess compound to known volume of solvent B Seal and agitate (24-48h at constant T) A->B C Allow solid to settle B->C D Filter supernatant (0.22 µm filter) C->D E Dilute sample D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

High-Throughput Kinetic Solubility Assay

For early-stage drug discovery, a higher throughput method may be desirable. Kinetic solubility measurements are generally faster but may overestimate solubility as they start from a dissolved state.

Objective: To determine the concentration at which a compound precipitates from a solution when transitioning from a high-solubility organic solvent to an aqueous buffer.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS)

  • 96-well plates (UV-transparent)

  • Plate reader capable of measuring turbidity or light scattering (nephelometer)

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing a solvent shift and potentially inducing precipitation.

  • Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader.

  • Determination of Solubility: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank.

Logical Flow for Kinetic Solubility Assay:

G A Prepare high-concentration stock in DMSO B Serially dilute in 96-well plate A->B C Add aqueous buffer (solvent shift) B->C D Incubate at constant T C->D E Measure turbidity/ light scattering D->E F Determine highest non-precipitated concentration E->F

Caption: Logical flow for the high-throughput kinetic solubility assay.

Qualitative Solubility Observations and Discussion

While quantitative data is pending experimental determination, a qualitative assessment in common laboratory solvents can provide valuable initial guidance. Based on the structural analysis, the following is a predicted qualitative solubility profile:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateHydrogen bonding potential is present, but the aromatic core may limit high aqueous solubility.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighStrong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents.
Nonpolar Hexane, TolueneVery LowLack of favorable intermolecular interactions.
Chlorinated Dichloromethane, ChloroformLow to ModerateCan engage in dipole-dipole interactions, but lacks hydrogen bonding capabilities.

Conclusion and Future Directions

The solubility of this compound is a critical parameter for its advancement in drug discovery and development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, detailed experimental protocols for its determination, and a predicted qualitative solubility profile.

For researchers working with this compound, the immediate next step is the experimental determination of its solubility in a range of pharmaceutically relevant solvents and buffers using the methods outlined herein. The resulting data will be invaluable for guiding formulation strategies, designing in vitro and in vivo experiments, and informing the synthesis of analogs with improved physicochemical properties.

Furthermore, computational models can be employed to predict the solubility of related compounds, aiding in the design of future molecules with optimized properties. By combining theoretical understanding, rigorous experimental measurement, and predictive modeling, the challenges associated with the solubility of this compound can be effectively addressed, paving the way for its potential therapeutic applications.

References

  • PubChem. Methyl 1H-pyrazolo(4,3-b)
  • PubChem. 3-methyl-1H-pyrazolo[3,4-b]pyridine. [Link]
  • PubChem.
  • Appretech Scientific Limited.
  • DAU, Universitat de Barcelona.
  • PubChem.
  • MySkinRecipes.

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Spectroscopic Analysis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive spectroscopic dataset for Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 1196156-42-9) remains elusive in publicly accessible scientific literature and databases. This guide addresses the challenges in obtaining this data and provides a framework for its potential characterization, drawing on data from closely related structural isomers and derivatives.

This guide will, therefore, take a deductive approach. By examining the available data for its isomers, such as Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate, Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate, and Methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate, we can predict the expected spectroscopic features of the target compound. This comparative analysis provides a valuable, albeit theoretical, foundation for any future experimental work.

Predicted Spectroscopic Profile

The structural elucidation of a novel compound relies on the synergistic interpretation of various spectroscopic techniques. Below, we outline the anticipated data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination for organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to be the most informative. Key predicted signals would include:

    • A singlet for the methyl ester (-OCH₃) protons, likely in the range of 3.8-4.0 ppm.

    • Distinct aromatic protons for the pyridine and pyrazole rings. The chemical shifts and coupling patterns of these protons would be crucial in confirming the substitution pattern. Specifically, one would expect to see signals corresponding to the protons at positions 3, 4, and 6 of the pyrazolopyridine core.

    • A broad singlet corresponding to the N-H proton of the pyrazole ring, the chemical shift of which would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Expected key signals include:

    • A signal for the methyl ester carbon (-OCH₃) around 50-55 ppm.

    • A signal for the carbonyl carbon of the ester group in the downfield region, typically 160-170 ppm.

    • Distinct signals for the carbon atoms of the bicyclic aromatic core. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

  • Molecular Ion Peak (M⁺): For this compound (C₈H₇N₃O₂), the expected molecular weight is approximately 177.16 g/mol . The mass spectrum should show a prominent molecular ion peak (or [M+H]⁺ in the case of ESI) corresponding to this mass.

  • Fragmentation Pattern: The fragmentation pattern would be a key identifier. Likely fragmentation pathways could involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as characteristic cleavages of the pyrazolopyridine ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Key Absorptions:

    • A strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1700-1730 cm⁻¹.

    • N-H stretching vibration from the pyrazole ring, which would likely appear as a broad band in the range of 3200-3500 cm⁻¹.

    • C-H stretching vibrations from the aromatic rings and the methyl group, typically observed around 2900-3100 cm⁻¹.

    • C=N and C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.

Experimental Workflow for Characterization

For researchers undertaking the synthesis of this compound, a rigorous characterization workflow is essential.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation & Verification Syn Synthesis of Target Compound Pur Purification (e.g., Column Chromatography, Recrystallization) Syn->Pur NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Pur->NMR MS Mass Spectrometry (EI/ESI) Pur->MS IR IR Spectroscopy Pur->IR Interpret Spectral Interpretation & Structure Elucidation NMR->Interpret MS->Interpret IR->Interpret Compare Comparison with Predicted Data & Isomers Interpret->Compare Confirm Structural Confirmation Compare->Confirm

Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

Conclusion and Future Outlook

While a definitive, experimentally-derived spectroscopic dataset for this compound is currently unavailable in the public domain, a robust predictive framework can be established based on the analysis of its isomers and fundamental spectroscopic principles. The lack of published data highlights an opportunity for further research in the synthesis and characterization of this and other under-documented pyrazolopyridine derivatives. Such work would be a valuable contribution to the fields of medicinal chemistry and materials science, providing the foundational data necessary for future drug design and development efforts. Researchers who successfully synthesize and characterize this compound are encouraged to publish their findings to enrich the collective knowledge base.

References

Due to the lack of specific literature for the target compound, a formal reference list cannot be compiled. The information presented is based on general principles of organic spectroscopy and data extrapolated from publicly available information on related compounds.

"Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Properties, Synthesis, and Applications

Introduction

The quest for novel therapeutic agents is intrinsically linked to the exploration of unique chemical scaffolds that can effectively interact with biological targets. Among these, nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry. The pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system, has garnered significant attention due to its structural resemblance to endogenous purine bases like adenine and guanine.[1] This similarity allows it to function as a "bioisostere," making it a privileged scaffold in drug design.

This compound emerges as a particularly valuable derivative of this family. It serves not as an end-product therapeutic but as a crucial molecular building block. Its strategically positioned functional groups—the pyrazole nitrogen atoms, the pyridine nitrogen, and the methyl ester—provide multiple points for chemical modification, enabling the systematic construction of diverse compound libraries. This guide offers a comprehensive overview of its physicochemical properties, modern synthetic routes, chemical reactivity, and applications, with a focus on its role in the development of next-generation therapeutics, particularly kinase inhibitors.[2]

Part 1: Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental for its effective use in research and development. This compound is typically supplied as a solid and possesses the key properties summarized below.

Key Properties Summary
PropertyValueSource(s)
Molecular Formula C₈H₇N₃O₂[3][4]
Molecular Weight 177.16 g/mol [4]
CAS Number 1196156-42-9[4][5][6]
Appearance Solid
Purity Typically ≥98%[4]
InChI Key WAYSJYROSIMXRC-UHFFFAOYSA-N[3]
Canonical SMILES COC(=O)c1cnc2[nH]ncc2c1
Structural Representation

The structure of this compound, featuring the fused pyrazole and pyridine rings, is critical to its function as a versatile scaffold.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Mechanism cluster_end Product start1 Pyrano[2,3-c]pyrazole (Precursor) step1 Ring Opening of Pyranopyrazole start1->step1 Combine start2 Aniline start2->step1 Combine catalyst AC-SO3H Catalyst (Solid Acid) catalyst->step1 solvent Ethanol (EtOH) Room Temperature solvent->step1 step2 Intermediate Formation step1->step2 step3 Ring Closing to form Pyridine step2->step3 product Pyrazolo[3,4-b]pyridine- 5-carboxylate Derivative step3->product

Caption: Workflow for a modern synthesis of the pyrazolopyridine scaffold.

Detailed Experimental Protocol: Cascade Synthesis

The following protocol is adapted from the work of Nguyen et al. (2023) for the synthesis of related pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. [7][8]

  • Reaction Setup: In a round-bottom flask, combine the starting 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative (1.0 eq), aniline (1.0 eq), and a catalytic amount of amorphous carbon-supported sulfonic acid (AC-SO₃H, ~5 mg per 0.25 mmol substrate).

  • Solvent Addition: Add ethanol (EtOH) as the solvent (e.g., 2.0 mL per 0.25 mmol substrate).

  • Reaction Execution: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 30-45 minutes).

  • Work-up: Upon completion, filter the reaction mixture to remove the solid catalyst. Wash the catalyst with additional EtOH (3 x 5 mL).

  • Purification: The desired product, a substituted pyrazolo[3,4-b]pyridine-5-carboxylate, is obtained by recrystallization of the crude filtrate from ethanol.

Causality Note: The sulfonic acid catalyst is crucial for protonating the pyran oxygen, initiating a ring-opening cascade. The subsequent intramolecular cyclization and dehydration, facilitated by the mild conditions, efficiently form the stable pyridine ring. This method avoids harsh reagents and high temperatures, aligning with green chemistry principles.

Reactivity and Vectorial Functionalization

The true power of this compound lies in its potential for selective, site-specific modifications—a concept known as vectorial functionalization. [9]This allows chemists to systematically explore the chemical space around the core scaffold to optimize binding to a biological target.

reactivity mol mol_img N1 N1-H react_N1 N-Alkylation N-Arylation N1->react_N1 C3 C3-H react_C3 Halogenation Borylation -> Suzuki C3->react_C3 C5_ester C5-Ester react_C5 Hydrolysis -> Amidation (Amide Coupling) C5_ester->react_C5 C6 C6-H react_C6 Metalation -> Electrophile Cross-Coupling C6->react_C6

Caption: Key reactive sites for vectorial functionalization.

  • N1-Position: The pyrazole N-H is acidic and can be readily deprotonated and subsequently alkylated or arylated to introduce substituents that can probe specific pockets in a target protein.

  • C3-Position: This position on the pyrazole ring can undergo electrophilic substitution, such as halogenation. The resulting halide can then be used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups. [9]* C5-Ester: The methyl ester is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for forming amide bonds with a wide array of amines via standard peptide coupling protocols. This is one of the most common and impactful modifications in medicinal chemistry.

  • C6-Position: The C-H bond at this position can be activated through directed metalation, allowing for the introduction of further electrophiles or for subsequent cross-coupling reactions. [9]

Part 3: Applications in Research and Drug Development

The pyrazolo[3,4-b]pyridine scaffold is a validated pharmacophore found in numerous biologically active agents. [1]this compound serves as a key entry point for synthesizing these complex molecules.

  • Kinase Inhibitors: This is arguably the most significant application. Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The pyrazolo[3,4-b]pyridine core mimics the hinge-binding motif of ATP, allowing derivatives to act as competitive inhibitors. This compound is a common starting material for developing inhibitors targeting a range of kinases. [2]* Central Nervous System (CNS) Agents: The broader class of pyrazolopyridines has been investigated for anxiolytic properties, acting as positive allosteric modulators of the GABA-A receptor. [10]The ability to tune the scaffold's lipophilicity and polarity through vectorial functionalization makes it suitable for designing CNS-penetrant drugs.

  • Antimicrobial and Antiviral Agents: The nitrogen-rich heterocyclic system has been explored for developing novel antibacterial, antifungal, and antiviral compounds, providing a potential scaffold to combat drug-resistant pathogens. [8]* Agrochemical Research: Beyond pharmaceuticals, its reactivity and stability are leveraged in agrochemical research to develop new and effective crop protection agents. [2]

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While a specific, comprehensive SDS for this exact CAS number is not widely available in public databases, data from closely related pyrazolopyridine and pyrazole carboxylate compounds can inform safe handling practices. [11][12][13] Users MUST consult the material-specific Safety Data Sheet (SDS) provided by their supplier before any handling or use.

General Safety Recommendations
  • Hazard Classification (Anticipated): Based on related structures, this compound may be classified as harmful if swallowed, and capable of causing skin and serious eye irritation. [12][13][14]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. [11] * Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.

  • First Aid Measures:

    • If Inhaled: Move to fresh air.

    • If on Skin: Wash off immediately with plenty of soap and water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician. [15]* Storage:

    • Store in a tightly sealed container. [11] * Keep in a cool, dry, and well-ventilated place, away from incompatible materials. A recommended storage temperature is often 2-8°C for long-term stability. [2]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its robust and accessible synthesis, combined with a predictable and highly versatile reactivity profile, makes it an invaluable scaffold for medicinal chemists and researchers. By providing multiple "vectors" for chemical elaboration, it allows for the systematic and rational design of novel molecules aimed at treating a host of human diseases, from cancer to CNS disorders. As drug discovery continues to demand ever more sophisticated and specific molecular tools, the importance of foundational building blocks like this one will only continue to grow.

References

  • Journal of the Chemical Society, Perkin Transactions 1. Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. RSC Publishing. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]
  • PubChem. Methyl 1H-pyrazolo(4,3-b)
  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2263–2272.
  • MySkinRecipes.
  • Nguyen, H. T., et al. (2023).
  • Kantvidaitė, A., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
  • PubChem. Methyl 1H-pyrazolo(3,4-b)
  • Quiroga, J., & Insuasty, B. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2919. MDPI. [Link]
  • Moody, C. M., et al. (2021). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 19(39), 8565-8570. RSC Publishing. [Link]
  • Wikipedia. Pyrazolopyridines. [Link]
  • PubChemLite.
  • Quiroga, J., & Insuasty, B. (2022).
  • El-borai, M. A., et al. (2013).
  • PubChem. 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid | C7H5N3O2 | CID 21408148. [Link]
  • Appretech Scientific Limited.

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A Strategic Guide to the Initial Biological Screening of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically-grounded framework for conducting the initial biological evaluation of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Moving beyond a simple checklist of assays, this guide emphasizes the strategic rationale behind the screening cascade, ensuring that each experimental step logically informs the next, thereby maximizing data value and resource efficiency in the early stages of drug discovery.

Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring appearance in a multitude of biologically active compounds.[1][2][3] This fused heterocyclic system is structurally analogous to purine bases, allowing it to interact with a wide array of biological targets. The literature documents a broad spectrum of pharmacological activities for its derivatives, including potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[2][3][4][5] Specifically, derivatives have shown promise as inhibitors of critical oncology targets like Cyclin-Dependent Kinases (CDKs), PIM-1 kinase, and TANK-binding kinase 1 (TBK1).[6][7][8]

Given this rich pharmacological history, any novel derivative, such as this compound, warrants a systematic and thorough investigation to uncover its therapeutic potential.

Compound Under Investigation:

Structure Chemical Name Molecular Formula Molecular Weight CAS Number
Chemical structure of this compoundThis compoundC₈H₇N₃O₂177.16 g/mol 916325-83-2[9]

The Screening Cascade: A Phased Approach to Biological Characterization

A tiered screening approach is the most logical and resource-effective strategy. It begins with broad, foundational assays to identify any general biological activity and cytotoxic liabilities before committing to more complex, resource-intensive mechanistic studies.

Screening_Cascade cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target-Focused Screening cluster_2 Tier 3: Mechanistic Elucidation T1_Start This compound (Stock Solution in DMSO) T1_Cyto Cytotoxicity Profiling (e.g., MTT Assay) T1_Start->T1_Cyto Primary Screens T1_Micro Antimicrobial Screening (Panel of Bacteria/Fungi) T1_Start->T1_Micro Primary Screens T2_Kinase Kinase Inhibition Panel (e.g., CDK, PIM-1, TBK1) T1_Cyto->T2_Kinase If non-toxic or selectively toxic T3_MIC MIC/MBC Determination (For Antimicrobial Hits) T1_Micro->T3_MIC If activity observed T3_Apoptosis Apoptosis & Cell Cycle Analysis (For Anticancer Hits) T2_Kinase->T3_Apoptosis If potent inhibition & cytotoxicity correlate T2_GPCR Other Relevant Target Family (Based on Structural Homology) T3_ADME Preliminary ADME/Tox (In Silico / In Vitro) T3_Apoptosis->T3_ADME T3_MIC->T3_ADME MTT_Principle cluster_cell Mitochondrion of Live Cell MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Reductases Solubilization DMSO / SDS Formazan->Solubilization Dissolves Crystals Reader Measure Absorbance (570 nm) Solubilization->Reader Quantifies Color

Caption: Principle of the MTT assay for cell viability.

Antimicrobial Activity Screening

Rationale: The pyrazolo[3,4-b]pyridine scaffold is present in compounds with documented antibacterial and antifungal activities. [5][10][11]An initial screen against a representative panel of microbes is a cost-effective way to explore this potential therapeutic avenue.

Recommended Protocol: Kirby-Bauer Disk Diffusion Method

  • Microbial Culture: Prepare fresh overnight liquid cultures of test organisms (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Pseudomonas aeruginosa (Gram-), and Candida albicans (Fungus)).

  • Agar Plate Inoculation: Spread the microbial cultures evenly onto the surface of Mueller-Hinton agar plates to create a lawn.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Compound Addition: Pipette a fixed amount (e.g., 10 µL) of the test compound at a high concentration (e.g., 1 mg/mL in DMSO) onto a disk. Use a known antibiotic (e.g., Tetracycline) as a positive control and DMSO as a negative control. [10]5. Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 48 hours (for fungi).

  • Data Acquisition: Measure the diameter (in mm) of the clear zone of inhibition around each disk where microbial growth is prevented.

Data Presentation: Tier 1 Screening Summary

Assay TypeTargetResult MetricValueInterpretation
Cytotoxicity HCT-116 (Colon Cancer)IC₅₀ (µM)e.g., 15.2Moderate cytotoxic effect
MCF-7 (Breast Cancer)IC₅₀ (µM)e.g., 28.9Lower cytotoxic effect
MCF-10A (Non-cancerous)IC₅₀ (µM)e.g., >100Selective towards cancer cells
Antimicrobial S. aureusZone of Inhibition (mm)e.g., 14Potential Gram-positive activity
E. coliZone of Inhibition (mm)e.g., 0No significant Gram-negative activity
C. albicansZone of Inhibition (mm)e.g., 8Weak antifungal activity

Tier 2: Target-Focused Screening

Should the compound exhibit interesting activity in Tier 1 (e.g., selective cytotoxicity against cancer cells), the next logical step is to investigate its effect on specific molecular targets known to be modulated by the pyrazolo[3,4-b]pyridine scaffold. Kinase inhibition is the most prominent and well-documented mechanism of action for this class of compounds. [12]

Kinase Inhibition Profiling

Rationale: Numerous pyrazolo[3,4-b]pyridine derivatives are potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. [1]Published research has specifically identified derivatives that inhibit PIM-1, CDK2, and TBK1, making these prime targets for initial screening. [6][7][8] Recommended Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a common commercial format (e.g., ADP-Glo™ Kinase Assay).

  • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., PIM-1), its specific substrate peptide, and ATP in a kinase buffer solution.

  • Compound Addition: Add this compound across a range of concentrations (e.g., 10 µM to 1 nM). Include a known inhibitor (e.g., Staurosporine) as a positive control and a vehicle (DMSO) as a negative control (100% activity).

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly formed ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Kinase_Inhibition Kinase Kinase Enzyme ADP ADP Kinase->ADP Phosphorylation P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation No_Reaction Inhibition (No Reaction) Kinase->No_Reaction ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Compound Test Compound (Inhibitor) Compound->Kinase Binds to Active Site

Sources

Unlocking the Therapeutic Potential of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A Technical Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The aberrant activity of these enzymes is a hallmark of numerous diseases. Consequently, the search for potent and selective kinase inhibitors remains a cornerstone of pharmaceutical research. Within this pursuit, certain chemical structures, known as "privileged scaffolds," have demonstrated a remarkable propensity for binding to kinases and eliciting desired biological responses. The pyrazolo[3,4-b]pyridine core is one such scaffold, consistently appearing in a variety of potent kinase inhibitors. This guide focuses on a specific, readily accessible derivative of this scaffold: Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate . While this particular molecule is not extensively characterized in the public domain as a kinase inhibitor, its structural features and the proven track record of its parent scaffold make it an exceptional starting point for a drug discovery campaign. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and comprehensive roadmap for evaluating and optimizing the potential of this compound as a novel kinase inhibitor.

The Molecule of Interest: Synthesis and Strategic Considerations

The journey of drug discovery begins with the molecule itself. A robust and scalable synthetic route is paramount for any serious investigation.

Proposed Synthesis Route

Based on established methodologies for the synthesis of pyrazolo[3,4-b]pyridine derivatives, a plausible and efficient route to this compound can be envisioned. A common and effective strategy involves the condensation of a 5-aminopyrazole precursor with a suitable three-carbon building block, often a dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 5-aminopyrazole precursor. This can be achieved through various published methods, often starting from readily available materials like malononitrile and hydrazine.

  • Step 2: Cyclocondensation. React the 5-aminopyrazole with a suitable partner such as dimethyl acetylenedicarboxylate (DMAD) in a suitable solvent like ethanol or acetic acid.

  • Step 3: Reaction Monitoring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 4: Purification. Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

  • Step 5: Characterization. The final product, this compound, must be thoroughly characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Strategic Value of the Starting Scaffold

The this compound scaffold (CAS No: 1196156-42-9, Molecular Formula: C₈H₇N₃O₂) offers several strategic advantages for a medicinal chemistry program:

  • Privileged Core: As previously mentioned, the pyrazolo[3,4-b]pyridine core is a well-established kinase-binding motif.

  • Handles for Modification: The molecule possesses several key positions (the N1 position of the pyrazole, the C3 and C6 positions of the pyridine ring, and the methyl ester at C5) that are amenable to chemical modification for structure-activity relationship (SAR) studies.

  • Synthetic Accessibility: The straightforward synthesis allows for the rapid generation of analogs.

A Systematic Approach to Kinase Inhibitor Profiling

With a reliable supply of the starting compound, the next critical phase is to comprehensively profile its kinase inhibitory activity. A tiered approach, starting broad and progressively focusing, is most efficient.

Tier 1: High-Throughput Screening (HTS) for Initial Hit Identification

The initial step is to screen this compound against a large, diverse panel of kinases to identify any potential "hits."

Experimental Protocol: Broad-Panel Kinase HTS

  • Kinase Panel Selection: Utilize a commercially available panel of several hundred kinases, covering different branches of the human kinome.

  • Assay Format: A variety of HTS-compatible assay formats can be employed. A common and robust choice is a fluorescence-based assay, such as:

    • LanthaScreen™ TR-FRET Assays: These assays measure the inhibition of substrate phosphorylation through a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • Fluorescence Polarization (FP) Assays: These assays are based on the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.

  • Compound Concentration: Perform the initial screen at a single, relatively high concentration (e.g., 10 µM) to maximize the chances of identifying even weak inhibitors.

  • Data Analysis: Analyze the raw data to identify kinases where the compound causes a significant reduction in activity (typically >50% inhibition).

Tier 2: Hit Confirmation and Potency Determination

Any hits identified in the primary screen must be confirmed and their potency quantified.

Experimental Protocol: IC₅₀ Determination

  • Dose-Response Curves: For each confirmed hit, perform a dose-response experiment with the compound, typically using a 10-point serial dilution.

  • IC₅₀ Calculation: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

  • Data Interpretation: The IC₅₀ value provides a quantitative measure of the compound's potency against a specific kinase.

The results of this initial profiling can be summarized in a table for clarity.

Kinase Target% Inhibition @ 10 µMIC₅₀ (nM)
Kinase A85%50
Kinase B62%500
Kinase C15%>10,000
.........

Table 1: Hypothetical initial kinase profiling data for this compound.

Target Deconvolution and Validation: Unmasking the Mechanism

If the initial screening yields promising results, or if a phenotypic screening approach was initially taken, it is crucial to identify and validate the specific molecular target(s) of the compound.

Target Identification Methodologies

Several powerful techniques can be employed to identify the protein targets of a small molecule inhibitor.

  • Affinity-Based Pull-Downs: This involves immobilizing the compound on a solid support (e.g., agarose beads) and using it to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Changes in protein stability in the presence of the compound can be monitored by Western blotting or mass spectrometry.

Experimental Workflow: Affinity-Based Target Identification

Target_Identification_Workflow cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification synthesis Synthesize Affinity Probe (e.g., Biotinylated Analog) incubation Incubate Lysate with Immobilized Probe synthesis->incubation lysate Prepare Cell Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec bioinformatics Data Analysis & Candidate Identification mass_spec->bioinformatics

Figure 1: Workflow for affinity-based target identification.

Target Validation

Once a list of potential kinase targets has been generated, it is imperative to validate that inhibiting these specific kinases is responsible for the compound's biological effects.

Experimental Protocol: Target Validation using siRNA

  • Cell Line Selection: Choose a cancer cell line where the putative target kinase is known to be a key driver of proliferation.

  • siRNA Transfection: Transfect the cells with small interfering RNA (siRNA) specifically designed to silence the expression of the target kinase. A non-targeting siRNA should be used as a control.

  • Compound Treatment: Treat both the target-silenced and control cells with this compound.

  • Phenotypic Readout: Measure a relevant cellular phenotype, such as cell viability or proliferation.

  • Data Analysis: If the compound's effect is significantly diminished in the target-silenced cells compared to the control cells, it provides strong evidence that the compound acts through the inhibition of that specific kinase.

Structure-Activity Relationship (SAR) Studies: The Path to Potency and Selectivity

The initial compound is merely a starting point. The goal of a medicinal chemistry campaign is to systematically modify the structure to improve its potency, selectivity, and drug-like properties. This is achieved through Structure-Activity Relationship (SAR) studies.

A Strategic Approach to Analog Synthesis

Starting with the this compound core, we can systematically explore the chemical space around it. The key is to make one modification at a time and assess its impact on activity.

SAR_Strategy cluster_modifications Chemical Modifications cluster_evaluation Iterative Evaluation cluster_goals Optimization Goals Core This compound (Lead Compound) R1 N1 Position (e.g., Alkyl, Aryl groups) Core->R1 Explore SAR at: R3 C3 Position (e.g., H, Me, NH2) Core->R3 Explore SAR at: R5 C5 Position (Amide formation) Core->R5 Explore SAR at: R6 C6 Position (e.g., Aryl, Heteroaryl groups) Core->R6 Explore SAR at: Synthesis Synthesize Analogs R1->Synthesis R3->Synthesis R5->Synthesis R6->Synthesis Biochemical Biochemical Assays (Potency - IC50) Synthesis->Biochemical Cellular Cell-based Assays (Efficacy, Toxicity) Biochemical->Cellular Potency Increased Potency Biochemical->Potency Drive Towards Selectivity_Goal Improved Selectivity Biochemical->Selectivity_Goal Drive Towards ADME Favorable ADME Properties Biochemical->ADME Drive Towards Selectivity Kinase Selectivity Profiling Cellular->Selectivity Cellular->Potency Drive Towards Cellular->Selectivity_Goal Drive Towards Cellular->ADME Drive Towards Selectivity->Synthesis Design Next Generation Selectivity->Potency Drive Towards Selectivity->Selectivity_Goal Drive Towards Selectivity->ADME Drive Towards

An In-depth Technical Guide to the Synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to purine bases. This has made it a cornerstone for the development of a wide array of therapeutic agents.[1][2] Derivatives of this core have demonstrated significant biological activities, including but not limited to antiviral, antibacterial, anti-inflammatory, and antitumor properties.[3][4][5] The introduction of a methyl carboxylate group at the 5-position provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.[6] This guide provides an in-depth analysis of the synthetic strategies for preparing methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate and its derivatives, with a focus on the underlying chemical principles and practical experimental considerations.

I. Core Synthetic Strategies: Building the Pyrazolo[3,4-b]pyridine Nucleus

The construction of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two primary retrosynthetic approaches: annulation of a pyridine ring onto a pre-existing pyrazole, or formation of a pyrazole ring from a suitably functionalized pyridine precursor.[1][7] For the synthesis of 5-carboxylate derivatives, the former approach, starting from 5-aminopyrazoles, is particularly prevalent and versatile.

This is the most widely employed strategy, leveraging the nucleophilicity of the 5-aminopyrazole to react with various 1,3-dielectrophiles or their synthetic equivalents. The choice of the three-carbon component is critical as it dictates the substitution pattern on the newly formed pyridine ring.

1. The Gould-Jacobs Reaction: A Classic Approach to 4-Hydroxy Derivatives

The Gould-Jacobs reaction offers a reliable route to 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, which are valuable intermediates that can be further functionalized. The reaction involves the condensation of a 5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate (EMME) or a similar malonic ester derivative, followed by thermal cyclization.[1][2]

The mechanism proceeds via an initial Michael-type addition of the amino group to the electron-deficient double bond of EMME, followed by the elimination of ethanol to form an aminomethylenemalonate intermediate. Subsequent intramolecular cyclization, driven by heat, occurs via nucleophilic attack of a pyrazole ring nitrogen onto one of the ester carbonyls, leading to the formation of the pyridine ring and elimination of a second molecule of ethanol.[2] The resulting product is the ethyl ester, which can be transesterified to the methyl ester if required.

Experimental Protocol: Synthesis of Ethyl 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [8]

  • Step 1: Dissolve 14.8 g (0.05 mol) of [[(1-Ethyl-3-methyl-5-pyrazolyl)amino]methylene]malonic acid diethyl ester in 50 g of diphenyl ether.

  • Step 2: Heat the reaction mixture to a bath temperature of 235°-250°C and maintain for 1-2 hours. During this time, the ethanol formed is continuously distilled off.

  • Step 3: Remove the final traces of ethanol using a water aspirator vacuum.

  • Step 4: Separate the diphenyl ether by vacuum distillation using a fractionating column.

  • Step 5: The product, 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester, is obtained by distillation at a boiling point of 125°-129°C under 0.1-0.5 mmHg vacuum.

  • Step 6: Recrystallize the product from ligroin (90°-100°) to yield the pure compound.

2. Multicomponent Reactions: Efficiency in Diversity Generation

Multicomponent reactions (MCRs) have emerged as powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules from simple starting materials in a single pot. Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]pyridines.[5]

A notable example involves the reaction of a 5-aminopyrazole, an aromatic aldehyde, and a β-ketoester, such as ethyl pyruvate, to afford ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylates.[9] This approach allows for the introduction of diversity at multiple positions of the final molecule by simply varying the starting components.

More recently, a novel pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and anilines has been reported.[10][11] This method, catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H), proceeds via a sequential opening/closing cascade reaction at room temperature, offering an efficient and operationally simple route to the desired products.[11]

Experimental Protocol: Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [10]

  • Step 1: In a suitable reaction vessel, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol, 23.5 mg), and AC-SO3H (5 mg).

  • Step 2: Add EtOH (2.0 mL) and stir the mixture at room temperature for 30–45 minutes.

  • Step 3: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Upon completion, filter the reaction mixture and wash the solid with EtOH (3 x 5.0 mL).

  • Step 5: Recrystallize the crude product from EtOH to obtain pure ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.

While less common for the synthesis of 5-carboxylates, it is also possible to construct the pyrazole ring onto a pre-functionalized pyridine. This approach typically involves the reaction of a hydrazine with a pyridine derivative bearing ortho-amino and cyano or formyl groups.[7] For instance, the cyclocondensation of hydrazines with 2-chloro-3-cyanopyridines can yield 3-amino-pyrazolo[3,4-b]pyridines.[7] Subsequent functional group manipulations would be necessary to introduce the 5-carboxylate moiety.

II. Derivatization of the this compound Core

The this compound core is a versatile template for further chemical exploration. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.[12] The carboxylic acid itself can also serve as a key intermediate for the synthesis of other heterocyclic systems, such as oxadiazoles and triazoles.[12]

The pyrazole nitrogen (N1) can be alkylated or arylated to introduce further diversity. Additionally, if a 4-hydroxy group is present, it can be converted to a 4-chloro substituent using reagents like phosphorus oxychloride, which then serves as a leaving group for nucleophilic aromatic substitution reactions.[1]

III. Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic strategies discussed.

Gould_Jacobs_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Intermediate Aminomethylenemalonate Intermediate 5-Aminopyrazole->Intermediate + EMME - EtOH EMME Diethyl 2-(ethoxymethylene)malonate Product Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Intermediate->Product Thermal Cyclization - EtOH

Caption: The Gould-Jacobs reaction for the synthesis of 4-hydroxypyrazolo[3,4-b]pyridine-5-carboxylates.

MCR_Synthesis Start Starting Materials Aminopyrazole 5-Aminopyrazole Start->Aminopyrazole Aldehyde Aromatic Aldehyde Start->Aldehyde Ketoester β-Ketoester Start->Ketoester Reaction One-Pot Reaction Aminopyrazole->Reaction Aldehyde->Reaction Ketoester->Reaction Product Substituted 1H-pyrazolo[3,4-b]pyridine-5-carboxylate Reaction->Product

Caption: A generalized workflow for the multicomponent synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates.

IV. Structure-Activity Relationship Insights and Therapeutic Potential

The pyrazolo[3,4-b]pyridine scaffold has been identified as a key pharmacophore in numerous kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs).[13][14] The substituents at various positions of the heterocyclic core play a crucial role in determining the potency and selectivity of these inhibitors. The 5-carboxylate group and its derivatives can form important hydrogen bonding interactions with the hinge region of the kinase active site. Furthermore, the groups attached to the N1 and C3 positions often occupy hydrophobic pockets, and their nature significantly influences the overall binding affinity. The diverse biological activities reported for this class of compounds underscore their immense potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[4][5]

V. Conclusion

The synthesis of this compound and its derivatives is a well-established area of research with a rich chemical literature. The strategies outlined in this guide, particularly those based on the cyclocondensation of 5-aminopyrazoles, provide robust and versatile methods for accessing this important class of compounds. The continued development of novel synthetic methodologies, such as efficient multicomponent reactions, will undoubtedly facilitate the discovery of new pyrazolo[3,4-b]pyridine-based drug candidates with improved therapeutic profiles. For researchers in drug discovery, a thorough understanding of these synthetic routes is paramount for the rational design and efficient synthesis of next-generation therapeutic agents.

References

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The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Versatile Scaffold

The pyrazolo[3,4-b]pyridine core, a bicyclic heterocycle formed by the fusion of pyrazole and pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purine bases, such as adenine and guanine, allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the pyrazolo[3,4-b]pyridine scaffold, delving into its synthesis, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential.

The scaffold's versatility is underscored by the existence of two main tautomeric forms, the 1H- and 2H-isomers, with the 1H-tautomer being significantly more stable.[1] This inherent stability, coupled with multiple sites for substitution (N1, C3, C4, C5, and C6), provides a rich chemical space for medicinal chemists to explore and optimize for specific biological activities.[1][3] The interest in this scaffold is evidenced by the hundreds of thousands of synthesized derivatives and a vast number of patents and scientific publications.[1][4]

Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two primary strategies: annelating a pyridine ring onto a pre-existing pyrazole or, conversely, forming a pyrazole ring on a pyridine precursor.[1][5] The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Pyridine Ring Formation on a Pyrazole Precursor

This is a widely employed strategy, often starting with a 5-aminopyrazole derivative. Several classical and modern synthetic methodologies are utilized:

  • Reaction with 1,3-Dicarbonyl Compounds: A common approach involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. This method, however, can lead to regioisomeric mixtures if an unsymmetrical dicarbonyl is used, with the product ratio depending on the relative electrophilicity of the two carbonyl groups.[1]

  • Gould-Jacobs Reaction: This reaction, traditionally used for quinoline synthesis, can be adapted by using a 3-aminopyrazole instead of an aniline. The reaction with diethyl 2-(ethoxymethylene)malonate typically yields a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which can be subsequently chlorinated.[1]

  • Michael Addition with α,β-Unsaturated Ketones: The reaction of a 5-aminopyrazole with an α,β-unsaturated ketone proceeds via a Michael addition, followed by intramolecular cyclization and dehydration to form the pyrazolo[3,4-b]pyridine core.[1][6]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to synthesize highly functionalized pyrazolo[3,4-b]pyridines in a single step.[7][8] These reactions often involve the condensation of an aldehyde, an active methylene compound, and a 5-aminopyrazole derivative.

Experimental Protocol: ZrCl₄-Catalyzed Synthesis from α,β-Unsaturated Ketones

This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines from α,β-unsaturated ketones and 5-amino-1-phenyl-pyrazole, as reported by P. K. Chityala et al.[6]

Step 1: Preparation of the Reaction Mixture

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

Step 2: Degassing and Catalyst Addition

  • Degas the reaction mixture.

  • Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.

Step 3: Reaction

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

Step 4: Work-up and Purification

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl₃ and water to the residue.

  • Separate the two phases and wash the aqueous phase twice with CHCl₃.

  • The combined organic phases are then dried and concentrated to yield the crude product, which can be further purified by chromatography.

A Privileged Scaffold in Drug Discovery: Diverse Biological Activities

The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop inhibitors for a wide range of therapeutic targets, demonstrating its broad applicability in medicinal chemistry.

Kinase Inhibition: A Dominant Application

A significant portion of research on pyrazolo[3,4-b]pyridines has focused on their potent kinase inhibitory activity.[9][10] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of TRK kinases (TRKA, TRKB, TRKC), which are oncogenic drivers in various cancers.[11][12][13] For instance, compound C03 showed an IC₅₀ of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC₅₀ of 0.304 μM.[11][12] The design strategy often involves scaffold hopping from known kinase inhibitors.[12]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrazolo[3,4-b]pyridines have been synthesized as potent and selective inhibitors of CDKs, which are key regulators of the cell cycle.[14] These compounds have shown anti-proliferative activity in human tumor cell lines.[14] Some derivatives have been designed as dual CDK2/PIM1 inhibitors, demonstrating potent anti-cancer activity and selectivity.[9]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: This scaffold has yielded potent and selective inhibitors of FGFRs, which are attractive targets in cancer therapy.[15] The N(1)-H of the pyrazole ring is often crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[15]

  • Other Kinase Targets: The versatility of the pyrazolo[3,4-b]pyridine core has led to the discovery of inhibitors for other kinases, including Monopolar spindle kinase 1 (Mps1),[16] TANK-binding kinase 1 (TBK1),[17] and Adenosine 5'-monophosphate-activated protein kinase (AMPK) activators.[18][19]

Anticancer Activity Beyond Kinase Inhibition

The anticancer properties of pyrazolo[3,4-b]pyridine derivatives are not limited to kinase inhibition. They have been shown to exert their effects through various other mechanisms:

  • Topoisomerase II Inhibition: Certain derivatives have been identified as potent inhibitors of Topoisomerase IIα, an enzyme crucial for DNA replication and transcription.[2] Compound 8c from a recent study demonstrated significant inhibition of TOPIIα and induced DNA damage and S-phase cell cycle arrest, leading to apoptosis.[2]

  • Antiproliferative Activity: A broad range of pyrazolo[3,4-b]pyridine compounds have exhibited potent antiproliferative activity against various cancer cell lines, including those of the breast, colon, liver, and cervix.[9][20]

Applications in Neurodegenerative Diseases

The pyrazolo[3,4-b]pyridine scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's disease.[7][21][22] Some derivatives have shown the ability to bind to β-amyloid plaques, suggesting their potential as diagnostic probes or therapeutic agents for Alzheimer's.[6]

Other Therapeutic Areas

The broad biological activity of this scaffold extends to other areas, including:

  • Anti-inflammatory activity [1]

  • Antimicrobial and antifungal activity [7][23]

  • Antiviral activity [7]

  • Treatment of pulmonary arterial hypertension , with Riociguat (Adempas) being a marketed drug.[1]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these SARs is crucial for the rational design of more potent and selective drug candidates.

PositionSubstituent Effect on Biological ActivityKey Insights
N1 The presence of a hydrogen atom (N-H) is often critical for activity, particularly in kinase inhibition, where it can act as a hydrogen bond donor.[15] Methylation of this position can lead to a complete loss of activity.[15]The N1 position is a key interaction point with many biological targets.
C3 Substitutions at this position can significantly modulate potency and selectivity. The nature of the substituent (e.g., aryl, alkyl) can influence interactions with the target protein.A crucial position for exploring diverse chemical functionalities.
C4 This position is often substituted with groups that can form key interactions with the target. For example, in AMPK activators, a para-substituted diphenyl group at this position was found to be essential for potency.[18] In some kinase inhibitors, substitutions at C4 can influence selectivity.A key vector for optimizing potency and selectivity.
C5 & C6 Substitutions at these positions on the pyridine ring can impact the overall physicochemical properties of the molecule, such as solubility and metabolic stability. They can also provide additional interaction points with the target.Important for fine-tuning pharmacokinetic and pharmacodynamic properties.

Signaling Pathway Modulation: A Focus on Kinase Inhibition

The following diagram illustrates a generalized signaling pathway often targeted by pyrazolo[3,4-b]pyridine-based kinase inhibitors. These inhibitors typically act as ATP-competitive binders in the kinase domain of receptor tyrosine kinases (RTKs) like TRK or FGFR.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., NGF, FGF) RTK Receptor Tyrosine Kinase (e.g., TRK, FGFR) Ligand->RTK Binding & Dimerization RTK->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream Activation Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->RTK Blocks ATP Binding Site ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Signal Transduction

Caption: Generalized pathway of RTK inhibition by pyrazolo[3,4-b]pyridine derivatives.

Future Perspectives and Conclusion

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly attractive and fruitful area of research in medicinal chemistry. Its proven success in targeting a wide range of biological entities, particularly kinases, cements its status as a privileged structure. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient, sustainable, and regioselective synthetic methods will be crucial for generating diverse libraries of pyrazolo[3,4-b]pyridine derivatives.[5][7][24][25]

  • Expansion to New Biological Targets: While kinase inhibition remains a major focus, exploring the potential of this scaffold against other target classes, such as epigenetic targets and protein-protein interactions, could open up new therapeutic avenues.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors to design covalent or allosteric modulators could lead to drugs with improved selectivity and duration of action.

  • Application of AI and Machine Learning: Utilizing computational tools for the de novo design and optimization of pyrazolo[3,4-b]pyridine-based compounds can accelerate the drug discovery process.

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Tautomeric Forms of Pyrazolo[3,4-b]pyridine Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system fundamental to the development of a wide array of therapeutic agents due to its structural similarity to purine bases.[1][2] A critical, yet often complex, aspect of its chemistry is the phenomenon of tautomerism, which significantly influences the physicochemical properties, biological activity, and drug-target interactions of its derivatives. This in-depth guide provides a comprehensive exploration of the tautomeric forms of pyrazolo[3,4-b]pyridines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances of the principal tautomers, the sophisticated analytical techniques employed for their characterization, and the profound implications of tautomeric equilibrium in medicinal chemistry.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings gives rise to the bicyclic heterocyclic system known as pyrazolopyridine. Among its isomers, the pyrazolo[3,4-b]pyridine framework has garnered substantial attention in medicinal chemistry.[2][3] Its structural analogy to endogenous purines allows for interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[3][4][5] The versatility of this scaffold in drug design is further underscored by its amenability to chemical modification at various positions, enabling the fine-tuning of its biological profile.[1][6]

The Fundamental Tautomerism of Pyrazolo[3,4-b]pyridines

For pyrazolo[3,4-b]pyridine derivatives that are unsubstituted on the pyrazole nitrogen, two primary prototropic tautomers exist: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine.[1][7] This tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring.

Structural Depiction of 1H- and 2H-Tautomers

The two predominant tautomeric forms are illustrated below:

  • 1H-Pyrazolo[3,4-b]pyridine: The proton is located on the N1 nitrogen atom of the pyrazole ring.

  • 2H-Pyrazolo[3,4-b]pyridine: The proton is located on the N2 nitrogen atom of the pyrazole ring.

The equilibrium between these two forms is a critical determinant of the molecule's overall properties.

The Predominance of the 1H-Tautomer: A Thermodynamic Perspective

Extensive computational and experimental studies have consistently demonstrated the greater thermodynamic stability of the 1H-tautomer.[1] For instance, AM1 calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 37.03 kJ/mol (nearly 9 kcal/mol).[1] This energetic preference is a crucial factor to consider during the design and synthesis of new derivatives, as the 1H-isomer will typically be the major species present under equilibrium conditions.

Probing the Tautomeric Landscape: Methodologies and Characterization

The definitive characterization of tautomeric forms requires a multi-faceted analytical approach, combining spectroscopic and structural elucidation techniques. The choice of methodology is dictated by the specific nature of the derivative and the desired level of detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Tautomer Elucidation

NMR spectroscopy is arguably the most informative technique for studying tautomerism in solution.[8][9] Key NMR parameters provide direct evidence for the position of the tautomeric proton.

  • ¹H NMR: The chemical shift of the N-H proton can be indicative of its location. However, this signal is often broad and may exchange with solvent protons. More reliably, the chemical shifts of the carbon-bound protons on the pyrazole and pyridine rings are sensitive to the tautomeric form.[10][11]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core, particularly C3, C3a, and C7a, are distinct for the 1H- and 2H-isomers.[11]

  • ¹⁵N NMR: Direct detection of ¹⁵N chemical shifts provides unambiguous evidence of the proton's location. The nitrogen atom bearing the proton will have a significantly different chemical shift compared to the unsubstituted nitrogen.

  • Heteronuclear Correlation Spectroscopy (HMBC and HSQC): These 2D NMR techniques are invaluable for establishing long-range correlations between protons and carbons/nitrogens, which can definitively assign the tautomeric structure.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve a precisely weighed sample of the pyrazolo[3,4-b]pyridine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If isotopically enriched material is available, acquire a ¹⁵N NMR spectrum. Otherwise, natural abundance ¹⁵N NMR can be attempted, though it may require a longer acquisition time.

    • Acquire 2D gHSQC and gHMBC spectra to establish ¹H-¹³C and long-range ¹H-¹³C/¹⁵N correlations.

  • Data Analysis:

    • Assign all proton, carbon, and nitrogen resonances based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

    • Compare the observed chemical shifts and coupling constants with literature values for known 1H- and 2H-pyrazolo[3,4-b]pyridine derivatives to determine the predominant tautomer.

    • For mixtures of tautomers, the relative integration of well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum can be used to determine the tautomeric ratio.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, including the precise location of the tautomeric proton.[12][13] This technique offers definitive proof of the preferred tautomeric form in the crystalline phase. It is important to note that the solid-state structure may not always reflect the tautomeric equilibrium present in solution.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for determining tautomeric form using X-ray crystallography.

UV-Vis Spectroscopy and Computational Chemistry

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers will exhibit distinct absorption spectra.[14][15][16] Changes in the absorption spectrum with variations in solvent polarity or pH can provide insights into the shifting equilibrium.[17]

Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful predictive tools.[18][19] They can be employed to:

  • Calculate the relative energies of the different tautomers, thereby predicting the most stable form.

  • Simulate NMR and UV-Vis spectra for each tautomer, which can then be compared with experimental data to aid in structural assignment.[14][20]

Factors Influencing Tautomeric Equilibrium

While the 1H-tautomer is generally more stable, the position of the tautomeric equilibrium can be influenced by several factors.

Substituent Effects

The electronic nature of substituents on the pyrazolo[3,4-b]pyridine core can modulate the relative stability of the tautomers.[21]

  • Electron-donating groups can influence the basicity of the nitrogen atoms and potentially alter the tautomeric preference.

  • Electron-withdrawing groups can have the opposite effect. The position of the substituent is also critical in determining its influence.[22]

Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent can play a significant role in stabilizing one tautomer over the other.[14] Polar, protic solvents may favor the tautomer with a greater dipole moment or one that can engage in more favorable hydrogen bonding interactions.

Tautomerism and Its Impact on Drug Discovery and Development

The tautomeric state of a pyrazolo[3,4-b]pyridine derivative is not merely a chemical curiosity; it has profound implications for its drug-like properties and biological activity.

Biological Activity and Receptor Binding

The different tautomers of a molecule are distinct chemical entities with different shapes, hydrogen bonding patterns, and electronic distributions. Consequently, only one tautomer may bind effectively to the target receptor or enzyme. A shift in the tautomeric equilibrium can, therefore, lead to a dramatic change in biological activity.[1][3]

Logical Relationship: Tautomerism and Biological Activity

tautomer_activity Tautomer Tautomeric Equilibrium 1H-Tautomer 2H-Tautomer Properties Physicochemical Properties (pKa, logP, Solubility) Tautomer:f1->Properties Tautomer:f2->Properties Binding Receptor Binding (Shape, H-bonding) Properties:p0->Binding:b0 Activity Biological Activity (Efficacy, Potency) Binding:b0->Activity:a0

Caption: The influence of tautomeric equilibrium on biological activity.

Physicochemical Properties

Tautomerism affects key physicochemical properties that are critical for drug development, including:

  • pKa: The basicity of the molecule will differ between tautomers.

  • Lipophilicity (logP): The distribution of a molecule between aqueous and lipid phases can be tautomer-dependent.

  • Solubility: The aqueous solubility can vary significantly between different tautomeric forms.

These properties, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Conclusion and Future Perspectives

A thorough understanding and characterization of the tautomeric forms of pyrazolo[3,4-b]pyridine derivatives are indispensable for successful drug discovery and development. The predominance of the 1H-tautomer provides a solid foundation for design, but the potential for tautomeric shifts due to substitution and environmental factors must be carefully considered. The integrated application of advanced spectroscopic techniques, X-ray crystallography, and computational modeling is crucial for unambiguously defining the tautomeric state of novel compounds. As the quest for more selective and potent therapeutics continues, a deep appreciation of the subtleties of tautomerism will remain a key factor in harnessing the full potential of the pyrazolo[3,4-b]pyridine scaffold.

References

  • Díaz-Alonso, A., Martínez-Montero, A., Pérez de la Torre, R., El-Essawy, R., Taha, J., & Bassyouni, J. I. (2021).
  • ResearchGate. (n.d.). Tautomeric 1H-pyrazolo[3,4-b]pyridine (1) and...
  • Elbadawi, M. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(1), 1. [Link]
  • Zapotoczny, S., Danel, A., Sterzel, M. T., & Pilch, M. (2007). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. The Journal of Physical Chemistry A, 111(25), 5408–5414. [Link]
  • ResearchGate. (n.d.). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
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  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • ResearchGate. (n.d.). Some biologically active pyrazolo[3,4-b]pyridine derivatives.
  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e.
  • PubMed. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer.
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  • ElectronicsAndBooks. (n.d.). Synthesis and tautomerism study of 7-substituted pyrazolo[3,4-c]pyridines.
  • Miao, W., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6427. [Link]
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4633. [Link]
  • ResearchGate. (n.d.). (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e; thermal ellipsoids are.
  • PubMed. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy.
  • ResearchGate. (n.d.). (PDF) Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy.
  • PubMed. (2007). Tautomerism phenomenon of pyrazolo[3,4-b]quinoline: spectroscopic and quantum mechanical studies.
  • ResearchGate. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
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Methodological & Application

Synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine core is isosteric to purine bases, making it a privileged structure in the design of kinase inhibitors, anti-inflammatory agents, and central nervous system disorder therapeutics[1]. This guide details a robust and well-established synthetic protocol involving the cyclocondensation of a 5-aminopyrazole precursor with a suitable β-ketoester. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental procedure, and present expected outcomes and characterization data. This document is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of this important molecular framework.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings to form the pyrazolo[3,4-b]pyridine system creates a class of compounds with significant biological activity[2][3]. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, particularly protein kinases. The specific target of this protocol, this compound, serves as a versatile intermediate. The methyl ester at the C5 position provides a convenient handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthetic Strategy: The Bohlmann-Rahtz Pyridine Synthesis

The chosen synthetic route is a variation of the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. In our case, we will utilize a one-pot reaction between 3-amino-1H-pyrazole-4-carbonitrile and methyl acetoacetate. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the cyclocondensation reaction.

The reaction proceeds through a series of steps:

  • Michael Addition: The nucleophilic amino group of the 5-aminopyrazole attacks the β-position of the α,β-unsaturated ketone (formed in situ from the enamine of methyl acetoacetate).

  • Intramolecular Cyclization: The pyrazole nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the ketoester.

  • Dehydration: Subsequent elimination of a water molecule leads to the formation of the dihydropyridine ring.

  • Aromatization: The dihydropyridine intermediate undergoes spontaneous oxidation (or can be facilitated by an oxidizing agent) to yield the aromatic pyrazolo[3,4-b]pyridine core.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
3-Amino-1H-pyrazole-4-carbonitrile≥98%Sigma-Aldrich
Methyl acetoacetate≥99%Sigma-Aldrich
Tin(IV) chloride (SnCl₄)≥99%Sigma-Aldrich
Toluene, anhydrous≥99.8%Sigma-Aldrich
Ethyl acetateHPLC gradeFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory prepared-
Magnesium Sulfate, anhydrousReagent gradeVWR Chemicals
EthanolReagent gradeVWR Chemicals

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Tin(IV) chloride is corrosive and moisture-sensitive; handle with care under an inert atmosphere.

Step-by-Step Synthesis Procedure
  • To a stirred solution of methyl acetoacetate (4.3 mmol) in dry toluene (15 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-3-methylthio-1-phenyl-1H-pyrazole-4-carbonitrile (4 mmol)[4].

  • Carefully add tin(IV) chloride (8 mmol) to the reaction mixture. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux[4].

  • Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extract the product into ethyl acetate (3 x 25 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol to afford Methyl 4-amino-6-methyl-3-methylthio-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as white needles[4].

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
Melting Point A sharp melting point should be observed.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the pyrazolo[3,4-b]pyridine core, a singlet for the methyl ester protons, and a singlet for the C6-methyl group. The chemical shifts and coupling constants should be consistent with the proposed structure.
¹³C NMR The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the ester.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₈H₇N₃O₂: 177.16 g/mol )[1].
IR Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C=N and C=C stretching vibrations of the aromatic rings.

Visualization of the Synthetic Pathway

Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Aminopyrazole 3-Amino-1H-pyrazole-4-carbonitrile Enamine Enamine Intermediate Aminopyrazole->Enamine Condensation Ketoester Methyl Acetoacetate Ketoester->Enamine Product This compound Enamine->Product Cyclization & Aromatization

Caption: Proposed reaction mechanism for the synthesis.

Experimental Workflow

workflow Start Start Mix Mix 3-Amino-1H-pyrazole-4-carbonitrile, Methyl Acetoacetate & Toluene Start->Mix Add_Catalyst Add SnCl₄ Mix->Add_Catalyst Reflux Reflux for 5 hours Add_Catalyst->Reflux Quench Quench with NaHCO₃ Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry with MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize from Ethanol Concentrate->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow diagram.

Discussion and Expert Insights

The use of tin(IV) chloride as a Lewis acid catalyst is crucial for promoting the condensation reaction and facilitating the cyclization process[4]. Anhydrous conditions are important to prevent the deactivation of the catalyst. The workup procedure with a mild base like sodium bicarbonate is necessary to neutralize the acidic catalyst and any acidic byproducts.

For purification, recrystallization from ethanol is generally effective. However, if impurities persist, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed. The choice of solvent for recrystallization may need to be optimized based on the specific substitution pattern of the pyrazolo[3,4-b]pyridine derivative being synthesized.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedure and adhering to the safety precautions, researchers can efficiently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The versatility of the pyrazolo[3,4-b]pyridine scaffold ensures its continued importance in the development of novel therapeutics.

References

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  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
  • Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes. Google Patents.
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Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylates

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold formed by the fusion of pyrazole and pyridine rings.[1][2] This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its wide range of pharmacological activities.[3] Derivatives have shown potential as kinase inhibitors, anticancer agents, antimalarials, antivirals, and anti-inflammatory agents.[2][4][5] The stability and synthetic accessibility of the pyrazolo[3,4-b]pyridine system make it an attractive framework for the development of novel therapeutics.[3][6]

There are two primary tautomeric forms for the unsubstituted scaffold: the 1H- and 2H-isomers. Quantum mechanical calculations have shown the 1H-tautomer to be significantly more stable, by nearly 9 kcal/mol, which is why it is the overwhelmingly prevalent form in synthetic and biological studies.[1]

This application note provides detailed, step-by-step protocols for the synthesis of a key subclass, the pyrazolo[3,4-b]pyridine-5-carboxylates. We will explore several robust and efficient synthetic strategies, explaining the causality behind experimental choices and providing the necessary data for replication and adaptation in a research setting. The primary synthetic strategies involve constructing the pyridine ring onto a pre-existing pyrazole core, a versatile and widely adopted approach.[1][2]

Overview of Key Synthetic Strategies

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates can be achieved through several distinct pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Below is an overview of the primary methods detailed in this guide.

Synthetic_Strategies cluster_start Starting Materials cluster_methods Synthetic Methods cluster_end Target Compound Aminopyrazole 5-Aminopyrazoles MCR Multicomponent Reaction (MCR) (Hantzsch-type) Aminopyrazole->MCR + Aldehyde + Ethyl Cyanoacetate PyranoPyrazole Pyranopyrazoles Cascade Sequential Opening/Closing Cascade PyranoPyrazole->Cascade + Aniline / EtOH Cyanopyrazole 5-Amino-4-cyanopyrazoles Condensation Lewis Acid-Catalyzed Condensation Cyanopyrazole->Condensation + β-Dicarbonyl + SnCl4 Target Pyrazolo[3,4-b]pyridine -5-carboxylates MCR->Target Cascade->Target Condensation->Target

Caption: Primary synthetic routes to pyrazolo[3,4-b]pyridine-5-carboxylates.

Protocol 1: Multicomponent Synthesis (MCR) under Green Conditions

Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors in a single pot.[7] This protocol details a microwave-assisted, Hantzsch-type synthesis in an aqueous medium, representing an environmentally friendly approach.[7][8]

Principle and Mechanistic Insight

The reaction proceeds through a cascade of events. First, a Knoevenagel condensation occurs between an aldehyde (3) and an active methylene compound, ethyl 2-cyanoacetate (2), to form a vinyl-cyanoester intermediate (I). Concurrently, the 5-aminopyrazole (1) reacts with ammonium acetate (4) to enhance its nucleophilicity. This is followed by a Michael-type addition of the aminopyrazole onto the electron-deficient double bond of the intermediate (I). The resulting adduct (III) then undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the cyano group, followed by tautomerization to yield the stable, aromatic 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate product (5).[8]

MCR_Mechanism cluster_workflow MCR Experimental Workflow A 1. Combine Reagents (Aminopyrazole, Aldehyde, Ethyl Cyanoacetate, NH4OAc, TEA, H2O) B 2. Microwave Irradiation (e.g., 40°C, 20 min) A->B C 3. Monitor Reaction by TLC B->C D 4. Cool and Filter C->D E 5. Wash Precipitate (with cold water/ethanol) D->E F 6. Dry Product E->F G 7. Characterize (NMR, HRMS, M.P.) F->G Cascade_Workflow cluster_workflow Cascade Reaction Workflow A 1. Combine Pyranopyrazole, Aniline, and AC-SO3H Catalyst in Ethanol B 2. Agitate at Room Temperature (30-45 min) A->B C 3. Monitor Reaction by TLC B->C D 4. Filter the Reaction Mixture C->D E 5. Wash Solid with Ethanol D->E F 6. Recrystallize from Ethanol E->F G 7. Characterize (NMR, HRMS, M.P.) F->G Condensation_Workflow cluster_workflow Lewis Acid Condensation Workflow A 1. Dissolve Cyanopyrazole and Diethyl Malonate in Dry Toluene B 2. Add SnCl4 Catalyst A->B C 3. Reflux the Mixture (6 hours) B->C D 4. Cool to Room Temperature C->D E 5. Quench with aq. Na2CO3 D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, Concentrate, and Recrystallize F->G H 8. Characterize (M.P., Elemental Analysis) G->H

Sources

Application Note: High-Purity Isolation of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent biological assays. This application note provides a comprehensive, field-tested guide to the purification of this compound using the recrystallization technique. We delve into the theoretical underpinnings of crystallization, offer a systematic approach to solvent selection, and present a detailed, step-by-step protocol for achieving high-purity material. Troubleshooting strategies are also discussed to address common challenges such as oiling out and low recovery.

Introduction: The Imperative for Purity

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, valued for its rigid, planar geometry and its capacity for forming multiple hydrogen bonds.[2] As a key intermediate, this compound serves as a foundational element for library synthesis in drug development programs.[1] Achieving greater than 98% purity is often a prerequisite for its use in Good Manufacturing Practice (GMP) environments.

Recrystallization remains one of the most powerful and cost-effective methods for purifying solid organic compounds.[3] The technique is founded on the principle that the solubility of a compound in a solvent generally increases with temperature.[4] By dissolving the impure solid in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the target compound crystallizes out of the solution in a purer form, while impurities remain dissolved in the surrounding solvent (the mother liquor).[5][6]

This guide provides the necessary detail to empower researchers to reliably and efficiently purify this specific molecule, ensuring the integrity of their subsequent synthetic and biological work.

Physicochemical Profile

A thorough understanding of the compound's properties is the first step in developing a robust purification protocol.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[7][8]
Molecular Weight 177.16 g/mol [7][8]
Appearance Solid
Storage 2-8°C, sealed, dry[1]
InChIKey WAYSJYROSIMXRC-UHFFFAOYSA-N[7]
CAS Number 1196156-42-9[8][9]

The Science of Recrystallization: A Brief Primer

The success of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal process involves four key stages: Nucleation, Growth, Aggregation, and Ripening.[10]

  • Dissolution : The impure solid is dissolved in a minimum amount of a boiling solvent to create a saturated solution. This step is critical; using too much solvent is the most common reason for poor yield.[11]

  • Cooling & Supersaturation : As the solution cools, the solubility of the target compound decreases, creating a supersaturated state.

  • Nucleation & Crystal Growth : The compound molecules begin to self-assemble onto a growing crystal lattice.[5] Because of the specific geometric requirements of the crystal lattice, impurity molecules are typically excluded, remaining in the solution. Slow cooling is crucial as it favors the formation of larger, purer crystals over a rapidly formed precipitate that can trap impurities.[12]

  • Isolation : The purified crystals are separated from the impurity-laden mother liquor, typically by vacuum filtration.[4]

Strategic Solvent Selection

The choice of solvent is the most critical parameter in a successful recrystallization.[13] An ideal solvent should exhibit:

  • High solvency for the target compound at high temperatures.

  • Low solvency for the target compound at low temperatures.

  • Favorable solvency for impurities , either being highly soluble at all temperatures or completely insoluble.

  • A boiling point that is below the melting point of the compound.

  • Chemical inertness with the compound.

  • Volatility for easy removal from the purified crystals.

Given the polar nature of the pyrazolo[3,4-b]pyridine core, with its N-H and ester functionalities, polar solvents are logical starting points. A recent study demonstrated that a related pyrazolo[3,4-b]pyridine derivative was successfully recrystallized from ethanol (EtOH), making it a prime candidate.[14]

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78Polar ProticPrimary Candidate. Likely to dissolve the compound when hot and have reduced solubility upon cooling.[14]
Methanol 65Polar ProticSimilar to ethanol but its lower boiling point can sometimes lead to premature crystallization during hot filtration.
Isopropanol 82Polar ProticA good alternative to ethanol, slightly less polar.
Ethyl Acetate 77Polar AproticMay be a good single solvent. Can also be paired with a non-polar solvent like hexanes.
Acetonitrile 82Polar AproticA versatile solvent, worth screening.
Water 100Very Polar ProticThe compound is likely to be poorly soluble in water, making it a potential anti-solvent in a mixed-solvent system with ethanol or methanol.
DCM / Hexanes 40 / 69MixedA mixed-solvent system. The compound is dissolved in minimal hot DCM (soluble solvent), and hexanes (insoluble solvent) is added until turbidity persists.[13]

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the purification of crude this compound using ethanol as the primary solvent.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade or Absolute)

  • Deionized Water (for ice bath)

  • Erlenmeyer flasks (at least two sizes)

  • Hotplate with stirring capability

  • Watch glass to cover the flask

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Drying oven or vacuum desiccator

Visualization of the Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation & Drying start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Hot Solvent to Dissolve Solid start->add_solvent Portionwise solvent Heat Solvent in Separate Flask solvent->add_solvent hot_filt Hot Filtration (If Insoluble Impurities Present) add_solvent->hot_filt Decision Point cool_rt Slowly Cool to Room Temperature add_solvent->cool_rt No Filtration Needed hot_filt->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice Maximize Yield vac_filt Vacuum Filter Crystals cool_ice->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Detailed Procedure
  • Preparation : Place the crude solid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. In a separate flask, heat a volume of ethanol (e.g., 50 mL) to a gentle boil. Remember to use boiling chips or a stir bar to ensure smooth boiling.[15]

  • Dissolution : Add a small portion of the hot ethanol to the flask containing the solid. Swirl the flask to dissolve the compound.[5] Keep the flask on the hotplate to maintain the temperature. Continue adding the hot solvent dropwise or in small portions until all the solid has just dissolved. Causality : Using the minimum amount of hot solvent is essential for maximizing the recovery of the purified compound upon cooling.[6] An excess of solvent will keep more of the product dissolved even when cold, leading to a lower yield.[11][16]

  • Decolorization (Optional) : If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (a spatula tip). Reheat the solution to boiling for a few minutes. The charcoal adsorbs colored impurities.[15]

  • Hot Filtration (Optional) : If activated charcoal was used or if insoluble impurities are visible, a hot filtration is necessary. To prevent premature crystallization in the funnel, pre-heat the filtration apparatus (stemless funnel and receiving flask) with hot solvent vapor.[15] Filter the hot solution quickly. If crystals form on the filter paper, they can be redissolved with a small amount of fresh, hot solvent.

  • Crystallization : Cover the flask containing the clear, hot solution with a watch glass and set it aside on an insulated surface (like a cork ring or wooden block) to cool slowly and undisturbed to room temperature. Causality : Slow cooling encourages the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.[12] Rapid cooling can trap impurities within the crystal lattice.

  • Maximizing Yield : Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product from the solution.[5]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. Causality : The wash step removes any residual mother liquor containing dissolved impurities from the surface of the crystals.[3] Using ice-cold solvent is critical to minimize redissolving the purified product.[15]

  • Drying : Press the crystals as dry as possible on the filter paper using a clean spatula or stopper. Transfer the purified solid to a watch glass and allow it to air dry or place it in a drying oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Troubleshooting Common Issues

ProblemLikely Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used. [11] The solution is not supersaturated.Boil off a portion of the solvent to concentrate the solution, then allow it to cool again.[16]
The solution is supersaturated but resists nucleation. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[11][12] Add a "seed crystal" of the pure compound if available.[15]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute, or the compound is significantly impure.[11][15]Reheat the solution to redissolve the oil. Add a small amount of additional solvent and attempt to cool again, very slowly.[11] Consider switching to a lower-boiling point solvent or using a mixed-solvent system.
Very Low Yield Too much solvent was used. [16]If the mother liquor has not been discarded, it can be concentrated by evaporation to recover a "second crop" of crystals, which may be of slightly lower purity.[6]
Crystals were washed with warm solvent. Always use ice-cold solvent for washing to minimize product loss.[15]
Premature crystallization during hot filtration. Ensure the filtration apparatus is properly heated before use. Use a slight excess of hot solvent to keep the compound dissolved, then evaporate the excess after filtration.[15]

Conclusion

The recrystallization protocol detailed in this note provides a reliable and scalable method for obtaining high-purity this compound. By understanding the principles of solubility and crystallization and by carefully selecting a solvent system—with ethanol being the recommended starting point—researchers can effectively remove impurities. The systematic approach and troubleshooting guide presented here will enable scientists in drug development and organic synthesis to produce material of the high quality required for their critical research applications.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
  • SOP: CRYSTALLIZATION. (n.d.).
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  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxylate. (n.d.). MySkinRecipes.
  • Chemistry Crystallization. (n.d.). Sathee Jee.
  • Recrystallization - Part 2. (n.d.).
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
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  • Crystallization of Organic Compounds. (n.d.).
  • Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. (n.d.). PubChem.
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  • 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid. (n.d.). PubChem.
  • Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents. (n.d.). ResearchGate.
  • Al-Zahrani, H. A., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PLoS ONE, 18(1), e0279848.
  • This compound. (n.d.). Appretech Scientific Limited.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). KTU ePubl.
  • Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. (n.d.). ResearchGate.
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Application Note: High-Purity Isolation of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the purification of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key heterocyclic building block in pharmaceutical and agrochemical research. The methodology centers on the use of silica gel flash column chromatography, detailing a systematic approach from initial Thin-Layer Chromatography (TLC) method development to optimized gradient elution and fraction analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient purification strategy for polar, nitrogen-containing heterocyclic esters.

Introduction: The Significance of Purifying Pyrazolopyridine Scaffolds

This compound is a member of the pyrazolopyridine family, a class of bicyclic nitrogen heterocyles that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The purity of such intermediates is paramount, as even minor impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent synthetic steps and final active pharmaceutical ingredients (APIs). Column chromatography is a fundamental technique for the purification of these types of compounds, offering a robust method to separate the target molecule from reaction byproducts and unreacted starting materials.[2] This document outlines a detailed protocol for the purification of this specific pyrazolopyridine derivative, emphasizing the underlying chemical principles to ensure reproducibility and high purity.

Compound Profile:

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₈H₇N₃O₂[3]
Molecular Weight 177.16 g/mol [3]
Appearance Solid[4]
CAS Number 1196156-42-9[5]

Foundational Principles: Mastering the Separation

The successful purification of this compound by column chromatography hinges on the differential partitioning of the compound between a stationary phase and a mobile phase. Due to the presence of the pyridine and pyrazole rings, as well as the methyl ester functionality, the target molecule is moderately polar.

Stationary Phase Selection: The Role of Silica Gel

For the separation of polar heterocyclic compounds, silica gel (SiO₂) is the most common and effective stationary phase.[2] Its surface is rich in silanol groups (Si-OH), which are polar and slightly acidic. These groups interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions. Consequently, more polar compounds will have a stronger affinity for the silica gel and will elute more slowly.

Mobile Phase Optimization: The Key to Resolution

The choice of the mobile phase, or eluent, is critical for achieving good separation. A binary solvent system, typically consisting of a non-polar solvent and a more polar solvent, is employed. The overall polarity of the mobile phase is fine-tuned by adjusting the ratio of these two solvents. For this compound, a common and effective solvent system is a mixture of a non-polar hydrocarbon like hexane or heptane and a more polar solvent such as ethyl acetate.

Elution Principle: The elution of compounds from the column is governed by a competition between the analyte and the mobile phase for the active sites on the stationary phase. A more polar mobile phase will more effectively displace the analyte from the silica gel, causing it to move down the column faster.

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a good prediction of the separation that will be achieved on a column.

Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[4] This Rf range typically ensures good separation from impurities and a reasonable elution time on the column.

Protocol for TLC Analysis:

  • Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the trial solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and visualize the separated spots under a UV lamp (254 nm).

  • Rf Calculation: Calculate the Rf value for the spot corresponding to the desired product: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Recommended Trial Solvent Systems:

  • Hexane : Ethyl Acetate (9:1, 8:2, 7:3, 1:1)

  • Dichloromethane : Methanol (99:1, 98:2, 95:5)

Detailed Protocol: Flash Column Chromatography

This protocol describes the purification using an automated flash chromatography system, which offers superior resolution and speed compared to traditional gravity columns.

Materials and Equipment
  • Automated Flash Chromatography System

  • Pre-packed silica gel column (select size based on the amount of crude material)

  • Crude this compound

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Dichloromethane (for sample loading)

  • Test tubes or vials for fraction collection

  • TLC plates and developing chamber

  • Rotary evaporator

Experimental Workflow

The overall workflow for the purification process is depicted below:

Figure 1: Workflow for the purification of this compound.
Step-by-Step Procedure

Step 1: Column Preparation

  • Select a pre-packed silica gel column with a capacity appropriate for the amount of crude material to be purified.

  • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) until a stable baseline is achieved.

Step 2: Sample Preparation and Loading

  • Wet Loading (preferred for soluble compounds): Dissolve the crude product in a minimal amount of a strong solvent in which it is readily soluble, such as dichloromethane.

  • Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Load the prepared sample onto the column. For wet loading, inject the solution directly. For dry loading, carefully add the silica-adsorbed sample to the top of the column.

Step 3: Elution and Fraction Collection

  • Begin the elution with the initial low-polarity mobile phase.

  • Apply a linear gradient to gradually increase the polarity of the mobile phase. A typical gradient would be from 5% to 50% Ethyl Acetate in Hexane over 10-15 column volumes. The use of gradient elution helps to shorten the retention time of more polar compounds.[6][7][8]

  • Monitor the elution profile using the system's UV detector.

  • Collect fractions of a consistent volume throughout the run.

Recommended Gradient Profile:

Column Volume% Ethyl Acetate in Hexane
0 - 25%
2 - 125% → 50% (Linear Gradient)
12 - 1550%

Step 4: Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.

  • Combine the fractions that show a single spot corresponding to the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution - Inappropriate solvent system- Column overloading- Re-optimize the solvent system using TLC.- Reduce the amount of sample loaded onto the column.
Peak Tailing - Compound interacting too strongly with acidic silica- Sample is too concentrated- Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent.[4]- Ensure the sample is loaded in a minimal volume of solvent.
Low Recovery - Irreversible adsorption to the column- Compound degradation on silica- Consider using a less acidic stationary phase like alumina.- Perform a 2D TLC to check for on-plate degradation.
Product Elutes Too Quickly - Mobile phase is too polar- Decrease the initial concentration of the polar solvent in the mobile phase.
Product Does Not Elute - Mobile phase is not polar enough- Increase the final concentration of the polar solvent in the gradient, or switch to a more polar solvent system (e.g., Dichloromethane/Methanol).

Conclusion

This application note provides a robust and reproducible method for the purification of this compound using automated flash column chromatography. By following the principles of method development with TLC and employing a systematic gradient elution strategy, researchers can consistently obtain this valuable building block in high purity, thereby ensuring the integrity and success of subsequent synthetic endeavors.

References

  • BenchChem. (2025).
  • Sigma-Aldrich.
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  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH.
  • MDPI. (2021).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • LAMBDA OMNICOLL. (n.d.).
  • Biotage. (2023).
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Application Note: Structural Characterization of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate by Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the structural characterization of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry.[1][2] We detail a systematic approach using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and interpretive guidance herein are designed to ensure unambiguous assignment of all proton and carbon signals, establishing a validated structural fingerprint for this important molecular scaffold.

Introduction

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, appearing in molecules developed for oncology, inflammatory diseases, and central nervous system disorders.[2][3] Accurate and complete structural characterization of its derivatives is a critical step in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[4] This guide presents a validated set of protocols for the complete assignment of the ¹H and ¹³C NMR spectra of this compound (1 ).

Chemical structure of this compound with atom numbering.
Figure 1. Chemical structure of this compound (1) with standard IUPAC numbering.

Experimental Protocols

Materials and Instrumentation
  • Compound: this compound (≥97% purity)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Causality of Solvent Choice: DMSO-d₆ is selected for several key reasons. Its high polarity effectively solubilizes a wide range of organic compounds, including heterocyclic systems which may have poor solubility in less polar solvents like chloroform-d (CDCl₃).[5] Crucially, DMSO-d₆ allows for the observation of exchangeable N-H protons, which are often broadened or unobserved in protic solvents or react with acidic impurities in CDCl₃.[6] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm, which is typically clear of the aromatic proton signals of the analyte.[5]

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.

  • Mixing: Gently vortex or sonicate the vial for 30-60 seconds to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is at least 4.5 cm.[5]

  • Sealing: Cap the NMR tube securely.

Protocol 2: NMR Data Acquisition

The following experiments are essential for a complete structural assignment.[4] Standard instrument parameters provided by the manufacturer are typically a good starting point.

  • ¹H NMR: A standard single-pulse experiment. This provides information on the number of distinct proton environments, their chemical shifts, integrations (relative number of protons), and splitting patterns (J-coupling).

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) to determine the number of unique carbon environments and their chemical shifts.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling).[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[8][9] This is vital for identifying quaternary (non-protonated) carbons and assembling the molecular framework.[9]

Workflow and Data Analysis

The overall process from sample preparation to final structural validation follows a logical sequence.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation P1 Weigh 5-10 mg of Compound P2 Dissolve in 0.7 mL DMSO-d6 P1->P2 P3 Transfer to NMR Tube P2->P3 A1 1D ¹H NMR P3->A1 A2 1D ¹³C NMR A1->A2 A3 2D COSY A2->A3 A4 2D HSQC A3->A4 A5 2D HMBC A4->A5 D1 Assign Protons (¹H, COSY) A5->D1 D2 Assign Protonated Carbons (HSQC) D1->D2 D3 Assign Quaternary Carbons & Confirm Connectivity (HMBC) D2->D3 D4 Final Structure Validation D3->D4

Diagram 1: Experimental workflow for NMR characterization.

Results and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the molecular structure.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationJ (Hz)Rationale for Assignment
H4~8.9d1H~2.0Doublet due to coupling with H6 across the nitrogen. Located downfield due to deshielding from the adjacent ester and pyridine nitrogen.
H6~8.7d1H~2.0Doublet due to coupling with H4. Deshielded by the pyridine nitrogen.
H3~8.4s1H-Singlet, as it has no adjacent protons. Located in the typical aromatic region for a pyrazole proton.
OCH₃~3.9s3H-Singlet with a characteristic chemical shift for a methyl ester.
NH>13.0br s1H-Broad singlet, highly downfield, characteristic of a pyrazole N-H proton in DMSO-d₆.

Table 1: Predicted ¹H NMR Data for Compound 1 in DMSO-d₆.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals.

Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
C=O~165Typical chemical shift for an ester carbonyl carbon.
C7a~150Quaternary carbon at the fusion of the two rings, deshielded by two nitrogens.
C6~145Aromatic CH deshielded by the adjacent pyridine nitrogen.
C4~135Aromatic CH deshielded by the pyridine nitrogen and adjacent ester group.
C3~133Aromatic CH on the pyrazole ring.
C5~120Quaternary carbon bearing the ester group.
C3a~115Quaternary carbon at the ring fusion, shielded relative to C7a.
OCH₃~52Typical shift for a methyl ester carbon.

Table 2: Predicted ¹³C NMR Data for Compound 1 in DMSO-d₆.

2D NMR Correlation Analysis

2D NMR experiments provide the definitive connections to validate the assignments from the 1D spectra.

  • COSY: A cross-peak will be observed between H4 and H6 , confirming their coupling relationship across the pyridine nitrogen. No other correlations are expected for the aromatic protons.

  • HSQC: This experiment directly links protons to their attached carbons.[10]

    • The signal at ~8.9 ppm (H4 ) will correlate with the carbon at ~135 ppm (C4 ).

    • The signal at ~8.7 ppm (H6 ) will correlate with the carbon at ~145 ppm (C6 ).

    • The signal at ~8.4 ppm (H3 ) will correlate with the carbon at ~133 ppm (C3 ).

    • The signal at ~3.9 ppm (OCH₃ ) will correlate with the carbon at ~52 ppm (OCH₃ ).

  • HMBC: This is the key experiment for assembling the full carbon skeleton.[9] The expected long-range correlations are visualized below.

G cluster_mol C3a C3a N2 N C3 C3 N1 N C7a C7a H3 H3 N7 N C6 C6 C5 C5 H6 H6 C4 C4 CO C=O H4 H4 OMe OCH₃ H_Me H H3->C3a ³J H3->C7a ²J H6->C7a ²J H6->C5 ²J H6->C4 ³J H4->C7a ³J H4->C6 ³J H4->C5 ²J H_Me->CO ³J H_Me->OMe ¹J

Diagram 2: Key HMBC (red dashed) and HSQC (green solid) correlations for 1.

Key HMBC Insights for Structural Confirmation:

  • H3 correlating to quaternary carbons C3a and C7a confirms the pyrazole ring fusion.

  • H4 correlating to C5 (the ester-bearing carbon) and C6 firmly places it on the pyridine ring adjacent to the ester.

  • H6 correlating to C5 and C7a confirms its position on the pyridine ring.

  • The OCH₃ protons correlating to the carbonyl carbon (C=O) confirms the methyl ester functionality.

Conclusion

The combination of 1D and 2D NMR techniques provides an irrefutable method for the complete structural characterization of this compound. By following the detailed protocols and interpretive logic presented, researchers can confidently validate the structure of this and related heterocyclic molecules, ensuring a solid foundation for further studies in medicinal chemistry and drug development.

References

  • Avance Beginners Guide - Solvent Selection. Bruker. [Link]
  • NMR solvent selection - that also allows sample recovery.
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  • ¹H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
  • Methyl 1h-pyrazolo[3,4-b]pyridine-5-carboxyl
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

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Application Note: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the analysis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate using High-Resolution Mass Spectrometry (HRMS). This compound is a key heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutic agents.[1] Accurate mass measurement is critical for confirming the elemental composition of newly synthesized batches, identifying impurities, and elucidating metabolite structures. This document outlines the fundamental principles, offers a comprehensive experimental protocol from sample preparation to data analysis, and discusses the interpretation of HRMS data for unambiguous structural verification.

Introduction: The Role of HRMS in Pharmaceutical Analysis

This compound is a vital building block in drug discovery. Its structural integrity and purity are paramount for the synthesis of safe and effective drug candidates. High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique in this context, offering unparalleled accuracy and resolving power.[2] Unlike unit-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to within a few parts-per-million (ppm), enabling the confident determination of its elemental formula from its exact mass.[3][4] This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.[5]

The primary goal of this protocol is to establish a robust HRMS workflow for the routine analysis of this compound, ensuring high confidence in its identity and purity.

Foundational Principles: Why HRMS is Essential

The power of HRMS lies in its ability to measure an ion's "exact mass," which is derived from the sum of the most abundant isotopic masses of its constituent elements. This is distinct from the "nominal mass," which is the integer mass. The small difference between the exact mass and the nominal mass, known as the mass defect , is unique for each element.[6] HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, possess the high resolving power necessary to measure these minute mass differences accurately.[6]

For a molecule like this compound, this precision allows for:

  • Unambiguous Formula Confirmation: Verifying that the measured exact mass matches the theoretical exact mass of C₈H₇N₃O₂.

  • Impurity Identification: Detecting and identifying potential impurities, even those isobaric with the main compound.

  • Structural Elucidation: Aiding in the confirmation of molecular structure through the analysis of isotopic patterns and fragmentation data.[2]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[7]
Average Molecular Weight 177.16 g/mol [7]
Monoisotopic Mass 177.053826 u[8]
Theoretical Exact Mass [M+H]⁺ 178.06165 uCalculated

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique well-suited for polar, medium-sized molecules like the target compound, minimizing in-source fragmentation and preserving the molecular ion.[9]

Sample Preparation

The quality of the data is directly dependent on proper sample preparation. The goal is to create a pure, particulate-free solution at an appropriate concentration.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound solid and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.

  • Working Solution (~1-10 µg/mL): Perform a serial dilution of the stock solution with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the low µg/mL range. This concentration is typically sufficient for modern HRMS instruments.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the LC system or interfere with ionization.

Causality Note: Using HPLC-grade solvents is crucial to avoid introducing contaminants. The addition of 0.1% formic acid is a common practice in positive-ion ESI to promote the formation of the protonated molecular ion, [M+H]⁺, which is typically stable and abundant.[10]

Instrumentation and Conditions

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

Table 1: Suggested LC-HRMS Parameters

ParameterRecommended SettingRationale
LC System UHPLC/HPLCProvides separation from potential impurities.
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Gradient 5% B to 95% B over 5 minutesA generic gradient to ensure elution and clean the column.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Injection Volume 1-5 µLBalances sensitivity with peak shape.
Ionization Source Electrospray Ionization (ESI), Positive ModeIdeal for nitrogen-containing heterocycles.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process.
Drying Gas Temp. 250 - 350 °CFacilitates solvent evaporation.
Drying Gas Flow 8 - 12 L/minRemoves solvent from the ion beam.
Mass Analyzer TOF or OrbitrapRequired for high resolution and mass accuracy.
Resolving Power >10,000 (FWHM)Sufficient to resolve isotopes and determine accurate mass.
Mass Range m/z 50 - 500Covers the analyte and expected fragments/adducts.
Calibration Internal (Lock Mass) or ExternalCritical for achieving <5 ppm mass accuracy.[4]
Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample submission to final data validation.

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_validation Validation A Weigh Compound B Dissolve in Solvent (1 mg/mL Stock) A->B C Dilute to Working Conc. (1-10 µg/mL) B->C D Filter (0.22 µm) C->D E Inject into LC-HRMS D->E F Full Scan Acquisition (High Resolution) E->F G Optional: MS/MS (Fragmentation Data) F->G H Extract Ion Chromatogram (XIC for [M+H]⁺) F->H M Interpret Fragmentation (if MS/MS acquired) G->M I Determine Measured Exact Mass H->I J Calculate Mass Error (ppm) I->J L Analyze Isotopic Pattern I->L K Confirm Elemental Formula J->K N Final Confirmation (Mass, Formula, Fragments) K->N L->N M->N

Caption: HRMS workflow for this compound.

Data Analysis and Interpretation

Accurate Mass Confirmation

The primary result from the HRMS analysis is the accurate mass of the protonated molecule ([M+H]⁺).

  • Data Extraction: Process the acquired data file using the instrument's software. Generate an Extracted Ion Chromatogram (XIC) for the theoretical exact mass of the [M+H]⁺ ion (178.06165 u) with a narrow mass window (e.g., ±5 ppm).

  • Mass Measurement: Obtain the high-resolution mass spectrum corresponding to the chromatographic peak. The centroid of the monoisotopic peak is the measured exact mass.

  • Mass Error Calculation: The trustworthiness of the measurement is determined by the mass error, calculated in parts-per-million (ppm).

    Formula: Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

A mass error of < 5 ppm is generally considered definitive confirmation of the elemental composition for small molecules.

Table 2: Expected HRMS Data

Ion SpeciesTheoretical Exact Mass (u)Expected Measured Mass (u) (within 5 ppm)
[M+H]⁺ 178.06165 178.06076 - 178.06254
[M+Na]⁺200.04359200.04259 - 200.04459
[2M+H]⁺355.11548355.11371 - 355.11725

Note: Sodium adducts ([M+Na]⁺) are common in ESI and can serve as a secondary confirmation of the molecular weight.

Isotopic Pattern Analysis

HRMS instruments can resolve the isotopic distribution of an ion. The relative abundance of the A+1 peak (containing one ¹³C atom) can be used to estimate the number of carbon atoms in the molecule. For C₈H₈N₃O₂⁺, the theoretical abundance of the A+1 isotope is approximately 9.2% relative to the monoisotopic (A) peak. This provides an additional layer of confirmation.

Fragmentation Analysis (MS/MS)

If tandem mass spectrometry (MS/MS) is performed on the protonated molecular ion (m/z 178.06), characteristic fragments can provide definitive structural proof. Based on the known fragmentation of related pyrazolo[3,4-b]pyridine carboxylates, the following pathways are expected.

  • Loss of Methanol (-CH₃OH): A common fragmentation for methyl esters, resulting from the elimination of the ester group.

    • m/z 178.06 → m/z 146.04 (C₇H₅N₃O⁺)

  • Loss of Carbon Monoxide (-CO): Following the loss of methanol, the resulting ion can lose CO.

    • m/z 146.04 → m/z 118.05 (C₆H₅N₃⁺)

  • Loss of Hydrogen Cyanide (-HCN): A characteristic loss from the pyrazole or pyridine ring.

    • m/z 118.05 → m/z 91.04 (C₅H₄N₂⁺)

The accurate mass of these fragments can be measured to further confirm their elemental composition, solidifying the structural assignment.

Fragmentation_Pathway Parent [M+H]⁺ m/z 178.06 C₈H₈N₃O₂⁺ Frag1 Fragment 1 m/z 146.04 C₇H₅N₃O⁺ Parent->Frag1 - CH₃OH Frag2 Fragment 2 m/z 118.05 C₆H₅N₃⁺ Frag1->Frag2 - CO Frag3 Fragment 3 m/z 91.04 C₅H₄N₂⁺ Frag2->Frag3 - HCN

Caption: Proposed MS/MS fragmentation pathway for the analyte.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HRMS analysis of this compound. By leveraging the high accuracy and resolving power of modern mass spectrometers, researchers can confidently confirm the elemental composition and structural identity of this important pharmaceutical building block. Adherence to this guide will ensure the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • Bristow, A. W. T. (2006). Accurate mass measurement for the determination of elemental formula--a tutorial. Mass Spectrometry Reviews, 25(1), 99–111. [Link]
  • Mallet, T. (2014).
  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. [Link]
  • LGC. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [https://www.rsc.org/images/AMC%20B PG_Acc%20Mass_tcm18-222352.pdf]([Link] PG_Acc%20Mass_tcm18-222352.pdf)
  • ResolveMass Laboratories Inc. (2024). High Resolution Mass Spectrometry. [Link]
  • Grebe, S. K., & Singh, R. J. (2011). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic.
  • IonSource. (2005).
  • PubChem. (n.d.). Methyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
  • Elbadawi, M. M., et al. (2024). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 29(12), 2845. [Link]
  • University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service. [Link]
  • ASMS. (n.d.).
  • University of Toledo. (n.d.). HRMS sample submission guidelines. [Link]
  • AxisPharm. (n.d.). HRMS and LC-HRMS Analysis Services. [Link]
  • Johns Hopkins University. (n.d.). Sample Preparation and Submission Guidelines | Mass Spectrometry Facility. [Link]
  • El-Aneed, A., Cohen, A., & Banoub, J. (2009). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Practical Aspects of Trapped Ion Mass Spectrometry, Volume IV. [Link]
  • Wikipedia. (n.d.).

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"Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate" IR spectroscopy data

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Infrared Spectroscopic Analysis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Role of IR Spectroscopy in Heterocyclic Drug Discovery

This compound is a heterocyclic compound featuring a fused pyrazole and pyridine ring system.[1] This scaffold is of significant interest in medicinal chemistry and drug development, serving as a crucial building block for synthesizing molecules with diverse biological activities, including potential kinase inhibitors for treating diseases like cancer.[2]

Given its role as a key intermediate, confirming the structural integrity and purity of this compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

This guide provides a detailed protocol and interpretive framework for analyzing this compound using modern Attenuated Total Reflectance (ATR) FT-IR spectroscopy. ATR has become the predominant sampling technique for solid materials due to its simplicity, requiring little to no sample preparation compared to traditional methods like KBr pellets.[3][4][5][6]

Theoretical Spectral Analysis: Predicting the Molecular Fingerprint

Before acquiring an experimental spectrum, a thorough understanding of the molecule's structure allows us to predict the characteristic vibrational frequencies. The structure of this compound contains several key functional groups, each with distinct IR absorption bands.

  • N-H Group (Pyrazole Ring): The pyrazole moiety contains a secondary amine (N-H). This group is expected to exhibit a stretching vibration, typically appearing as a moderate to weak band in the 3200-3500 cm⁻¹ region. The exact position and shape can be influenced by hydrogen bonding in the solid state.

  • Aromatic C-H (Pyridine/Pyrazole Rings): The C-H bonds on the fused aromatic rings will produce stretching vibrations above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. Out-of-plane C-H bending vibrations also produce characteristic sharp peaks in the 690-900 cm⁻¹ region of the fingerprint range.

  • Aliphatic C-H (Methyl Ester): The methyl (-CH₃) group of the ester will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, usually between 2850-2960 cm⁻¹.

  • Ester Carbonyl (C=O): This is one of the most prominent and easily identifiable peaks in the spectrum. For an α,β-unsaturated or aromatic ester, the C=O stretching vibration is expected to produce a very strong, sharp absorption band in the range of 1715-1730 cm⁻¹.

  • Ring Vibrations (C=C and C=N): The fused pyrazolopyridine ring system will have a series of characteristic skeletal stretching vibrations for its C=C and C=N bonds. These typically appear as multiple bands of variable intensity in the 1450-1620 cm⁻¹ region.

  • Ester C-O Stretches: The ester functionality has two distinct C-O single bond stretches. The asymmetric C-O-C stretch is typically strong and appears in the 1100-1300 cm⁻¹ range, while the symmetric stretch is often weaker and found at a lower wavenumber.

Predicted IR Absorption Bands

The expected vibrational frequencies for this compound are summarized below. This table serves as a reference for the interpretation of the experimental spectrum.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3300N-H (Pyrazole)StretchingModerate, Broad
3050-3150C-H (Aromatic)StretchingWeak to Moderate
2850-2960C-H (Methyl)Asymmetric/Symmetric StretchingWeak to Moderate
1715-1730 C=O (Ester) Stretching Strong, Sharp
1500-1620C=N, C=C (Ring)Skeletal StretchingModerate to Strong
1430-1470C-H (Methyl)BendingModerate
1100-1300 C-O (Ester) Asymmetric Stretching Strong
690-900C-H (Aromatic)Out-of-plane BendingModerate, Sharp

Experimental Protocol: ATR-FTIR Analysis

This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid sample using a standard ATR accessory, often equipped with a robust diamond crystal.[3][7]

I. Rationale for Method Selection

Attenuated Total Reflectance (ATR) is chosen for its significant advantages over traditional transmission methods.[4] It requires no sample dilution or preparation (like creating KBr pellets), eliminating a major source of potential error and contamination. The technique works by passing an IR beam through a crystal of high refractive index.[7] An evanescent wave protrudes slightly from the crystal surface and into the sample placed in direct contact, allowing for the absorption of IR radiation by the sample at a shallow penetration depth.[5][6]

II. Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) Spectrometer.

  • Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.[7] Diamond is preferred for its durability.

  • Sample: this compound (solid powder).

  • Cleaning: Isopropanol and lint-free wipes.

III. Step-by-Step Procedure
  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.

  • Background Collection: With the clean, empty ATR anvil in position, collect a background spectrum.

    • Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.[3] The software automatically subtracts this from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.

    • Typical Parameters:

      • Scan Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (signal-averaged to improve signal-to-noise ratio)

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample.

    • Causality: Good contact between the sample and the crystal is essential for a high-quality ATR spectrum.[7] Insufficient contact results in weak signal intensity and a distorted spectrum.

  • Sample Spectrum Collection: Using the same parameters as the background scan, collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Apply an ATR correction if comparing the spectrum to a library database of transmission spectra. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave.[3]

    • Perform a baseline correction if the baseline appears tilted or curved.

  • Final Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with isopropanol as described in Step 1.

Workflow for ATR-FTIR Spectroscopy

ATR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal 1. Clean ATR Crystal (Isopropanol) Collect_Bkg 2. Collect Background (Empty Crystal) Clean_Crystal->Collect_Bkg Load_Sample 3. Place Sample on Crystal Collect_Bkg->Load_Sample Apply_Pressure 4. Apply Consistent Pressure Load_Sample->Apply_Pressure Collect_Sample 5. Collect Sample Spectrum Apply_Pressure->Collect_Sample Process_Data 6. Process Spectrum (ATR/Baseline Correction) Collect_Sample->Process_Data Interpret_Spectrum 7. Correlate Peaks to Functional Groups Process_Data->Interpret_Spectrum

Caption: Experimental workflow for obtaining an ATR-FTIR spectrum.

Data Interpretation: A Self-Validating System

A successfully acquired spectrum should show a series of well-defined peaks. The presence and position of key peaks serve as a self-validating checklist for the compound's structure.

  • Primary Checkpoint (Ester Carbonyl): The first and most crucial validation is a strong, sharp peak between 1715-1730 cm⁻¹ . Its presence confirms the ester carbonyl group. Its absence would indicate a failed synthesis or degradation of the molecule.

  • Secondary Checkpoint (Ester C-O): Corroborate the ester functionality by locating the strong, broad C-O stretching band between 1100-1300 cm⁻¹ .

  • Heterocyclic Core Confirmation: Look for the cluster of peaks in the 1500-1620 cm⁻¹ region, which confirms the presence of the aromatic pyrazolopyridine ring system.

  • N-H and C-H Regions: Observe the higher frequency region. A broadish peak around ~3300 cm⁻¹ is indicative of the N-H group on the pyrazole ring. Weaker, sharper peaks above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) should also be present.

  • Absence of Impurities: The spectrum should be free of unexpected peaks. For example, a very broad absorption spanning 2500-3300 cm⁻¹ would indicate the presence of a carboxylic acid impurity, suggesting hydrolysis of the methyl ester.

By systematically verifying these key features, a researcher can confidently confirm the identity and structural integrity of this compound. The fingerprint region (below 1500 cm⁻¹) provides the final, unique confirmation when compared against a reference spectrum.

References

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd. [Link]
  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Bruker. [Link]
  • Attenuated Total Reflectance (
  • Methyl 1h-pyrazolo[3,4-b]pyridine-5-carboxyl
  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
  • Methyl cyclopentanecarboxyl
  • Methyl biphenyl-4-carboxyl
  • This compound. Appretech Scientific Limited. [Link]
  • The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. [Link]
  • Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. Journal of Al-Nahrain University. [Link]
  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate deriv
  • Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxyl
  • Synthesis and antioxidant evaluation of some new pyrazolopyridine deriv

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Application Note: A Robust In Vitro Assay for Characterizing Novel Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors targeting critical pathways in oncology and immunology.[1][2][3][4] Compounds such as Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate represent promising starting points for novel drug discovery campaigns. The critical first step in evaluating such compounds is to accurately determine their inhibitory activity against specific protein kinases. This guide provides a detailed, field-proven protocol for conducting an in vitro kinase assay to determine the potency (IC50) of test compounds. We focus on the widely adopted and highly robust luminescence-based ATP-depletion assay format, which offers a simple, sensitive, and high-throughput-compatible method for quantifying kinase activity.[5][6] The principles and methodologies described herein are designed to ensure data integrity, reproducibility, and a clear understanding of the scientific rationale behind each step.

Introduction: The Scientific Rationale

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, making them a major class of drug targets.[7][8] The development of small molecule inhibitors requires precise measurement of their effect on kinase catalytic activity.[9] Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate (protein, peptide, or other molecule).[7] Therefore, an in vitro kinase assay can measure the activity of a kinase by quantifying either the rate of substrate phosphorylation or the consumption of the co-substrate, ATP.[10]

This protocol leverages the latter approach, employing a luciferase-based system to measure the amount of ATP remaining in solution after the kinase reaction is complete.[11][12] The core principle is an inverse relationship: high kinase activity results in significant ATP consumption and thus low luminescence, while effective inhibition of the kinase leaves more ATP available, producing a strong luminescent signal.[13] This "glow-type" luminescent assay is chosen for its numerous advantages:

  • Homogeneous Format: The "add-and-read" nature of the assay minimizes handling steps, making it highly amenable to automation and high-throughput screening (HTS).[11]

  • High Sensitivity: The assay can detect minute changes in ATP concentration, allowing for the use of low enzyme concentrations.[14]

  • Broad Applicability: The method is compatible with virtually any kinase and substrate combination, as it universally measures the consumption of ATP.[12]

  • Reduced Interference: Modern thermostable luciferases are less susceptible to interference from library compounds compared to other assay formats.[12]

Assay Principle: Quantifying Inhibition via ATP Depletion

The experimental workflow is based on two coupled enzymatic reactions performed sequentially in the same microplate well.

  • Kinase Reaction: The target kinase, its specific substrate, and ATP are incubated with the test compound (e.g., this compound). The kinase phosphorylates the substrate, consuming ATP in the process.

  • Detection Reaction: A specialized reagent containing a thermostable luciferase (e.g., Ultra-Glo™ Luciferase) and its substrate, luciferin, is added. This reagent simultaneously stops the kinase reaction and initiates the detection reaction. The luciferase uses the remaining ATP to convert luciferin into oxyluciferin, producing a stable luminescent signal that is directly proportional to the ATP concentration.[5][11]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection Kinase Target Kinase Reaction_Mix Kinase Reaction (Incubation) Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix Modulates ADP ADP Reaction_Mix->ADP Products P_Substrate Phosphorylated Substrate Reaction_Mix->P_Substrate Products ATP_rem Remaining ATP Reaction_Mix->ATP_rem Unconsumed Substrate Light Luminescent Signal (RLU) ATP_rem->Light Luciferin Luciferin Luciferin->Light Luciferase Luciferase Reagent Luciferase->Light Catalyzes caption Assay Principle Diagram.

Caption: Diagram illustrating the two-step kinase assay principle.

Materials and Reagents

ReagentSupplier ExamplePurpose
Recombinant Human KinasePromega, Reaction BioThe enzyme of interest. Purity should be >95%.
Kinase-Specific SubstrateVaries by kinaseThe peptide or protein that the kinase phosphorylates.
Adenosine 5'-triphosphate (ATP)Sigma-AldrichThe phosphate donor co-substrate for the kinase.
Kinase Assay BufferVaries by kinaseProvides optimal pH, salt, and cofactor conditions (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
Dithiothreitol (DTT)Sigma-AldrichA reducing agent to maintain enzyme integrity.
Test Compound Stock SolutionIn-houseThis compound dissolved in 100% DMSO (e.g., 10 mM stock).
Dimethyl Sulfoxide (DMSO)Sigma-AldrichVehicle for dissolving the test compound.
Luminescent Kinase Assay KitPromega (Kinase-Glo®)Contains ATP detection reagent (luciferase/luciferin) and buffer.[5]
Solid White, Opaque Assay PlatesCorning (384- or 96-well)White plates are essential to maximize luminescent signal reflection and prevent crosstalk between wells.
Multichannel Pipettes / Liquid HandlerVariesFor accurate and reproducible dispensing of reagents.
Plate-Reading LuminometerBMG LABTECH, PerkinElmerInstrument capable of reading "glow" luminescence from microplates.

Experimental Workflow Overview

The entire process, from initial optimization to IC50 determination, follows a logical progression designed to ensure the final data is robust and meaningful.

Caption: High-level workflow from assay optimization to data analysis.

Detailed Step-by-Step Protocol

Phase 1: Assay Optimization (Critical for Data Quality)

Objective: To determine the kinase concentration that yields approximately 50-80% ATP consumption within the desired reaction time. This ensures the assay operates within a linear range, providing an adequate signal window for inhibitor testing.[10]

  • Prepare Kinase Dilutions: Create a series of 2-fold serial dilutions of the kinase in kinase assay buffer.

  • Set Up Reaction: In a 96-well plate, add the kinase dilutions, substrate, and ATP (at a concentration near the known Km for the target kinase, if available). For a 50 µL reaction, this might be 25 µL of 2x Kinase/Substrate mix and 25 µL of 2x ATP.

  • Incubate: Incubate the plate at room temperature for a set time (e.g., 60 minutes).

  • Detect: Add 50 µL of Kinase-Glo® Reagent to each well.[11]

  • Read: Mix on a plate shaker for 2 minutes, incubate in the dark for 10 minutes, and read luminescence.

  • Analyze: Identify the kinase concentration that results in a luminescent signal that is 20-50% of the "no enzyme" control. This is your optimal concentration for the IC50 assay.

Phase 2: IC50 Determination Protocol

Objective: To measure the potency of this compound by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). This creates a concentration range that will span from no inhibition to full inhibition.

    • Prepare an intermediate dilution plate by transferring a small volume (e.g., 1 µL) of each DMSO dilution into the corresponding wells of a new plate containing assay buffer. This minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced artifacts.

  • Assay Plate Setup (Final Volume: 50 µL):

    • Test Wells: Add 5 µL of the diluted compound from the intermediate plate.

    • Vehicle Control (0% Inhibition): Add 5 µL of buffer containing the same final concentration of DMSO as the test wells.

    • No Enzyme Control (100% Inhibition): Add 5 µL of DMSO/buffer mix. These wells will not receive the enzyme.

    • Add 20 µL of 2.5x ATP/Substrate mix to all wells.

  • Initiate Kinase Reaction:

    • Add 25 µL of 2x optimal concentration kinase (determined in Phase 1) to all wells except the "No Enzyme Control" wells. Add 25 µL of assay buffer to the "No Enzyme Control" wells.

    • The final reaction mixture contains the test compound, kinase, substrate, and ATP in a 50 µL volume.

  • Incubation:

    • Briefly mix the plate on a shaker.

    • Incubate at room temperature for the predetermined time (e.g., 60 minutes). The choice of time is critical; it must be within the linear phase of the reaction, which can be confirmed during optimization.[15]

  • Signal Detection:

    • Add 50 µL of reconstituted Kinase-Glo® Reagent to all wells to stop the reaction and initiate luminescence.[11][16]

    • Mix on a plate shaker for 2 minutes to ensure homogeneity.

    • Incubate at room temperature, protected from light, for 10 minutes to allow the luminescent signal to stabilize.[12]

    • Read the plate on a luminometer.

Data Analysis and Interpretation

Objective: To convert raw relative light unit (RLU) data into a meaningful IC50 value.

  • Data Normalization: The raw RLU data must be converted to percent inhibition.

    • The average RLU from the "Vehicle Control" wells represents 0% inhibition.

    • The average RLU from the "No Enzyme Control" wells represents 100% inhibition.

    • Calculate Percent Inhibition for each test well using the following formula: % Inhibition = 100 * (RLU_TestWell - RLU_VehicleControl) / (RLU_NoEnzymeControl - RLU_VehicleControl)

  • Dose-Response Curve:

    • Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin). This will generate a sigmoidal dose-response curve.

  • IC50 Value:

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition. This value is derived directly from the fitted curve.

Table 2: Sample Plate Layout for IC50 Determination (96-Well)
1 2 3 4 5 6 7 8 9 10 11 12
A Cmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 10Veh.NoEnz
B Cmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 10Veh.NoEnz
C Cmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 10Veh.NoEnz
D ....................................
Cmpd 1-10 represents the 10-point serial dilution. Veh. = Vehicle Control. NoEnz = No Enzyme Control.

Assay Validation and Quality Control

To ensure the trustworthiness of the results, every assay should include controls to assess its quality and robustness. The Z'-factor is a statistical parameter used to quantify the suitability of an assay for high-throughput screening.[6]

  • Calculation: Z' = 1 - (3 * (SD_NoEnzyme + SD_Vehicle)) / |Mean_NoEnzyme - Mean_Vehicle| (where SD is the standard deviation)

  • Interpretation:

    • Z' > 0.5: An excellent assay, highly robust.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: An unsuitable assay.

An assay with a Z'-factor > 0.7 is generally considered reliable for making decisions about compound potency.[12]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal Window / Low Z' 1. Insufficient kinase activity (too little ATP consumed).2. Kinase is inactive.1. Re-optimize kinase concentration or increase incubation time.2. Check kinase storage conditions and buffer components (especially MgCl₂ and DTT). Test with a known potent inhibitor.
High Well-to-Well Variability 1. Pipetting errors.2. Incomplete mixing.3. Edge effects on the plate.1. Use calibrated pipettes; consider automated liquid handlers for HTS.2. Ensure thorough mixing after reagent addition.3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
IC50 Curve is Flat 1. Compound is inactive at tested concentrations.2. Compound has precipitated.1. Test at higher concentrations or confirm compound identity/purity.2. Check the solubility of the compound in the final assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
Inconsistent Results 1. Reagent instability (ATP, kinase).2. Variation in incubation times.1. Aliquot reagents to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.2. Use a consistent, timed workflow for all plates in a screen.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the in vitro characterization of novel kinase inhibitors like this compound. By following the principles of careful assay optimization, including appropriate controls, and systematic data analysis, researchers can generate high-quality, reproducible IC50 data. This information is foundational for driving structure-activity relationship (SAR) studies, guiding lead optimization, and ultimately accelerating the drug discovery process.

References

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL:[Link]
  • Title: Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Fluorescent Peptide Assays For Protein Kinases Source: National Institutes of Health (NIH) URL:[Link]
  • Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL:[Link]
  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL:[Link]
  • Title: Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxyl
  • Title: De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments Source: ACS Chemical Biology URL:[Link]
  • Title: In vitro kinase assay Source: Protocols.io URL:[Link]
  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL:[Link]
  • Title: Assay Development for Protein Kinase Enzymes Source: National Center for Biotechnology Inform
  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: MDPI URL:[Link]
  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: National Center for Biotechnology Inform
  • Title: Kinase assays Source: BMG LABTECH URL:[Link]
  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Source: National Center for Biotechnology Inform
  • Title: In vitro kinase assay Source: Protocols.io URL:[Link]
  • Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: National Center for Biotechnology Inform
  • Title: 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases Source: PubMed URL:[Link]
  • Title: Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt Source: PubMed URL:[Link]

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Application Notes & Protocols: Characterizing the Kinase Inhibitor Potential of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazolo[3,4-b]pyridine Scaffold in Kinase-Targeted Therapies

The 1H-pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to the purine ring of ATP.[1][2] This bioisosteric relationship makes it an ideal hinge-binding motif for targeting the ATP-binding pocket of protein kinases, a family of enzymes frequently dysregulated in human diseases, most notably cancer.[1][3] Numerous derivatives of this scaffold have been developed as potent inhibitors against a range of critical oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Src Family Kinases (SFKs).[1][4][5][6]

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the subject of this guide, belongs to this promising class of compounds. Its structure warrants a systematic evaluation of its activity against key kinase targets. This document provides a comprehensive, tiered strategy for characterizing its biological effects using a suite of robust, validated cell-based assays. We will move from broad assessments of cellular impact to specific, mechanistic assays confirming target engagement and downstream pathway modulation. The protocols herein are designed to be self-validating, providing researchers with a clear path to determine the compound's potency, selectivity, and mechanism of action in a physiologically relevant cellular context.

A Tiered Strategy for Cellular Characterization

A logical workflow is essential for efficiently characterizing a novel compound. We propose a three-tiered approach:

  • Tier 1: Primary Screening: Assess broad anti-proliferative or cytotoxic effects across a panel of cancer cell lines known to be dependent on specific kinase pathways.

  • Tier 2: Mechanistic & On-Target Assays: Confirm direct binding to the putative kinase target (Target Engagement) and measure the inhibition of its immediate downstream signaling event (Substrate Phosphorylation).

  • Tier 3: Functional & Phenotypic Assays: Evaluate the compound's effect on a relevant cellular phenotype that is a known consequence of inhibiting the target kinase (e.g., cell cycle arrest, inhibition of cell migration).

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: On-Target Validation cluster_2 Tier 3: Functional Confirmation T1_Assay Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®) T1_Output Identify Sensitive Cell Lines Prioritize Targets T1_Assay->T1_Output Determine IC50 T1_Cells Panel of Kinase-Dependent Cancer Cell Lines (FGFR, CDK, Src) T1_Cells->T1_Assay Treat with Compound T2_TE Target Engagement Assay (e.g., NanoBRET™, CETSA) T1_Output->T2_TE Select Target & Cell Line T2_Phos Phosphorylation Assay (Cell-Based ELISA / Western Blot) T1_Output->T2_Phos Select Target & Cell Line T2_Output1 Direct Target Binding T2_TE->T2_Output1 Confirm Intracellular Binding Affinity (IC50) T2_Output2 Target Inhibition T2_Phos->T2_Output2 Measure Inhibition of Target Activity (IC50) T3_Func Functional Cellular Assay (e.g., Cell Cycle, Migration) T2_Output2->T3_Func Confirm Mechanism T3_Output Confirm Downstream Biological Consequence T3_Func->T3_Output Quantify Phenotypic Effect

Caption: Tiered workflow for kinase inhibitor characterization.

Part 1: Primary Screening - Assessing Anti-Proliferative Activity

The first step is to determine if this compound has a general anti-proliferative or cytotoxic effect. We will use a highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells.[4][7]

Protocol 1.1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is a homogeneous "add-mix-measure" method ideal for high-throughput screening.[1][4]

Rationale: This assay provides a robust, rapid assessment of the compound's effect on cell viability. By screening against a panel of cell lines with known dependencies on different kinases, we can generate an initial hypothesis about the compound's potential targets. For example, sensitivity in FGFR-amplified lines like H1581 suggests FGFR inhibition, while activity in MYCN-amplified neuroblastoma lines might point towards CDK2 inhibition.[8][9]

Recommended Cell Lines:

Cell LineCancer TypeKey Kinase DependencyRationale
H1581 Lung CancerFGFR1 AmplificationA well-established model for FGFR1-driven proliferation.[8]
KATO III Gastric CancerFGFR2 AmplificationSensitive to FGFR inhibitors.
A549 Lung CancerKRAS-mutantOften sensitive to CDK inhibitors which can induce anaphase catastrophe.[10]
HCC827 Lung CancerEGFR-mutant, Src-dependentSurvival is promoted by SFKs, making it a good model for Src inhibitors.[2][11]
HT-29 Colon CancerHigh Src ActivityResistance to detachment-induced apoptosis (anoikis) is regulated by Src activity.[12]
MCF-7 Breast CancerGeneral/ControlA common cancer cell line used as a baseline comparator.

Materials:

  • This compound (Test Compound)

  • DMSO (Vehicle Control)

  • Known Kinase Inhibitor (e.g., Pemigatinib for FGFR, Roscovitine for CDK, Dasatinib for Src) as Positive Control

  • Selected Cancer Cell Lines

  • Appropriate Cell Culture Medium (e.g., RPMI-1640, DMEM) with 10% FBS

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and perform a cell count.

    • Seed cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform a serial dilution of the test compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Prepare vehicle control (medium with DMSO) and positive control inhibitor wells.

    • Remove the medium from the cell plates and add 100 µL of the diluted compounds.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Assay Execution:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[1]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[5]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[5]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][4]

    • Record luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium-only wells) from all experimental wells.

    • Normalize the data by setting the average luminescence from vehicle-treated wells to 100% viability.

    • Plot the normalized viability against the log of the compound concentration and fit a dose-response curve (e.g., four-parameter logistic regression) to calculate the IC₅₀ value.

Part 2: On-Target Validation - Confirming Direct Kinase Interaction and Inhibition

Once a sensitive cell line and putative kinase target are identified, the next crucial step is to confirm that the compound directly engages the target protein within the cell and inhibits its catalytic activity.

Protocol 2.1: NanoBRET™ Target Engagement Assay

Rationale: This assay provides definitive evidence of compound binding to the target protein in live cells.[13] It measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescent tracer that binds the kinase's active site (acceptor). A test compound that binds the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[14][15]

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Kinase Kinase-NLuc Tracer Tracer Kinase->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_I Kinase-NLuc Inhibitor Inhibitor Kinase_I->Inhibitor Binding Tracer_I Tracer NoBRET Low BRET Signal Inhibitor->NoBRET Blocks Tracer G cluster_0 T = 0 hours cluster_1 T = 24 hours (Vehicle Control) cluster_2 T = 24 hours (Inhibitor) T0 Create 'Wound' in Confluent Monolayer T24_V Cells Migrate and Close the Wound T0->T24_V Normal Migration T24_I Cell Migration is Impaired, Wound Remains Open T0->T24_I Inhibited Migration

Caption: Principle of the Wound Healing (Scratch) Assay.

Materials:

  • HT-29 or HCC827 cells

  • Test Compound, Vehicle, and Positive Control (e.g., Dasatinib)

  • Culture plates (e.g., 24-well plate)

  • Sterile 200 µL pipette tip or specialized wound-making tool

  • Microscope with a camera

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours. [16]

  • Creating the Wound:

    • Once confluent, use a sterile 200 µL pipette tip to make a straight scratch down the center of each well. [16] * Gently wash the wells twice with PBS to remove detached cells and debris. [17]

  • Treatment and Imaging:

    • Add fresh, low-serum medium (to minimize proliferation) containing the test compound, vehicle, or positive control.

    • Immediately capture images of the wounds at T=0 using a microscope at 4x or 10x magnification. Mark the locations for consistent imaging.

    • Incubate the plate and capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours). [18]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

    • Calculate the percentage of wound closure relative to the T=0 area for each condition.

    • Compare the rate of migration between treated and control groups.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a highly valuable starting point for the development of targeted kinase inhibitors. By employing the tiered, multi-assay approach detailed in these notes, researchers can systematically and efficiently characterize the cellular activity of novel compounds like this compound. This strategy, progressing from broad phenotypic screening to specific on-target validation and functional confirmation, provides a robust framework for identifying lead candidates and elucidating their mechanism of action, thereby accelerating the drug discovery process.

References

  • BenchSci. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.
  • Marshall, J. F. (2011). Transwell In Vitro Cell Migration and Invasion Assays. In Methods in Molecular Biology (Vol. 769, pp. 97-110). Humana Press.
  • SnapCyte. (n.d.). Transwell Migration and Invasion Assay - the complete breakdown.
  • Corning Incorporated. (n.d.). Transwell Cell Migration and Invasion Assay Guide.
  • protocols.io. (n.d.). Wound healing migration assay (Scratch assay).
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
  • ibidi GmbH. (n.d.). Wound Healing and Migration Assays.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • protocols.io. (2023, November 30). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research.
  • Creative Bioarray. (n.d.). Cell-Based ELISA Assay.
  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI.
  • RayBiotech. (n.d.). Cell-Based ELISA Kits.
  • Gucalp, A., et al. (2013). Src-Family Kinases Are Activated in Non-Small Cell Lung Cancer and Promote the Survival of Epidermal Growth Factor Receptor-Dependent Cell Lines. Clinical Cancer Research, 19(8), 2016-2026.
  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds.
  • Riss, T. L., et al. (2017). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Journal of Visualized Experiments, (124), e55664.
  • ResearchGate. (n.d.). FGFR expression profile in cancer cell lines and downstream signaling....
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 137-151.
  • Molenaar, J. J., et al. (2011). Inactivation of CDK2 is synthetically lethal to MYCN over-expressing cancer cells. Clinical Cancer Research, 17(10), 3105-3115.
  • Sharpe, R., et al. (2011). FGFR Signaling Promotes the Growth of Triple-Negative and Basal-Like Breast Cancer Cell Lines Both In Vitro and In Vivo. Clinical Cancer Research, 17(16), 5275-5286.
  • Staley, C. A., et al. (1997). Src activation regulates anoikis in human colon tumor cell lines. Cell Growth & Differentiation, 8(3), 269-274.
  • Al-Ali, H., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2450-2459.
  • CETSA. (n.d.). CETSA.
  • Párrizas, M., et al. (2010). Src Promotes Survival and Invasion of Lung Cancers with Epidermal Growth Factor Receptor Abnormalities and Is a Potential Candidate for Molecular-Targeted Therapy. Cancer Research, 70(19), 7627-7636.
  • Wu, Y. M., et al. (2017). Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer. Cancers, 9(5), 45.
  • Pai, C. C., et al. (2011). CDK2 Inhibition Causes Anaphase Catastrophe in Lung Cancer through the Centrosomal Protein CP110. Cancer Research, 71(19), 6280-6291.
  • Guarino, M. (2018). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 10(4), 114.
  • Summy, J. M., & Gallick, G. E. (2003). Regulation of Src Family Kinases in Human Cancers. Journal of Cellular Biochemistry, 90(5), 887-895.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-161.
  • AACR. (2025, April 21). Abstract 6840: FGFR cell lines: A comprehensive approach to drug discovery and evaluation....
  • Ou, S. I., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Journal of Hematology & Oncology, 16(1), 84.
  • ResearchGate. (n.d.). Cdk2 inhibition causes apoptosis and inhibition of cell growth in....
  • MDPI. (n.d.). Replication Stress in Cancer: Mechanistic Insights and Therapeutic Opportunities for Radiosensitization.
  • PubMed. (2025, April 15). CDK2 inhibition produces a persistent population of polyploid cancer cells.

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Application Notes & Protocols: Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a Privileged Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Foundation for Novel Therapeutics

The 1H-pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine nucleobases allows it to function as an effective hinge-binding motif for a multitude of protein kinases.[1][2] This inherent bioactivity has led to the development of numerous potent and selective kinase inhibitors targeting a range of human diseases, most notably cancer.[3][4][5] Derivatives of this scaffold have shown inhibitory activity against Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1), among others.[2][4][6][7]

This document outlines the utility of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate (henceforth referred to as MPPC ) as a strategic lead compound for the discovery of novel kinase inhibitors. We provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing a strategic workflow from initial hit validation to lead optimization. The protocols herein are designed to be robust and self-validating, providing a clear rationale for experimental choices and a pathway to developing novel therapeutic agents.

Lead Compound Profile: this compound (MPPC)

PropertyValueSource
IUPAC Name This compound
CAS Number 1196156-42-9[8]
Molecular Formula C₈H₇N₃O₂[8]
Molecular Weight 177.16 g/mol [8]
Structure

MPPC serves as an ideal starting point for a drug discovery campaign due to its synthetic tractability and the established therapeutic relevance of its core scaffold. The methyl ester at the C5 position and the unsubstituted pyrazole and pyridine rings provide multiple vectors for chemical modification, allowing for the generation of a diverse chemical library to explore structure-activity relationships (SAR).

Proposed Drug Discovery Workflow

The following workflow outlines a logical progression from the initial characterization of MPPC to the identification of a preclinical candidate.

DrugDiscoveryWorkflow cluster_0 Phase 1: Hit Confirmation & Target Validation cluster_1 Phase 2: Hit-to-Lead & Library Development cluster_2 Phase 3: Lead Optimization A Synthesis & Purification of MPPC B Initial Kinase Panel Screening (Broad Panel) A->B C Identification of Initial Hits (Kinases) B->C D Dose-Response & IC50 Determination C->D E SAR Exploration: Library Synthesis D->E Confirmed Hit F Focused Kinase Screening (Analogs vs. Hits) E->F G Establishment of Preliminary SAR F->G H In Vitro ADME Profiling (Early Stage) G->H I Cell-Based Potency & Target Engagement Assays H->I Promising Leads J Kinome-wide Selectivity Profiling I->J K In Vivo Pharmacokinetics (PK) Studies J->K L In Vivo Efficacy Studies (Xenograft Models) K->L M M L->M Preclinical Candidate Selection

Caption: A comprehensive workflow for the development of kinase inhibitors starting from MPPC.

Protocols and Methodologies

PART 1: Synthesis of the Lead Compound and Analog Library

While MPPC is commercially available, a robust in-house synthesis is crucial for producing analogs.[8][9] A common and effective strategy for the synthesis of the pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1]

Protocol 1: General Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Analogs

This protocol is adapted from a known procedure for similar scaffolds.[10][11]

  • Reaction Setup: In a round-bottom flask, dissolve 5-amino-3-substituted-1H-pyrazole (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reagents: Add the appropriate β-ketoester or an equivalent α,β-unsaturated carbonyl compound (1.1 eq.).

  • Catalysis (if necessary): For certain substrates, a catalytic amount of a Lewis or Brønsted acid (e.g., amorphous carbon-supported sulfonic acid) can accelerate the reaction.[10]

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold solvent. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale: This synthetic route is highly versatile, allowing for the introduction of diversity at multiple positions of the pyrazolo[3,4-b]pyridine scaffold by varying the substituents on both the 5-aminopyrazole and the carbonyl-containing reactant.[1]

PART 2: In Vitro Kinase Screening Cascade

Given the known activity of the pyrazolo[3,4-b]pyridine scaffold, an initial broad kinase panel screening is recommended to identify the primary targets of MPPC.

Protocol 2: Initial Broad Kinase Panel Screening

  • Compound Preparation: Prepare a 10 mM stock solution of MPPC in 100% DMSO.

  • Assay Platform: Utilize a reputable commercial kinase screening service that offers a large panel of active human kinases (e.g., >400 kinases). A common assay format is a radiometric assay measuring the transfer of ³³P-ATP to a substrate, or a fluorescence/luminescence-based assay like ADP-Glo™.[12]

  • Screening Concentration: Perform the initial screen at a single high concentration of MPPC, typically 1 µM, to identify potential hits.

  • Data Analysis: Express the results as a percentage of kinase activity remaining relative to a DMSO control. A significant reduction in activity (e.g., >50% inhibition) flags a kinase as a potential "hit".

Protocol 3: IC₅₀ Determination for Initial Hits

  • Compound Dilution: For each identified hit, prepare a serial dilution of MPPC in DMSO. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.

  • Kinase Assay: Perform the kinase inhibition assay for each hit kinase using the same format as the initial screen.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Rationale: This two-step process is an efficient method to first broadly survey the kinome for potential targets and then accurately quantify the potency of the lead compound against the most sensitive kinases.[13]

KinaseScreening A MPPC Stock Solution (10 mM in DMSO) B Broad Kinase Panel Screen (e.g., >400 kinases) Single Dose (1 µM) A->B E Serial Dilution of MPPC A->E C Data Analysis: % Inhibition vs. Control B->C D Hit Identification (>50% Inhibition) C->D D->E F IC50 Determination Assay (for each hit kinase) E->F G Dose-Response Curve & IC50 Calculation F->G

Caption: Workflow for in vitro kinase screening of MPPC.

PART 3: Cell-Based Assays for Biological Characterization

Once potent kinase inhibitors are identified from the analog library, their effects on cancer cell lines should be evaluated.

Protocol 4: Cell Viability/Cytotoxicity Assay

  • Cell Line Selection: Choose a panel of human cancer cell lines. The selection should be guided by the identified kinase targets (e.g., if a TRK inhibitor is identified, use cell lines with TRK fusions like KM12).[6]

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT/MTS assay or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[14][15]

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound in each cell line.

Protocol 5: Target Engagement Assay (e.g., Western Blot)

  • Cell Treatment: Treat the selected cell line with the test compound at concentrations around its GI₅₀ value for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated form of the target kinase and the total target kinase.

  • Analysis: A potent and on-target inhibitor should show a dose-dependent decrease in the phosphorylation of the target kinase without affecting the total protein levels.

Rationale: Cell-based assays provide crucial information on whether the biochemical potency of a compound translates into a biological effect in a more complex physiological system.[16][17] Target engagement assays confirm that the observed cellular phenotype is due to the inhibition of the intended target.

Lead Optimization and Preclinical Development

Based on the data from the described assays, promising lead compounds with good potency, selectivity, and cellular activity can be selected for further optimization. This phase involves:

  • Improving Potency and Selectivity: Further rounds of chemical synthesis and screening to refine the SAR.

  • In Vitro ADME Profiling: A comprehensive assessment of Absorption, Distribution, Metabolism, and Excretion properties to ensure the compound has favorable drug-like properties.[18]

  • In Vivo Pharmacokinetic (PK) Studies: Evaluation of the compound's behavior in animal models to determine its half-life, bioavailability, and distribution.

  • In Vivo Efficacy Studies: Testing the lead compound in animal models of cancer (e.g., xenografts) to assess its anti-tumor activity.[6]

Conclusion

This compound represents a highly valuable starting point for the discovery of novel kinase inhibitors. Its privileged scaffold, combined with synthetically accessible modification points, provides a robust platform for generating diverse chemical libraries. The systematic application of the biochemical and cell-based protocols detailed in this guide will enable researchers to efficiently identify and optimize potent and selective kinase inhibitors with the potential for therapeutic development. The established success of the pyrazolo[3,4-b]pyridine core in targeting kinases underscores the high potential of this approach to yield novel drug candidates for a variety of diseases.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • National Institutes of Health. (n.d.). Kinase Screening and Profiling: Methods and Protocols.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
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  • PubMed. (n.d.). Bioassays for anticancer activities.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Nguyen, L. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2485–2493. [Link]
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  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibitor Development.
  • Nguyen, L. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. [Link]
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  • -ORCA. (2022, October 25). Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates.
  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133–1136. [Link]
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  • Foucourt, A., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(15), 2795. [Link]
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Application Notes and Protocols for the Multi-Component Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrazolo[3,4-b]pyridines and the Efficiency of Multi-Component Reactions

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic framework in modern medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine nucleobases allows it to effectively interact with a wide array of biological targets, notably kinases, making it a cornerstone for the development of novel therapeutics.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][5][6] Several compounds incorporating the pyrazolo[3,4-b]pyridine core are either approved drugs or are in advanced stages of clinical investigation, highlighting the therapeutic relevance of this chemical architecture.[4][7]

Traditionally, the synthesis of such fused heterocyclic systems involves multi-step linear sequences that are often plagued by long reaction times, tedious purification procedures, and the generation of significant chemical waste. In stark contrast, multi-component reactions (MCRs) have emerged as a powerful and elegant strategy for the synthesis of complex molecules like pyrazolo[3,4-b]pyridines.[1][3] MCRs involve the one-pot reaction of three or more starting materials to form a single product that incorporates the substantial majority of the atoms from the reactants. This inherent atom economy, coupled with operational simplicity and the ability to rapidly generate libraries of structurally diverse compounds, makes MCRs an indispensable tool for drug development professionals.[1][8]

This document provides detailed application notes and protocols for the synthesis of pyrazolo[3,4-b]pyridines via well-established multi-component strategies. The focus is not merely on the procedural steps but on the underlying mechanistic rationale, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Protocol I: Three-Component Synthesis via Condensation of an Aminopyrazole, an Aldehyde, and an Active Methylene Compound

This is one of the most versatile and widely employed MCRs for accessing the pyrazolo[3,4-b]pyridine core. The general strategy involves the condensation of a 5-aminopyrazole, a diverse aldehyde, and a compound containing an active methylene group, such as a β-ketoester, malononitrile, or a β-diketone.

Scientific Rationale and Mechanistic Insight

The reaction mechanism initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound.[9] This is typically catalyzed by a base or can proceed under thermal conditions. This initial step forms a highly electrophilic α,β-unsaturated intermediate (a Michael acceptor).

The 5-aminopyrazole then acts as a binucleophile. A Michael addition occurs, where the exocyclic amino group of the pyrazole attacks the β-position of the unsaturated intermediate. This is followed by an intramolecular cyclization, where a ring nitrogen of the pyrazole attacks one of the carbonyl or cyano groups. The final step is a dehydration or elimination event, leading to the aromatization of the newly formed pyridine ring. The regioselectivity of the final product is dictated by the nature of the substituents on the starting materials.[7]

MCR_Mechanism_1 cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization cluster_2 Step 3: Aromatization Aldehyde R¹-CHO Intermediate1 R¹-CH=C(CN)-R² (Michael Acceptor) Aldehyde->Intermediate1 + Active Methylene - H₂O ActiveMethylene NC-CH₂-R² Aminopyrazole 5-Aminopyrazole Intermediate2 Adduct Aminopyrazole->Intermediate2 + Intermediate 1 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization FinalProduct Pyrazolo[3,4-b]pyridine Intermediate3->FinalProduct - H₂O / -H₂

Caption: Generalized workflow for the three-component synthesis.

Detailed Experimental Protocol (Example: Synthesis of 6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile)

This protocol is adapted from methodologies that utilize an aminopyrazole, an aromatic aldehyde, and malononitrile.[8][10]

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol, 175.2 mg)

  • 4-methoxybenzaldehyde (1 mmol, 136.15 mg, 121 µL)

  • Malononitrile (1 mmol, 66.06 mg)

  • Ethanol (5 mL)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Stirring bar and heating mantle

Procedure:

  • To the 25 mL round-bottom flask, add 3-methyl-1-phenyl-1H-pyrazol-5-amine (175.2 mg), 4-methoxybenzaldehyde (136.15 mg), and malononitrile (66.06 mg).

  • Add ethanol (5 mL) to the flask, followed by the magnetic stir bar.

  • Add a catalytic amount of piperidine (10 µL) to the suspension.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol (2 x 3 mL).

  • Dry the product under vacuum to obtain the desired pyrazolo[3,4-b]pyridine derivative. Further purification by recrystallization from ethanol can be performed if necessary.

Trustworthiness and Self-Validation: The formation of a solid precipitate upon cooling is a strong indicator of product formation. The identity and purity of the product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. A sharp melting point for the crystalline solid is also indicative of high purity.

Protocol II: Microwave-Assisted Three-Component Synthesis in an Aqueous Medium

To align with the principles of green chemistry, MCRs can be significantly enhanced by using alternative energy sources like microwave irradiation and environmentally benign solvents like water.[11][12] This approach often leads to dramatic reductions in reaction times and improved yields.

Scientific Rationale and Causality

Microwave irradiation accelerates the reaction by efficiently and uniformly heating the reaction mixture, leading to higher reaction rates. Water, as a solvent, is not only environmentally friendly but its high dielectric constant can also contribute to the stabilization of polar intermediates and transition states, thereby promoting the reaction.[12] In some cases, the low solubility of reactants and products in water can lead to an "on-water" effect, where the reaction is accelerated at the organic-aqueous interface.

MCR_Workflow_2 Reactants 1. Combine Reactants (Aminopyrazole, Aldehyde, Ketone) in Aqueous Medium Microwave 2. Microwave Irradiation (e.g., 100-120°C, 15-30 min) Reactants->Microwave Cooling 3. Cooling to Room Temp. Precipitation Occurs Microwave->Cooling Filtration 4. Product Isolation (Vacuum Filtration) Cooling->Filtration Drying 5. Drying (Vacuum Oven) Filtration->Drying Analysis 6. Characterization (NMR, MS, etc.) Drying->Analysis

Caption: Microwave-assisted green synthesis workflow.

Detailed Experimental Protocol (Example: Synthesis of Macrocycle-Fused Pyrazolo[3,4-b]pyridines)

This protocol is based on the efficient synthesis of complex pyrazolo[3,4-b]pyridines using microwave assistance.[11]

Materials:

  • 5-methyl-1H-pyrazol-3-amine (1 mmol, 97.1 mg)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol, 106.1 mg, 102 µL)

  • Cyclic ketone (e.g., Cyclododecanone) (1 mmol, 182.3 mg)

  • Acetic Acid (HOAc) (2 mL)

  • Trifluoroacetic Acid (TFA) (1.0 equiv, 74 µL)

  • Microwave vial (10 mL) with a snap cap and stirrer flea

Procedure:

  • Place the 5-methyl-1H-pyrazol-3-amine (97.1 mg), benzaldehyde (106.1 mg), and cyclododecanone (182.3 mg) into a 10 mL microwave vial equipped with a magnetic stirrer.

  • Add acetic acid (2 mL) as the solvent.

  • Add trifluoroacetic acid (74 µL) as a promoter.

  • Seal the vial securely with the cap.

  • Place the vial in the cavity of a dedicated laboratory microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for 25-30 minutes. (Note: Power and pressure settings should be managed by the microwave unit's safety protocols).

  • After the irradiation is complete, cool the vial to room temperature using a compressed air stream.

  • Pour the reaction mixture into ice-water (20 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with water and then a small amount of cold diethyl ether.

  • Dry the product under vacuum.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Dramatically reduces the reaction time from hours (under conventional reflux) to minutes.[11]

  • Acetic Acid: Serves as a polar solvent that is stable under microwave conditions and can also act as a mild acid catalyst.

  • Trifluoroacetic Acid (TFA): Acts as a strong acid promoter to facilitate the initial condensation and subsequent cyclization/dehydration steps, enhancing the reaction rate and yield.[11]

Data Summary and Comparison

The choice of synthetic methodology can significantly impact yield and reaction time. The following table summarizes typical outcomes for the synthesis of pyrazolo[3,4-b]pyridines using different MCR protocols.

ProtocolComponentsConditionsTypical TimeTypical YieldKey Advantage
I: Conventional Heating Aminopyrazole, Aldehyde, MalononitrileEthanol, Piperidine, Reflux2-6 hours75-90%Simple setup, widely applicable
II: Microwave-Assisted Aminopyrazole, Aldehyde, Cyclic KetoneHOAc, TFA, 120°C (MW)15-30 mins80-95%Rapid synthesis, high efficiency[11]
III: Ionic Liquid Aminopyrazole, Aldehyde, Dimedone[bmim][BF4], 80°C1-2 hours85-98%Green solvent, high yields[13]
IV: Nanocatalyst Aminopyrazole, Aldehyde, CyanoacetylindoleFe3O4@MOF, 100°C (Solvent-free)30-45 mins90-98%High efficiency, catalyst reusability[14][15]

Conclusion and Future Outlook

Multi-component reactions represent a highly efficient, atom-economical, and versatile strategy for the synthesis of the medicinally important pyrazolo[3,4-b]pyridine scaffold. The protocols detailed herein demonstrate both classic and modern green chemistry approaches, providing researchers with a robust toolkit for generating these valuable compounds. The operational simplicity and the ability to rapidly create diverse molecular libraries make MCRs particularly attractive for high-throughput synthesis in drug discovery campaigns. Future research will likely focus on the development of novel catalysts (including biocatalysts), the expansion of the substrate scope to include more complex building blocks, and the application of flow chemistry to further automate and scale up these powerful reactions.

References

  • Facile Three‐Component Synthesis of Macrocyclane‐Fused Pyrazolo[3,4‐b]pyridine Derivatives. ResearchGate.
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  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed.
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  • Plausible mechanism for the formation of pyrazolo[3,4-b]pyridine derivate 4a. ResearchGate.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central.
  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications (PDF). ResearchGate.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing.
  • Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. PubMed.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity (PDF). ResearchGate.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions (PDF). ResearchGate.
  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
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Application Notes & Protocols: Elucidating the Mechanism of Action of Novel Therapeutics Derived from the Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel kinase inhibitors.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Foundation for Kinase Inhibitors

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to purine bases. This has made it a foundational building block for a multitude of pharmacologically active agents, particularly in the realm of oncology.[1] While Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate itself is primarily a synthetic intermediate, it serves as a critical starting material for the synthesis of potent multi-target tyrosine kinase inhibitors (TKIs).

A preeminent example of a therapeutic derived from this scaffold is Anlotinib, an oral TKI approved for the treatment of various advanced solid tumors.[2][3] Anlotinib exerts its potent anti-tumor effects by simultaneously targeting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), and Platelet-Derived Growth Factor Receptors (PDGFRα/β).[2][4][5]

This guide provides a comprehensive, multi-part framework for elucidating the mechanism of action (MoA) of novel compounds synthesized from the this compound scaffold. The protocols are designed to systematically validate target engagement, characterize cellular effects, and confirm in vivo efficacy, using Anlotinib as a conceptual model for a multi-targeted anti-angiogenic and anti-proliferative agent.

Part 1: In Vitro Characterization of Direct Target Inhibition

Principle: The foundational step in any MoA study is to confirm that the test compound directly interacts with its intended molecular targets and to quantify its potency and selectivity. For TKIs derived from this scaffold, this involves assessing their ability to inhibit the catalytic activity of key kinases like VEGFR, PDGFR, and FGFR.

Protocol 1: Cell-Free Kinase Inhibition Assay (Luminescence-Based)

Rationale: A cell-free enzymatic assay provides the cleanest system to measure direct inhibition of a kinase's catalytic activity without the complexities of a cellular environment. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction, which directly correlates with enzyme activity.[6]

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute the recombinant human kinases (e.g., VEGFR2, PDGFRβ, FGFR1, c-Kit) in Kinase Buffer to a working concentration.

    • Prepare a 2X substrate/ATP mix in Kinase Buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of competitive inhibitors.

    • Prepare a serial dilution of the test compound (and a positive control inhibitor like Anlotinib) in Kinase Buffer with a final DMSO concentration ≤1%.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound dilution.

    • Add 2 µL of the kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the 2X substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and trigger the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Plot the inhibition data against the log of the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Expected Data Output:

Kinase TargetTest Compound 'X' IC₅₀ (nM)Anlotinib IC₅₀ (nM)
VEGFR25.2< 1
PDGFRβ11.811
FGFR115.516
c-Kit25.122
EGFR (Control)>10,000>10,000

Table 1: Representative IC₅₀ data from cell-free kinase assays. This table illustrates how to compare the potency and selectivity of a novel compound against a reference TKI.

Protocol 2: Cellular Target Phosphorylation Assay (Western Blot)

Rationale: After confirming direct enzymatic inhibition, it is crucial to verify that the compound can inhibit the target kinase within a living cell. This is achieved by measuring the phosphorylation status of the receptor itself (autophosphorylation) and its downstream effectors.[7] A reduction in phosphorylation indicates successful target engagement in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, which express VEGFR2) in appropriate media until they reach 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with a specific ligand (e.g., 50 ng/mL VEGF-A for HUVECs) for 10-15 minutes to induce receptor phosphorylation.

  • Lysate Preparation:

    • Immediately place plates on ice and wash twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour. Note: Avoid milk as a blocking agent as its phosphoproteins can interfere with detection.[7]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR2 (Tyr1175)).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-VEGFR2) to serve as a loading control.

Visualization of Experimental Workflow:

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis c1 Culture HUVECs c2 Serum Starve (24h) c1->c2 t1 Pre-treat with Test Compound (2h) c2->t1 t2 Stimulate with VEGF-A (15 min) t1->t2 a1 Cell Lysis t2->a1 a2 SDS-PAGE & Transfer a1->a2 a3 Western Blot (p-VEGFR2 / Total VEGFR2) a2->a3

Caption: Workflow for Cellular Phosphorylation Assay.

Part 2: Elucidating Cellular and Phenotypic Consequences

Principle: Effective target engagement should translate into measurable biological outcomes. For inhibitors targeting the VEGFR/PDGFR axes, the most relevant cellular consequences are the inhibition of proliferation, migration, and angiogenesis.

Signaling Pathway Overview

Inhibitors derived from the pyrazolo[3,4-b]pyridine scaffold, such as Anlotinib, block the ATP-binding pocket of RTKs like VEGFR and PDGFR.[5] This prevents receptor autophosphorylation and the subsequent activation of downstream pro-survival and pro-angiogenic signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[3][9]

Visualization of Target Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR / PDGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Inhibitor Test Compound (e.g., Anlotinib) Inhibitor->VEGFR PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation Survival Migration Angiogenesis PKC->Proliferation AKT->Proliferation MAPK MAPK RAF->MAPK MAPK->Proliferation VEGF VEGF / PDGF VEGF->VEGFR

Caption: Simplified VEGFR/PDGFR Signaling Cascade.

Protocol 3: Anti-Proliferative Assay

Rationale: To assess the cytostatic or cytotoxic effects of the compound on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HT-29 colon cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against drug concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Anti-Angiogenic Tube Formation Assay

Rationale: This assay models the late stages of angiogenesis, where endothelial cells form capillary-like structures. An effective anti-angiogenic compound will disrupt this process.[5]

Methodology:

  • Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in media containing various concentrations of the test compound.

  • Incubation: Incubate for 4-6 hours, allowing tube formation to occur in the control group.

  • Imaging and Quantification: Image the wells using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Part 3: In Vivo Efficacy and Target Validation

Principle: The ultimate test of a therapeutic agent is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for preclinical efficacy testing.[10][11]

Protocol 5: Subcutaneous Tumor Xenograft Efficacy Study

Rationale: To evaluate the anti-tumor activity of the test compound in vivo and correlate it with target modulation in the tumor tissue.[12][13]

Methodology:

  • Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of athymic nude mice.[12][14]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Test Compound at low and high doses, Positive Control).

  • Drug Administration: Administer the compound daily via the appropriate route (e.g., oral gavage) based on its formulation and pharmacokinetic properties.

  • Efficacy Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week as an indicator of toxicity.

  • Endpoint and Tissue Collection: At the end of the study (e.g., 21 days or when control tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and divide them for pharmacodynamic (PD) analysis.

  • Pharmacodynamic (PD) Analysis:

    • Western Blot: Flash-freeze a portion of the tumor tissue. Prepare lysates and perform Western blotting as described in Protocol 2 to assess the phosphorylation status of targets like VEGFR2 in the tumor.

    • Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin. Perform IHC staining on tissue sections for markers of angiogenesis (e.g., CD31 to assess microvessel density) and proliferation (e.g., Ki-67).

Visualization of In Vivo Study Workflow:

G cluster_setup Model Setup cluster_study Efficacy Study cluster_endpoint Endpoint Analysis s1 Implant Tumor Cells (e.g., A549) s2 Monitor Tumor Growth s1->s2 s3 Randomize Mice (Tumor ~150mm³) s2->s3 st1 Daily Dosing (e.g., Oral Gavage) s3->st1 st2 Measure Tumor Volume & Body Weight st1->st2 e1 Excise & Weigh Tumors st2->e1 e2 PD Analysis: - Western (p-VEGFR2) - IHC (CD31, Ki-67) e1->e2

Caption: Workflow for a Tumor Xenograft Efficacy Study.

Conclusion

This comprehensive framework provides a validated, step-wise approach to thoroughly investigate the mechanism of action for novel kinase inhibitors derived from the versatile this compound scaffold. By systematically integrating cell-free, cellular, and in vivo studies, researchers can build a robust data package that clearly defines a compound's potency, target engagement, biological effects, and preclinical efficacy. This logical progression from molecular target to whole-animal system is essential for the successful development of new targeted cancer therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Anlotinib Dihydrochloride?
  • ResearchGate. (n.d.). Mechanism of action of anlotinib.
  • Frontiers in Oncology. (2021). Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma.
  • Shen, G., et al. (2025). Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment. PubMed Central.
  • ResearchGate. (n.d.). Mechanism of action of anlotinib.
  • MDPI. (2025). Cross-family Signaling: PDGF Mediates VEGFR Activation and Endothelial Function.
  • Ball, S. G., et al. (2010). Vascular endothelial growth factor can signal through platelet-derived growth factor receptors. Journal of Cell Biology.
  • Shibuya, M. (2013). VEGF-VEGFR Signals in Health and Disease. Biomolecules & Therapeutics.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer.
  • National Institutes of Health. (2017). Discovery of High-Affinity PDGF-VEGFR Interactions: Redefining RTK Dynamics.
  • RayBiotech. (2020). 7 Ways to Study Protein Phosphorylation.
  • Luceome Biotechnologies. (2021). Cell-free KinaseSeeker™ Assays.
  • Iruela-Arispe Lab, UCLA. (n.d.). Xenograft Tumor Assay Protocol.
  • PNAS. (2021). Computational modeling identifies multitargeted kinase inhibitors as effective therapies for metastatic, castration-resistant prostate cancer.
  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.
  • Lirias. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor.
  • National Institutes of Health. (2010). Cell-Free Expression of Protein Kinase A for Rapid Activity Assays.
  • MDPI. (2021). Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor.
  • National Institutes of Health. (2016). Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators.
  • National Institutes of Health. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
  • PubMed. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
  • National Institutes of Health. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

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Application Notes and Protocols for Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities. This structural motif is a key component in numerous compounds investigated for therapeutic potential, particularly in oncology. Derivatives of pyrazolo[3,4-b]pyridine have demonstrated efficacy as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] This document provides a detailed guide for the investigation of "Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate," a representative compound of this class, in cancer cell line studies.

Postulated Mechanism of Action: Kinase Inhibition

While the precise molecular targets of this compound require empirical validation, compounds sharing this core structure frequently act as kinase inhibitors.[1][4] These molecules typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3][5]

A plausible mechanism of action for this compound involves the inhibition of key kinases in oncogenic signaling pathways, such as Cyclin-Dependent Kinases (CDKs) or Receptor Tyrosine Kinases (RTKs).[6][7] Inhibition of these pathways can culminate in the activation of apoptotic machinery and a halt in cellular proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Compound Methyl 1H-pyrazolo[3,4-b] pyridine-5-carboxylate Compound->RTK CDK_Cyclin CDK/Cyclin Complexes Compound->CDK_Cyclin Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Cell_Cycle Cell Cycle Progression CDK_Cyclin->Cell_Cycle Cell_Cycle->Apoptosis

Figure 1: Postulated signaling pathway inhibition.

Experimental Workflow for In Vitro Evaluation

A systematic approach is crucial for characterizing the anticancer effects of this compound. The following workflow outlines a logical progression of experiments from initial cytotoxicity screening to more detailed mechanistic studies.

G Start Start: Compound This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT/SRB Assay) Start->Cytotoxicity IC50 Determine IC50 Values in Multiple Cancer Cell Lines Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry with PI Staining) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis WesternBlot Mechanism of Action Studies (Western Blotting for Key Signaling Proteins) CellCycle->WesternBlot Apoptosis->WesternBlot Conclusion Conclusion: Elucidate Anticancer Properties and Mechanism WesternBlot->Conclusion

Figure 2: Experimental workflow for compound evaluation.

Protocols

Cell Culture and Compound Preparation
  • Cell Line Maintenance : Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3][8] Maintain cultures in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Stock Solution : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[9] Store at -20°C. Subsequent dilutions should be made in the complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).[9]

  • Incubation : Incubate the plate for 48-72 hours at 37°C.[11]

  • MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.[11]

Cell LineTissue of OriginPutative IC50 (µM)
MCF-7Breast AdenocarcinomaTo be determined
HCT-116Colon CarcinomaTo be determined
A549Lung CarcinomaTo be determined
Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution (G0/G1, S, and G2/M phases) based on DNA content.[12]

  • Cell Treatment : Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting : Harvest both adherent and floating cells. Wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation : Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.[13]

  • Staining : Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry : Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer.

  • Data Analysis : Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[14]

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

  • Cell Treatment : Treat cells with the compound as described for the cell cycle analysis.

  • Cell Harvesting : Collect both floating and adherent cells. Wash with cold PBS.

  • Staining : Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[15]

  • Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry : Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis : Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blotting for Key Signaling Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.[17][18]

  • Protein Extraction : Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE : Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[18]

  • Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Examples of relevant primary antibodies include those against PARP, Caspase-3, Cyclin D1, CDK4, p21, and β-actin (as a loading control).[20][21]

  • Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

  • Data Analysis : Quantify band intensities using densitometry software.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls:

  • Vehicle Control (DMSO) : Essential for distinguishing the effects of the compound from those of the solvent.

  • Positive Controls : A known cytotoxic agent in the MTT assay or a known inducer of apoptosis/cell cycle arrest in mechanistic studies confirms that the experimental system is responsive.

  • Loading Controls (e.g., β-actin, GAPDH) in Western Blotting : Ensure equal protein loading across lanes, allowing for accurate quantification of target protein expression.[22]

  • Replicates : All experiments should be performed with biological and technical replicates to ensure the reproducibility and statistical significance of the results.[9]

By adhering to these principles, researchers can generate reliable and robust data to elucidate the anticancer properties of this compound.

References

  • PMC - NIH. Assaying cell cycle status using flow cytometry.
  • Scientific Research Publishing. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
  • PubMed. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer.
  • NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry.
  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips.
  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • ResearchGate. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
  • PMC - PubMed Central. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
  • ResearchGate. Apoptosis and cancer: Methods and protocols: Second edition.
  • RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
  • Wikipedia. Cell cycle analysis.
  • ResearchGate. (PDF) Protocols in apoptosis identification and affirmation.
  • PMC - NIH. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • PMC - NIH. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
  • Royal Society of Chemistry. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using sulfonated amorphous carbon.
  • eCampusOntario Pressbooks. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition).
  • PrepChem.com. Synthesis of 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.
  • PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • PubMed Central - NIH. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • -ORCA. Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates.
  • MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PMC - PubMed Central. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.

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Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your synthetic outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives. The underlying chemistry often involves a multicomponent reaction or a cyclocondensation strategy, typically starting from an aminopyrazole precursor.[1][2][3]

Problem 1: Low to No Product Yield

Question: I am attempting a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am observing very low yields or no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low yields in these multicomponent reactions are a frequent challenge and can be attributed to several factors. Here is a systematic approach to diagnosing and resolving the issue:

  • Purity of Starting Materials: The purity of your reactants, especially the 5-aminopyrazole, is paramount. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials.

    • Recommendation: Ensure all starting materials are of high purity (>98%). Recrystallize or purify the 5-aminopyrazole if necessary. Verify the purity of aldehydes and β-dicarbonyl compounds, as they can undergo oxidation or self-condensation.

  • Catalyst Choice and Loading: The choice and amount of catalyst can dramatically influence the reaction rate and yield. While acidic catalysts like acetic acid are common, they are not universally optimal.

    • Recommendation: A catalyst screen is advisable. Lewis acids such as ZrCl₄ have been shown to be effective.[4] In some cases, solid-supported catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H) can offer advantages in terms of handling and removal.[5] Catalyst loading is also a critical parameter to optimize; for instance, a specific synthesis might find 5 mg of AC-SO₃H to be optimal.[6]

  • Solvent Effects: The solvent system is crucial for ensuring all reactants are sufficiently soluble to participate in the reaction.

    • Recommendation: Ethanol is a commonly employed solvent and a good starting point.[5] However, if solubility is an issue, consider a solvent screen with other polar protic or aprotic solvents. For certain syntheses, solvent-free conditions at elevated temperatures have resulted in high yields.[6]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or the final product.

    • Recommendation: The optimal temperature can range from room temperature to reflux, depending on the specific substrates and catalyst.[5][6] It is essential to monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to determine the ideal reaction time and to avoid product degradation from prolonged heating.

  • Reaction Monitoring: Without proper monitoring, it is easy to terminate the reaction prematurely or allow it to proceed for too long, leading to byproduct formation.

    • Recommendation: Use TLC to track the consumption of the limiting reagent and the appearance of the product spot. A standard visualization method for these aromatic heterocycles is UV light (254 nm). Staining with iodine vapor can also be an effective visualization technique.[6]

Problem 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the synthesis?

Answer: The formation of regioisomers is a well-documented challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical 1,3-dicarbonyl compounds.[1][3] The regioselectivity is dictated by the relative electrophilicity of the two carbonyl groups.[1]

  • Controlling Electrophilicity: If one carbonyl group is significantly more electrophilic than the other (e.g., a ketone vs. an ester, or a ketone adjacent to an electron-withdrawing group like CF₃), the reaction will likely favor one regioisomer.[1]

    • Recommendation: When designing your synthesis, choose a 1,3-dicarbonyl compound with differentiated carbonyl reactivity if regioselectivity is a concern. For example, using 1,1,1-trifluoropentane-2,4-dione will likely lead to a single major regioisomer due to the high electrophilicity of the carbonyl adjacent to the trifluoromethyl group.[1]

  • Reaction Conditions: The choice of solvent and catalyst can sometimes influence the ratio of regioisomers.

    • Recommendation: While substrate control is the primary determinant, it is worth exploring different solvent polarities and catalyst types (Lewis vs. Brønsted acids) to see if the isomeric ratio can be influenced. Referencing literature for syntheses of closely related analogues can provide valuable insights.

  • Separation of Isomers: If the formation of regioisomers cannot be avoided, an efficient separation method is necessary.

    • Recommendation: Flash column chromatography on silica gel is the most common and effective method for separating regioisomers. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically successful.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the 1H-pyrazolo[3,4-b]pyridine core?

A1: There are two primary retrosynthetic approaches to the 1H-pyrazolo[3,4-b]pyridine scaffold:

  • Formation of the pyridine ring onto a pre-existing pyrazole ring: This is the most common strategy and typically involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[1][3] This approach benefits from the ready availability of a wide variety of substituted 5-aminopyrazoles.

  • Formation of the pyrazole ring onto a pre-existing pyridine ring: This method is also utilized and often starts with a suitably functionalized pyridine, such as a 2-chloro-3-cyanopyridine, which then undergoes cyclization with hydrazine.[2]

Q2: How do I choose the appropriate starting materials for my target this compound?

A2: For the synthesis of this compound, a common and effective approach is the reaction of a 5-aminopyrazole with a β-ketoester. The substituents on your final product will dictate the specific starting materials. For the parent compound, you would typically react a 5-aminopyrazole with a derivative of methyl 2-formyl-3-oxobutanoate or a related 1,3-dicarbonyl compound.

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted synthesis can be a very effective technique to reduce reaction times and potentially improve yields for the synthesis of pyrazolo[3,4-b]pyridines. The rapid heating can accelerate the cyclocondensation and dehydration steps. However, it is crucial to carefully control the temperature to avoid decomposition. A preliminary screen of reaction times and temperatures is recommended.

Q4: What is the best way to purify the final product?

A4: Purification of pyrazolo[3,4-b]pyridine derivatives can be challenging due to their often-polar nature.

  • Work-up: A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: As mentioned for regioisomer separation, flash column chromatography on silica gel is the standard method for purification. A careful selection of the eluent system is key.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can provide highly pure material.

Experimental Protocols & Data

Table 1: Optimization of Reaction Conditions for a Generic Pyrazolopyridine Synthesis
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Acetic Acid (20)EthanolReflux1245
2ZrCl₄ (10)DMF951678[4]
3AC-SO₃H (5 mg)EthanolRoom Temp0.5-0.7580-97[5]
4NoneNeat100265

Note: Yields are representative and highly dependent on the specific substrates used.

General Experimental Protocol for Synthesis

A general procedure for the synthesis of a 1H-pyrazolo[3,4-b]pyridine derivative is as follows:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in a suitable solvent such as DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in ethanol (0.5 mL) at room temperature.[4]

  • Degas the reaction mixture and add the catalyst (e.g., ZrCl₄, 0.15 mmol).[4]

  • Stir the reaction mixture vigorously at the optimized temperature (e.g., 95 °C) for the required time (e.g., 16 h).[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • Perform an aqueous work-up by adding an organic solvent (e.g., CHCl₃) and water. Separate the layers and wash the aqueous phase with the organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Enamine_Intermediate Enamine Intermediate 5-Aminopyrazole->Enamine_Intermediate Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Enamine_Intermediate Cyclized_Intermediate Cyclized Intermediate Enamine_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Pyrazolopyridine 1H-Pyrazolo[3,4-b]pyridine Cyclized_Intermediate->Pyrazolopyridine Dehydration

Caption: Generalized reaction mechanism for pyrazolo[3,4-b]pyridine synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Issue check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Catalyst & Loading check_purity->optimize_catalyst Purity OK screen_solvent Screen Solvents optimize_catalyst->screen_solvent optimize_temp_time Optimize Temperature & Time screen_solvent->optimize_temp_time monitor_rxn Monitor Reaction by TLC optimize_temp_time->monitor_rxn success Improved Yield monitor_rxn->success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central.
  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PubMed Central - NIH.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Synthetic route of 4-aminopyrazolo[3,4-b]pyridine derivatives 11b–i.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine- 5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Royal Society of Chemistry.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central - NIH.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxyl
  • Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxyl
  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • 2112505-78-7 Methyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxyl

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How to avoid regioisomer formation in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reactions and avoid the formation of undesired regioisomers.

Understanding the Core Challenge: Regioisomer Formation

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. A primary hurdle in this process is controlling the regioselectivity, which leads to the formation of two possible regioisomers: the 1H- and 2H-pyrazolo[3,4-b]pyridines.[1][2] While the 1H-tautomer is generally more stable, the reaction conditions and substrate electronics can lead to mixtures, complicating purification and reducing the yield of the desired product.[1] This guide will focus on strategies to favor the formation of the desired regioisomer.

Troubleshooting & FAQs

Question 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a frequent issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][3] The key to controlling regioselectivity lies in understanding and manipulating the electronic and steric properties of your starting materials and optimizing the reaction conditions.

Answer:

Controlling regioselectivity can be approached from several angles:

  • Starting Material Selection: The inherent electronic properties of your substrates are the primary determinant of regioselectivity. In the reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack of the exocyclic amino group of the pyrazole will preferentially occur at the more electrophilic carbonyl carbon of the dicarbonyl compound.[1][3]

    • Expert Insight: To predict the outcome, analyze the substituents on the dicarbonyl compound. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon, directing the initial reaction to that site. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the trifluoromethyl group is significantly more electrophilic.[1]

  • Reaction Conditions: While substrate control is dominant, reaction conditions can further influence the regiomeric ratio.

    • Catalysis: The choice of catalyst can play a crucial role. For instance, ZrCl₄ has been effectively used to catalyze the condensation of 5-aminopyrazoles with α,β-unsaturated ketones, leading to the formation of the pyrazolo[3,4-b]pyridine core.[4] Lewis acids like ZrCl₄ can coordinate to the carbonyl oxygen, enhancing its electrophilicity and potentially influencing the regioselectivity of the initial attack.

    • Solvent: The polarity of the solvent can affect the reaction pathway. While many syntheses are performed in alcohols like ethanol or butanol, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation, a related synthesis.[5][6] This is an avenue worth exploring for pyrazolo[3,4-b]pyridine synthesis.

  • Protecting Groups: If substrate control is insufficient, consider using a protecting group on one of the pyrazole nitrogens. An N1-substituted aminopyrazole will prevent the formation of the 2H-isomer, ensuring the synthesis of the 1H-regioisomer.[7] This strategy, however, requires additional protection and deprotection steps.

Below is a diagram illustrating the two possible pathways leading to regioisomer formation from an unsymmetrical 1,3-dicarbonyl compound.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Aminopyrazole Aminopyrazole Attack_C1 Attack at C1 (more electrophilic) Aminopyrazole->Attack_C1 Nucleophilic attack Attack_C2 Attack at C2 (less electrophilic) Aminopyrazole->Attack_C2 Nucleophilic attack Unsymmetrical_Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Unsymmetrical_Dicarbonyl->Attack_C1 Unsymmetrical_Dicarbonyl->Attack_C2 Intermediate_A Intermediate A Attack_C1->Intermediate_A Regioisomer_A Desired Regioisomer Intermediate_A->Regioisomer_A Intermediate_B Intermediate B Attack_C2->Intermediate_B Regioisomer_B Undesired Regioisomer Intermediate_B->Regioisomer_B

Caption: Regioisomeric pathways in pyrazolo[3,4-b]pyridine synthesis.

Question 2: I've tried optimizing my reaction, but I still get a mixture of regioisomers. How can I separate them?

Even with optimized conditions, complete regioselectivity may not be achievable. In such cases, an effective purification strategy is essential.

Answer:

Separation of regioisomers, which often have very similar physical properties, can be challenging but is typically accomplished using chromatography.

  • Column Chromatography: This is the most common method for separating regioisomers.[3]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A systematic approach to eluent selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. A shallow gradient is often necessary to achieve separation.

    • TLC Monitoring: Before scaling up to a column, carefully optimize the solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives a clear separation (different Rf values) between the two isomers.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography.

Table 1: Troubleshooting Chromatographic Separation of Regioisomers

IssuePotential CauseRecommended Solution
Co-elution of isomers Insufficient difference in polarity.Test different solvent systems. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane). If using silica, consider switching to a different stationary phase like alumina or a reverse-phase C18 silica.
Broad spots or tailing Compound is too polar for the eluent; interaction with silica.Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape.
Poor recovery from column Compound is irreversibly adsorbed onto the silica.Deactivate the silica gel with a small percentage of water or triethylamine before packing the column.
Question 3: How can I confidently identify which regioisomer I have synthesized?

Correctly identifying the synthesized regioisomer is critical for the interpretation of biological data and for further synthetic steps.

Answer:

While distinguishing between the 1H- and 2H- isomers can be difficult due to their similar NMR spectra, a combination of spectroscopic techniques can provide a definitive assignment, especially if both isomers are available for comparison.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: While subtle, there can be differences in the chemical shifts of the protons on the pyrazole and pyridine rings.[8][9]

    • 13C NMR: The chemical shifts of the carbon atoms, particularly those at the ring junction, can be more informative for distinguishing between the N-1 and N-2 substituted isomers.[8]

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are powerful for structure elucidation. For an N1-substituted pyrazolo[3,4-b]pyridine, an NOE correlation may be observed between the N1-substituent and the H-7 proton of the pyridine ring.

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides unambiguous structural determination.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones

This protocol is adapted from a method utilizing ZrCl₄ as a catalyst.[4]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • Perform a work-up by adding CHCl₃ and water. Separate the layers and wash the aqueous phase with CHCl₃.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

G A 1. Mix α,β-unsaturated ketone and 5-aminopyrazole in DMF/EtOH B 2. Degas the mixture A->B C 3. Add ZrCl4 catalyst B->C D 4. Heat at 95 °C for 16h C->D E 5. Monitor by TLC D->E F 6. Work-up (extraction) E->F G 7. Purify by column chromatography F->G

Caption: Workflow for ZrCl₄-catalyzed pyrazolo[3,4-b]pyridine synthesis.

References

  • Barreiro, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
  • ResearchGate (n.d.). Plausible mechanism for the formation of pyrazolo[3,4-b]pyridine derivate 4a.
  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules.
  • PubMed (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • ResearchGate (n.d.). Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8.
  • MDPI (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate (n.d.). Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines.
  • MDPI (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
  • ResearchGate (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives.
  • Taylor & Francis Online (2025). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
  • ResearchGate (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation.
  • ResearchGate (2025). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PubMed (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • PubMed (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers.
  • ResearchGate (2025). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines.
  • ResearchGate (2025). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
  • ACS Publications (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • ACS Publications (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • ResearchGate (n.d.). Structure of 1H- and 2H-pyrazolo[3,4-b]pyridines (1 and 2) and....
  • ResearchGate (n.d.). General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines.
  • ResearchGate (2025). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones.
  • PubMed Central (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • ACS Publications (2000). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • PubMed (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines.
  • PubMed Central (n.d.). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH.
  • ACS Publications (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
  • ACS Publications (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.

Sources

Technical Support Center: Synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to resolve experimental challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. A common and efficient synthetic route involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable three-carbon electrophile, such as methyl propiolate or a related Michael acceptor. The primary challenges in this synthesis often revolve around yield, purity, and the formation of isomeric byproducts.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of pyrazolo[3,4-b]pyridines are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

1. Purity of Starting Materials:

  • Rationale: The purity of the starting materials, particularly the 3-aminopyrazole precursor (e.g., Methyl 3-amino-1H-pyrazole-4-carboxylate), is critical. Impurities can participate in side reactions, consume reagents, or inhibit the desired reaction pathway.

  • Troubleshooting:

    • Ensure the 3-aminopyrazole starting material is of high purity. Recrystallization or column chromatography of the starting material may be necessary.

    • Verify the purity of the three-carbon electrophile (e.g., methyl propiolate). Distillation of liquid reagents can remove polymeric or hydrolyzed impurities.

2. Reaction Conditions:

  • Rationale: The choice of solvent, temperature, and catalyst can significantly influence the reaction rate and equilibrium, directly impacting the yield.

  • Troubleshooting:

    • Solvent: The solvent should fully dissolve the reactants. Protic solvents like ethanol or acetic acid can facilitate proton transfer steps in the mechanism, while aprotic solvents like DMF or dioxane may be suitable for other variations. If solubility is an issue, consider a solvent screen.

    • Temperature: While some cyclocondensation reactions proceed at room temperature, many require heating to overcome the activation energy barrier for cyclization and dehydration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time. Excessive heat can lead to degradation of starting materials or products.[1]

    • Catalyst: Acid or base catalysis is often employed. For acid catalysis, p-toluenesulfonic acid (p-TsOH) or acetic acid are common choices. For base-catalyzed reactions, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to promote Michael addition without competing with the aminopyrazole. The catalyst loading should be optimized; typically 0.1 to 1 equivalent is a good starting point.

3. Incomplete Reaction or Byproduct Formation:

  • Rationale: If the reaction is not driven to completion, a low yield of the desired product will be obtained. Additionally, the formation of stable byproducts can consume starting materials and reduce the yield of the target molecule.

  • Troubleshooting:

    • Monitor the reaction closely by TLC or LC-MS to ensure all the limiting starting material has been consumed.

    • If significant byproduct formation is observed, refer to the "Byproduct Identification" section below to understand the nature of the impurities and adjust reaction conditions to minimize their formation.

Issue 2: Presence of an Isomeric Byproduct

Question: My LC-MS and/or ¹H NMR analysis shows a significant peak with the same mass as my desired product, but with a different retention time or spectral pattern. I suspect a regioisomeric byproduct. How can I confirm its identity and minimize its formation?

Answer:

The formation of regioisomers is a well-documented challenge in the synthesis of pyrazolo[3,4-b]pyridines when using unsymmetrical precursors.[2] In the synthesis of this compound, the most likely regioisomeric byproduct is Methyl 1H-pyrazolo[3,4-b]pyridine-7-carboxylate .

Formation of Regioisomers:

The reaction of a 3-aminopyrazole with an unsymmetrical three-carbon electrophile can proceed through two different pathways, leading to the formation of two regioisomers. The regioselectivity is influenced by the electronic and steric properties of the reactants and the reaction conditions.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products 3-Aminopyrazole 3-Aminopyrazole Derivative Pathway_A Pathway A 3-Aminopyrazole->Pathway_A Pathway_B Pathway B 3-Aminopyrazole->Pathway_B Propiolate Methyl Propiolate Propiolate->Pathway_A Propiolate->Pathway_B Product_A This compound (Desired Product) Pathway_A->Product_A Product_B Methyl 1H-pyrazolo[3,4-b]pyridine-7-carboxylate (Regioisomeric Byproduct) Pathway_B->Product_B G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Potential Products & Byproducts Aminopyrazole 3-Aminopyrazole Derivative Reaction Cyclocondensation Aminopyrazole->Reaction Propiolate Methyl Propiolate Propiolate->Reaction Polymer Polymeric Byproducts Propiolate->Polymer Desired_Product Desired Product (this compound) Reaction->Desired_Product Regioisomer Regioisomeric Byproduct Reaction->Regioisomer Michael_Adduct Michael Adduct (Incomplete Cyclization) Reaction->Michael_Adduct Hydrolysis_Product Hydrolysis Product (Carboxylic Acid) Reaction->Hydrolysis_Product

Sources

Troubleshooting low yield in "Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of this important heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a key structural motif in many biologically active compounds, making its efficient synthesis crucial for pharmaceutical research.[1][2][3]

This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format. We will delve into the causality behind common experimental failures and offer field-proven, step-by-step protocols to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Very Low or No Product Yield After Initial Reaction Setup

Question: I am attempting to synthesize a pyrazolo[3,4-b]pyridine derivative, but I'm observing a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or non-existent yields in pyrazolo[3,4-b]pyridine syntheses are a frequent challenge and can originate from several factors.[4] A systematic approach to troubleshooting is essential.

A. Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is paramount. Impurities can act as catalysts for side reactions or inhibit the desired transformation.

  • Recommendation: Always verify the purity of your starting materials (e.g., 5-aminopyrazole and a suitable β-ketoester or equivalent) by NMR or melting point analysis. If purity is questionable, recrystallize or purify the materials before use.[4]

B. Reaction Conditions: The choice of solvent, catalyst, and temperature can dramatically influence the reaction's success.

  • Solvent Effects: The solvent must be able to dissolve the reactants and be suitable for the reaction temperature. High-boiling point solvents like diphenyl ether or paraffin oil are often used for the cyclization step, but they can also lead to decomposition if not carefully controlled.[5] Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[5][6]

  • Catalyst Selection: Many syntheses of this scaffold benefit from a catalyst. Acid catalysts like p-toluenesulfonic acid (TsOH) or Lewis acids such as zirconium(IV) chloride (ZrCl₄) can facilitate the reaction.[3][7] The catalyst loading must be optimized; too much or too little can be detrimental.

  • Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation. The Gould-Jacobs reaction, a common method for this type of synthesis, requires high temperatures for the intramolecular cyclization step.[6] However, prolonged heating can cause decarboxylation or other side reactions.[6]

C. Reaction Mechanism & Potential Pitfalls: A common route to the pyrazolo[3,4-b]pyridine core is the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent, often followed by a cyclization step. Understanding this process helps in diagnosing issues.

Workflow Diagram: Troubleshooting Low Yield

G cluster_purity Purity Checks cluster_conditions Condition Optimization cluster_workup Post-Reaction Checks start Low Yield Observed check_purity Verify Purity of Starting Materials (5-Aminopyrazole, β-Ketoester) start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions Purity Confirmed check_workup Analyze Work-up & Purification start->check_workup Purity & Conditions OK purify_sm Recrystallize or Purify Starting Materials check_purity->purify_sm Impurities Detected optimize_temp Optimize Temperature (e.g., Microwave vs. Thermal) check_conditions->optimize_temp analyze_crude Analyze Crude Mixture (TLC, NMR, MS) check_workup->analyze_crude rerun1 Re-run Reaction purify_sm->rerun1 optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_catalyst Test Catalyst Loading optimize_solvent->optimize_catalyst rerun2 Re-run Reaction optimize_catalyst->rerun2 optimize_purification Optimize Purification (Chromatography, Recrystallization) analyze_crude->optimize_purification Product Detected product_isolated Product Isolated optimize_purification->product_isolated

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge, particularly when using unsymmetrical starting materials like a non-symmetrical 1,3-dicarbonyl compound.[1]

  • Mechanism Insight: The initial condensation between the 5-aminopyrazole and the 1,3-dicarbonyl compound can occur at either carbonyl group. The regioselectivity is determined by the relative electrophilicity of these two positions.[1]

  • Controlling Regioselectivity:

    • Choice of Reactants: If possible, using a symmetrical dicarbonyl compound will eliminate this issue.

    • Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[4]

  • Separation of Regioisomers:

    • Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the eluent system is critical. A gradient of hexane and ethyl acetate is a good starting point.[4]

    • Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method.

Issue 3: Difficulty in Product Purification

Question: I believe my reaction is working, but I am struggling to isolate a pure product. What purification strategies do you recommend?

Answer: Purifying pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[4]

A. Work-up Procedure: A thorough work-up is crucial to remove catalysts and inorganic salts before attempting purification. This typically involves quenching the reaction, partitioning between an organic solvent and water, and washing the organic layer.

B. Column Chromatography:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.

C. Recrystallization: If the product is a solid, recrystallization is an excellent final purification step.

Solvent System for RecrystallizationPolarityCommon Impurities Removed
Ethanol/WaterPolarRemoves highly polar and non-polar impurities.
Ethyl Acetate/HexaneMediumGood for removing closely related, slightly less polar byproducts.
Dichloromethane/MethanolMedium-PolarEffective for a range of polarities.

Optimized Protocol: Gould-Jacobs Approach to Pyrazolo[3,4-b]pyridine Core

This protocol is a generalized adaptation of the Gould-Jacobs reaction, a classic and effective method for synthesizing the quinoline core, which is analogous to the pyrazolo[3,4-b]pyridine system.[8][9]

Step 1: Condensation

  • In a round-bottom flask, combine 5-amino-1H-pyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat the mixture at 110-120 °C for 1-2 hours. The reaction can often be performed neat (without solvent).

  • Monitor the reaction by TLC until the 5-aminopyrazole is consumed.

  • Cool the reaction mixture. The intermediate, a diethyl 2-((1H-pyrazol-5-ylamino)methylene)malonate, may solidify upon cooling and can often be used in the next step without further purification.

Step 2: Cyclization

  • Add the crude intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C) for 15-30 minutes.[5][6]

  • Caution: This step should be performed in a well-ventilated fume hood with careful temperature monitoring to avoid decomposition.

  • Cool the reaction mixture to room temperature. The product will often precipitate from the solvent.

  • Filter the solid product and wash thoroughly with a non-polar solvent like hexane to remove the high-boiling solvent.

  • The crude product can then be purified by recrystallization (e.g., from ethanol) or column chromatography.

Reaction Mechanism: Gould-Jacobs Synthesis

G Aminopyrazole 5-Aminopyrazole Condensation Step 1: Condensation (120°C, -EtOH) Aminopyrazole->Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Condensation Intermediate (Enamine) Cyclization Step 2: Thermal Cyclization (250°C, -EtOH) Intermediate->Cyclization Product_Keto Ethyl 4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Condensation->Intermediate Cyclization->Product_Keto

Caption: Key steps in the Gould-Jacobs synthesis of the pyrazolopyridine core.

References

  • BenchChem Technical Support Team. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem.
  • Al-Ostoot, F. H., et al. (2021). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. [Link]
  • Abdel-Wahab, B. F., et al. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
  • Al-Mousawi, S. M., et al. (2015).
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • El-Faham, A., et al. (2014). Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. The Journal of Organic Chemistry. [Link]
  • Gould-Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 8, 2026. [Link]
  • Ibrahim, H. S., et al. (2016). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Martins, F., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. [Link]
  • Quiroga, J., et al. (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Current Organic Chemistry. [Link]
  • Sharma, S., et al. (2018). Gould–Jacobs reaction. Request PDF. [Link]
  • Unciti-Broceta, A., et al. (2020).
  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]
  • Zhang, H., et al. (2013). Tin (IV) Chloride-Promoted One-Pot Synthesis of Novel Tacrine Analogues. Molecules. [Link]
  • Zhou, Y., et al. (2022).

Sources

Technical Support Center: Troubleshooting Solubility of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate and similar heterocyclic compounds in biological assays. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO and it looked clear, but it precipitated immediately when I added it to my aqueous cell culture medium. What is happening?

A1: This is a very common phenomenon known as "DMSO shock" or precipitation upon dilution.[1] this compound, like many small molecule drug candidates, is a lipophilic compound with poor aqueous solubility.[2][3] While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving a wide range of compounds, its properties are very different from your aqueous assay buffer or cell culture medium.[4]

The causality is straightforward:

  • High Solubility in DMSO: The compound is comfortably solvated by the polar aprotic DMSO molecules.

  • Poor Solubility in Water: When you introduce this DMSO stock solution into an aqueous environment, the DMSO rapidly diffuses and is solvated by water. This abrupt change in the solvent environment from organic to aqueous dramatically lowers the solubility of your compound.

  • Precipitation: If the compound's concentration exceeds its maximum solubility in the final aqueous medium, it will "crash out" of the solution, forming a fine precipitate or larger aggregates.[1][5] This means the actual concentration of the dissolved, biologically active compound is much lower than your intended nominal concentration, leading to inaccurate results.[1][6]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay, and why is it important?

A2: This is a critical parameter for maintaining assay integrity. While there is no universal maximum concentration, a widely accepted best practice is to keep the final concentration of DMSO in your assay below 0.5%, and ideally at or below 0.1% .[7]

The reasoning is rooted in minimizing experimental artifacts:

  • Cellular Toxicity: At higher concentrations (typically >1%), DMSO can be directly toxic to cells, affecting membrane integrity and cell viability.[8][9] Even at non-lethal concentrations below 1%, DMSO can still induce biological effects, such as inhibiting cell growth or altering gene expression, which could confound your results.[8][10]

  • Assay Interference: DMSO can interfere with assay components. For example, it can denature proteins, alter enzyme kinetics, or interfere with detection systems (e.g., fluorescence).[7]

  • Vehicle Control is Mandatory: Because even low concentrations of DMSO can have an effect, every experiment must include a "vehicle control."[7] This control contains the exact same final concentration of DMSO as your test wells but without the compound. This allows you to subtract any background effects caused by the solvent itself.

Q3: How can I be sure my compound is truly dissolved and not just a very fine suspension that I can't see?

A3: Visual inspection can be misleading, as microprecipitates can significantly impact results without being obvious.[1] Here are two practical methods to verify true dissolution:

  • Filtration Test: Prepare your compound solution in the final assay buffer at the highest intended concentration. Filter it through a 0.22 µm syringe filter, which will remove undissolved particles.[11] Measure the concentration of the compound in the filtrate using an analytical method like HPLC or UV-Vis spectroscopy. A significant drop in concentration after filtration confirms that the compound was not fully dissolved.[11]

  • Light Scattering Test (Tyndall Effect): In a darkened room, shine a laser pointer through your solution in a clear vial or cuvette. If the compound is truly dissolved, the laser beam will pass through cleanly.[11] If you can see the path of the beam in the solution, it indicates the presence of suspended particles scattering the light (a colloidal suspension), meaning your compound is not truly in solution.[11]

Q4: I prepare my DMSO stock solutions at high concentrations. Are there any concerns with storing them?

A4: Yes, proper storage of DMSO stock solutions is crucial for reproducibility. Key concerns include:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can cause the compound to precipitate out of the solution over time, especially if the stock concentration is near its solubility limit in DMSO.[6][7] It is highly recommended to aliquot your stock solution into smaller, single-use volumes to avoid this.[7]

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[12] Water contamination reduces the solvating power of DMSO for hydrophobic compounds, which can lead to precipitation within the stock tube itself.[12] Always use anhydrous (dry) DMSO for preparing stock solutions and store them in tightly sealed vials, preferably in a desiccator.

Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues

If you are observing precipitation, follow this workflow to systematically diagnose and solve the issue.

G start Precipitation Observed in Assay? stock_check Is the 100% DMSO stock solution clear? start->stock_check redissolve Re-dissolve stock. Use gentle heat (37°C) and/or sonication. stock_check->redissolve No dilution Optimize Dilution Protocol (See Protocol 1) stock_check->dilution Yes redissolve->stock_check reduce_conc Reduce Highest Test Concentration dilution->reduce_conc Still Precipitates end_ok Precipitation Resolved dilution->end_ok Resolved cosolvent Screen for Co-solvents (See Protocol 2) reduce_conc->cosolvent Still Precipitates reduce_conc->end_ok Resolved advanced Consider Advanced Formulation (e.g., Cyclodextrins) cosolvent->advanced Still Precipitates cosolvent->end_ok Resolved advanced->end_ok Resolved

Caption: Decision workflow for troubleshooting compound precipitation.

Experimental Protocols
Protocol 1: Optimized Compound Dissolution and Dilution

This protocol minimizes "DMSO shock" by ensuring the compound is properly handled from initial dissolution to final dilution.

A. Preparing the High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO)

  • Weigh Compound: Accurately weigh the required amount of this compound (MW: 177.16 g/mol ) in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Aid Dissolution: Vortex the tube gently. If the compound does not dissolve completely, use one or both of the following methods:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[7]

    • Gentle Warming: Place the tube in a 37°C water bath for 10-15 minutes.[13] Caution: Check compound stability information; avoid excessive heat which may cause degradation.[7]

  • Verify & Aliquot: Ensure the solution is completely clear. Aliquot into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.[7]

B. Preparing Working Solutions (Serial Dilution)

  • Serial Dilution in 100% DMSO: Perform all serial dilutions of your compound in 100% DMSO.[7][14] For example, to make a 2-fold dilution series from a 10 mM stock, transfer 50 µL of the 10 mM stock to a new tube containing 50 µL of 100% DMSO to get a 5 mM solution, and so on. This ensures the compound remains in a favorable solvent environment throughout the dilution series.

  • Final Dilution into Aqueous Buffer:

    • Add the appropriate volume of your final aqueous assay buffer/medium to the wells of your assay plate first.

    • Add a small volume (e.g., 1 µL) of the appropriate DMSO stock directly to the aqueous buffer in the well.

    • Immediately mix thoroughly but gently (e.g., using a plate shaker or by pipetting up and down) to ensure rapid and homogenous dispersion, which can prevent localized high concentrations that lead to precipitation.[15]

Protocol 2: Co-Solvent Screening to Enhance Solubility

Co-solvents are water-miscible organic solvents that, when added to the assay buffer, reduce the overall polarity of the medium, thereby increasing the solubility of hydrophobic compounds.[16][17]

  • Prepare Co-Solvent Buffers: Prepare small volumes of your standard assay buffer containing various percentages of a co-solvent. Common choices include Ethanol, Propylene Glycol, or Polyethylene Glycol 400 (PEG 400). For example, prepare buffers with 1%, 2%, and 5% of the co-solvent.

  • Screening Assay: In a 96-well plate, add your co-solvent buffers to different wells.

  • Add Compound: Add your compound (from a 100% DMSO stock) to each well to achieve the desired final concentration.

  • Observe: Incubate the plate at the experimental temperature (e.g., 37°C) for 30-60 minutes. Observe the wells for any signs of precipitation visually or by measuring turbidity with a plate reader.

  • Validate: If a co-solvent improves solubility, you must run a new vehicle control with that specific co-solvent concentration to ensure it does not affect your biological assay.

Data Presentation: Solvent Properties

The table below summarizes key properties of solvents commonly used in biological assays.

Solvent/ExcipientTypical Stock ConcentrationRecommended Max Final Assay Conc.ProsCons & Cautions
DMSO 10-30 mM< 0.5%[7]Excellent solvating power for a wide range of compounds.[4]Can be cytotoxic at high concentrations; risk of "DMSO shock" precipitation.[1][8]
Ethanol 10-50 mM< 1%Good solvating power; less aggressive than DMSO.Can be toxic to cells and may affect protein function.[8]
PEG 400 10-20 mM< 2-5%Low cellular toxicity; can significantly improve solubility.[16][17]Can increase solution viscosity; may interfere with some assays.
Cyclodextrins (e.g., HP-β-CD) Formulation dependentVariableForms inclusion complexes to shield the hydrophobic compound from water; low toxicity.[2][8]Can be complex to formulate; may extract lipids from cell membranes at high concentrations.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Kramer, N. I., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology.
  • BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screens.
  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Kramer, N. I., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ACS Publications.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • AMiner. (n.d.). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Holen, E., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation In Vitro.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate.
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
  • Wikipedia. (n.d.). Cosolvent.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • BenchChem. (2025). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • MySkinRecipes. (n.d.). Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxylate.
  • PubMed. (n.d.). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • ResearchGate. (n.d.). co-solvent application for biological systems.
  • ECHEMI. (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added?.
  • CymitQuimica. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, methyl ester.
  • ChemicalBook. (n.d.). This compound.
  • Reddit. (2022). How to tackle compound solubility issue.
  • PMC - NIH. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives.
  • ResearchGate. (2025). Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects.
  • PubMed. (n.d.). Development of a high-throughput solubility screening assay for use in antibody discovery.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • PMC - NIH. (n.d.). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations.
  • Appretech Scientific Limited. (n.d.). This compound.
  • PubChem. (n.d.). methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate.
  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • ResearchGate. (n.d.). Pyrazolopyridine derivatives with photophysical properties.
  • PubMed. (2018). Discovery and biological evaluation of novel pyrazolopyridine derivatives as potent and orally available PI3Kδ inhibitors.
  • Sigma-Aldrich. (n.d.). Pyrazolopyridine derivatives.
  • 中华试剂网. (n.d.). This compound.

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Stability of "Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate" in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for handling this compound in solution. We will address common stability concerns, troubleshoot experimental artifacts, and provide validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs): General Stability & Handling

This section addresses the most common initial questions regarding the storage and handling of this compound.

Q1: What is the recommended method for preparing and storing stock solutions of this compound?

A: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO).[1] We recommend the following storage conditions:

  • Solvent: Anhydrous DMSO.

  • Concentration: Typically 10-50 mM. Higher concentrations may risk precipitation upon freeze-thaw cycles.

  • Temperature: Store at -20°C or -80°C for long-term stability.[1]

  • Handling: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light and moisture. Vendor recommendations include storing the solid compound at 2-8°C under dry conditions.[2]

Q2: How stable is this compound in aqueous buffers?

A: The stability in aqueous media is highly dependent on the pH. The primary point of vulnerability is the methyl ester group, which is susceptible to hydrolysis to form the corresponding carboxylic acid.[3][4][5]

  • Neutral pH (6.5-7.5): Moderately stable, but should ideally be prepared fresh for assays. Stability over several hours at room temperature should be verified for your specific buffer.

  • Acidic pH (<6.0): Susceptible to acid-catalyzed hydrolysis, although this is typically slower than base-catalyzed hydrolysis.

  • Basic pH (>8.0): The compound will degrade rapidly due to base-catalyzed hydrolysis of the ester.[3][6] Avoid storing the compound in basic solutions.

Q3: What are the primary chemical liabilities and degradation pathways for this molecule?

A: The core pyrazolo[3,4-b]pyridine ring is a stable aromatic system.[7][8] The main liabilities are its functional groups:

  • Ester Hydrolysis: This is the most significant degradation pathway. The methyl ester can be cleaved under both acidic and basic conditions to yield Methanol and 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

  • Photodegradation: Fused aromatic heterocyclic systems can be sensitive to light. While specific data for this molecule is not widely published, it is best practice to protect solutions from direct light exposure to prevent potential photodegradation.[9]

  • Oxidation: While the ring is generally stable, related pyrazoline compounds are known to undergo oxidation.[10] In forced degradation studies, oxidative conditions should be tested to rule out this pathway.[11][12][13]

Q4: Do I need to protect my experimental solutions from light?

A: Yes. As a standard precaution for heterocyclic aromatic compounds, we strongly recommend protecting all solutions containing this compound from light by using amber vials or covering containers with aluminum foil. This minimizes the risk of photolytic degradation, which could otherwise lead to loss of potency or the formation of confounding artifacts. The ICH Q1B guidelines recommend photostability testing for new drug substances.[9]

Troubleshooting Guide: Common Experimental Issues

This guide provides a logical framework for diagnosing and resolving common issues encountered during experimentation.

Troubleshooting_Flowchart start Start: Inconsistent or Unexpected Experimental Results check_precip Is there visible precipitate in your working solution? start->check_precip check_degrad Do you observe new peaks/spots in LC-MS / TLC analysis? check_precip->check_degrad No sol_precip Issue: Poor Solubility - Decrease concentration - Increase co-solvent (e.g., DMSO) - Use sonication to aid dissolution check_precip->sol_precip Yes check_color Has the solution changed color (e.g., yellowing/browning)? check_degrad->check_color No sol_degrad Issue: Probable Hydrolysis - Confirm mass of new peak (M-14 Da) - Prepare solutions fresh - Verify buffer pH is neutral - Run stability study (see Protocol 2) check_degrad->sol_degrad Yes sol_color Issue: Possible Oxidation/Photodegradation - Protect solutions from light - Use high-purity, degassed solvents - Store under inert gas (N2/Ar) check_color->sol_color Yes end_node Problem Resolved / Cause Identified check_color->end_node No sol_precip->end_node sol_degrad->end_node sol_color->end_node

Caption: Troubleshooting flowchart for common experimental issues.

Issue 1: My compound precipitated from the aqueous assay buffer.

  • Probable Cause: this compound has limited aqueous solubility. The concentration of the organic co-solvent (e.g., DMSO) in the final working solution may be too low to maintain solubility.

  • Solution:

    • Ensure the final concentration of DMSO (or other co-solvent) is sufficient, typically ≥0.5-1%.

    • Decrease the final concentration of the test compound.

    • Briefly sonicate the working solution to aid dissolution.

    • Always perform a visual inspection for precipitation before starting an experiment.

Issue 2: I see a new, more polar peak in my LC-MS analysis over time.

  • Probable Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the parent methyl ester and will thus have a shorter retention time on a reverse-phase HPLC column. The expected mass change is a loss of 14 Da (loss of -CH₂- and addition of -H).

  • Solution:

    • Confirm the mass of the new peak corresponds to the hydrolyzed product, 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.

    • Implement stricter controls: prepare working solutions immediately before use.

    • If pre-incubation is required, perform a time-course stability study in your exact assay media to quantify the rate of degradation (See Protocol 2 below).

Issue 3: My solution turned a pale yellow or brown color after storage.

  • Probable Cause: Discoloration often indicates oxidation or photodegradation. Related pyrazoline compounds are known to form brownish products upon oxidation.[10]

  • Solution:

    • Strictly protect solutions from light at all stages.

    • Use high-purity solvents. If using solvents like THF or dioxane, ensure they are fresh and free of peroxides.

    • For sensitive applications, degas aqueous buffers and consider storing stock solution ampoules under an inert atmosphere (e.g., Argon or Nitrogen).

Technical Deep Dive: Primary Degradation Pathway

The principal mechanism of degradation for this compound in solution is the hydrolysis of the C5-methyl ester. This reaction can be catalyzed by both acid and base.

Caption: Primary hydrolytic degradation pathways.

  • Base-Catalyzed Hydrolysis (Saponification): This is a rapid, bimolecular reaction where a hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. This is typically the fastest degradation pathway in biological assays if the pH is not carefully controlled.[3]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction that is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. While generally slower than the base-catalyzed route, it can be significant in acidic buffers over longer incubation periods.[5]

Experimental Protocols & Data

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule, as recommended by ICH guidelines.[11][12][13]

Workflow_Forced_Degradation prep_stock 1. Prepare 1 mg/mL Stock in Acetonitrile stress_cond 2. Expose Aliquots to Stress Conditions (See Table 1) prep_stock->stress_cond quench 3. Quench Reaction (Neutralize pH if necessary) stress_cond->quench analyze 4. Analyze by HPLC-UV/MS (vs. T=0 Control) quench->analyze report 5. Report % Degradation and Identify Major Degradants analyze->report

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile).

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution (e.g., 1:1 v/v) and incubate. A control sample (T=0) should be immediately quenched and analyzed.

  • Incubation: Incubate samples for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 40-60°C). The goal is to achieve 5-20% degradation.[4]

  • Quenching: After incubation, stop the reaction. For acidic and basic samples, neutralize the pH with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase and analyze immediately using a validated stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV/MS detection).

  • Calculation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the T=0 control.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagentTypical Incubation
Acid Hydrolysis 0.1 M HCl60°C for 24h
Base Hydrolysis 0.1 M NaOHRT for 2-4h
Oxidation 3% H₂O₂RT for 24h
Thermal Water/Buffer (pH 7)60°C for 48h
Photolytic Solid & SolutionICH Q1B specified light exposure[9]
Protocol 2: Iso-thermal Stability Assessment in a Custom Buffer

This protocol is designed to determine the stability of the compound in your specific experimental buffer and at your working temperature.

Methodology:

  • Preparation: Prepare a solution of this compound in your chosen buffer at the final experimental concentration.

  • Time Zero (T=0) Sample: Immediately withdraw an aliquot, quench if necessary (e.g., by diluting in mobile phase), and store at 4°C until analysis. This is your 100% reference.

  • Incubation: Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).

  • Time-Point Sampling: Withdraw additional aliquots at relevant time points (e.g., 1, 2, 4, 8, and 24 hours). Quench and store each sample appropriately.

  • Analysis: Analyze all samples in a single HPLC run to avoid analytical variability.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the stability profile.

By following these guidelines and protocols, researchers can ensure the integrity of their experiments and generate reliable, reproducible data when working with this compound.

References

  • ResearchGate. Pyrazolopyridine derivatives with photophysical properties.
  • Journal of the Chemical Society B. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. RSC Publishing.
  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?
  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023-01-16).
  • ProQuest. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
  • MedCrave online. Forced Degradation Studies. (2016-12-14).
  • NIH. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (2022-07-23).
  • SciSpace. Forced Degradation Studies. (2016-12-14).
  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. RSC Publishing.
  • PubMed Central - NIH. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. How can we store Pyrazolin from chalcone and hydrazine hydrate? (2016-03-27).
  • ResearchGate. Pyrazolopyridine‐thiazole derivatives with remarkable antiproliferative activity.
  • MySkinRecipes. Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxylate.
  • Organic Chemistry Portal. Methyl Esters.
  • PubMed. Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. (2011-10-12).
  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
  • PubChemLite. This compound.
  • Appretech Scientific Limited. This compound.
  • BIOSYNCE. What are the storage conditions for pyridine? (2025-09-16).
  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PMC - NIH. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023-01-11).
  • ResearchGate. (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • PMC - PubMed Central. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025-11-20).
  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021-11-18).
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Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines - A Guide to Alternative Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common experimental issues, and explore modern, alternative catalytic systems. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and practical laboratory experience to provide you with reliable and actionable insights.

Introduction: The Evolving Landscape of Pyrazolo[3,4-b]pyridine Synthesis

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The classical synthesis often involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. The choice of catalyst is paramount, dictating reaction efficiency, yield, and even regioselectivity.[4]

While traditional methods often rely on Brønsted or Lewis acids, the field is increasingly moving towards more sustainable, efficient, and versatile catalytic systems.[3][5] This guide focuses on these alternative catalysts, providing troubleshooting advice and frequently asked questions to navigate the challenges of their implementation.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines in a question-and-answer format.

Q1: I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yield is a common frustration that can stem from multiple factors. A systematic approach to troubleshooting is essential.[4]

  • Purity of Starting Materials: The purity of your reactants, especially the 5-aminopyrazole, is critical. Impurities can act as catalyst poisons or participate in side reactions.

    • Recommendation: Verify the purity of your starting materials by NMR or LC-MS. Recrystallize or purify them if necessary.

  • Catalyst Selection and Loading: The choice and amount of catalyst can dramatically affect the reaction outcome. Overloading the catalyst can sometimes lead to increased byproduct formation, while too little will result in an incomplete reaction.

    • Recommendation: Screen a panel of catalysts (e.g., Lewis acids like ZrCl₄, CuCl₂, or greener alternatives like L-proline).[2][6][7] Optimize the catalyst loading, starting with the literature-recommended amount and titrating up or down.

  • Solvent Effects: The solvent influences reactant solubility, reaction kinetics, and catalyst activity.

    • Recommendation: If reactants are not fully soluble, consider a different solvent or solvent mixture. For polar compounds, solvents like DMF or ethanol are often used.[6] In some cases, solvent-free conditions or the use of ionic liquids can be highly effective.[1][8][9]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or product degradation.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal time.[4] While some reactions proceed at room temperature, many require heating.[4] Microwave irradiation can often dramatically reduce reaction times and improve yields.[10][11]

LowYield_Troubleshooting Start Low/No Yield Purity Check Purity of Starting Materials Start->Purity Step 1 Catalyst Optimize Catalyst (Type & Loading) Purity->Catalyst Step 2 Solvent Evaluate Solvent System Catalyst->Solvent Step 3 Conditions Adjust Temperature & Time Solvent->Conditions Step 4 Success Improved Yield Conditions->Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction is producing a mixture of regioisomers. How can I control this?

Answer: The formation of regioisomers is a well-known challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[2][4] The regioselectivity is often determined by the relative electrophilicity of the two carbonyl groups.[2][12]

  • Controlling Regioselectivity:

    • Starting Material Design: The most reliable way to ensure a single regioisomer is to use a symmetrical dicarbonyl compound. If this is not possible, using a dicarbonyl with significantly different electronic environments around the carbonyls (e.g., a trifluoromethyl ketone) can direct the reaction.[12] The more electrophilic carbonyl group will preferentially react.[2]

    • Catalyst and Solvent Choice: In some instances, the choice of catalyst and solvent can influence the isomeric ratio. It is advisable to consult the literature for systems analogous to your target molecule.[4] Lewis acids, for example, can differentially activate one carbonyl over the other.

  • Separating Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separation. A carefully chosen eluent system, often involving a gradient of hexane and ethyl acetate, is crucial.[4]

    • Recrystallization: If the regioisomers have different solubilities, fractional recrystallization can be a highly effective and scalable purification method.[4]

Q3: I'm having difficulty purifying my final product. What are some effective strategies?

Answer: Pyrazolo[3,4-b]pyridines can be polar, sometimes making them difficult to purify.

  • Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and water-soluble catalysts before chromatography.

  • Column Chromatography:

    • Stationary Phase: Silica gel is standard. If your compound is very polar, consider using alumina or a reverse-phase silica.

    • Mobile Phase: Systematically screen solvent systems. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate, methanol, or acetone). Adding a small amount of triethylamine (0.1-1%) can help reduce tailing for basic compounds.

  • Recrystallization: This is often the best method to obtain highly pure material. Screen a variety of solvents to find one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

FAQs on Alternative Catalysts

This section explores the application of modern catalytic systems for pyrazolo[3,4-b]pyridine synthesis.

Q4: What are the advantages of using Lewis acids like ZrCl₄ or Cu(II) catalysts?

Answer: Lewis acids like Zirconium tetrachloride (ZrCl₄) and various copper(II) salts are effective catalysts for this synthesis.[2][6][7][13] Their primary role is to activate a carbonyl group by coordinating to the oxygen, thereby increasing its electrophilicity and facilitating the initial condensation or cyclization step.[2] Copper(II) acetylacetonate, for instance, has been shown to be an efficient catalyst for formal [3+3] cycloaddition reactions to form the pyrazolo[3,4-b]pyridine core with high yields.[13]

  • Common Issues: These catalysts are often moisture-sensitive and require anhydrous reaction conditions. The work-up procedure must effectively remove the metal salts from the final product.

Q5: Is it possible to run the reaction without a traditional catalyst? What is the role of ionic liquids?

Answer: Yes, catalyst-free synthesis is possible, particularly when using ionic liquids (ILs). Room temperature ionic liquids, such as 1-alkyl-3-methylimidazolium salts ([bmim]Br or [bmim][BF₄]), can act as both the solvent and a promoter for the reaction.[1][9]

  • Advantages:

    • High Yields & Milder Conditions: Reactions in ILs often proceed in high yields under mild conditions.[1][8]

    • Environmentally Benign: ILs are non-volatile, non-explosive, and often recyclable, making them a "green" alternative to conventional organic solvents.[1]

    • Simplified Work-up: The product can often be isolated by simple extraction, and the ionic liquid can be recovered and reused.[1]

Q6: How can microwave irradiation accelerate the synthesis?

Answer: Microwave (MW) irradiation is a powerful tool for accelerating organic reactions.[10] By directly heating the reactants and solvent, microwaves can dramatically reduce reaction times from hours to minutes and often lead to higher yields and purer products.[10][14] This technique is particularly effective for multicomponent reactions (MCRs).[10]

  • Key Benefits:

    • Speed: Reaction times are significantly shortened.

    • Efficiency: Improved yields and purity.[10]

    • Green Chemistry: Often allows for the use of greener solvents (like water or ethanol) or even solvent-free conditions.[10][11]

Q7: What are the benefits of using heterogeneous or nanoparticle catalysts?

Answer: Heterogeneous catalysts, especially those based on magnetic nanoparticles (e.g., Fe₃O₄-based systems), offer significant advantages in terms of sustainability and process efficiency.[15][16][17][18][19]

  • Easy Separation: Magnetic catalysts can be easily removed from the reaction mixture using an external magnet, simplifying purification and eliminating the need for filtration or chromatography to remove the catalyst.[17]

  • Reusability: These catalysts can often be washed and reused for multiple reaction cycles without a significant loss of activity, which lowers costs and reduces waste.[17]

  • High Activity: Nanoparticles have a high surface-area-to-volume ratio, which can lead to enhanced catalytic activity.[18] Examples include Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ and magnetic layered double hydroxides (LDH), which have been successfully used for pyrazolo[3,4-b]pyridine synthesis.[15][19][20]

Catalyst_Selection Start Need to Synthesize Pyrazolo[3,4-b]pyridine Q1 Priority? Start->Q1 Speed Speed & High Throughput Q1->Speed Speed Green Green Chemistry & Reusability Q1->Green Sustainability Cost Low Cost & Simple Conditions Q1->Cost Simplicity/Cost Sol_MW Microwave-Assisted Synthesis Speed->Sol_MW Sol_Nano Heterogeneous Nanocatalysts Green->Sol_Nano Sol_Ionic Ionic Liquids Green->Sol_Ionic Sol_Lewis Conventional Lewis/Brønsted Acids Cost->Sol_Lewis

Caption: Decision tree for selecting a suitable catalytic system.

Comparative Data of Catalytic Systems

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReference
Lewis Acids (ZrCl₄) 95 °C, 16h, DMF/EtOHEffective for cyclization, readily available.Moisture sensitive, requires anhydrous conditions, metal contamination.[6][7]
Ionic Liquids ([bmim]Br) 80-100 °CCatalyst-free, high yields, mild conditions, recyclable, green solvent.Can be expensive, viscosity can be an issue.[1][2][8]
Microwave Irradiation 40-200 °C, 10-20 minExtremely fast, high yields, high purity, suitable for green solvents.Requires specialized microwave reactor equipment.[10][14]
Magnetic Nanoparticles 100 °C, Solvent-freeEasily separable, reusable, high efficiency, environmentally friendly.Synthesis of the catalyst can be multi-step.[15][17][18][19]
Copper(II) Acetylacetonate Reflux, Toluene/CHCl₃Mild conditions, high yields (up to 94%), efficient for [3+3] cycloaddition.Catalyst removal required, substrate scope may vary.[13]

Experimental Protocols

Protocol 1: ZrCl₄-Catalyzed Synthesis[7]
  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 1.0 eq) in EtOH (0.5 mL) at room temperature.

  • Degas the reaction mixture (e.g., by bubbling argon through it for 5-10 minutes).

  • Add ZrCl₄ (0.15 mmol, 0.3 eq) to the mixture.

  • Stir the reaction vigorously at 95 °C for 16 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • Perform an aqueous work-up by adding CHCl₃ and water. Separate the layers and extract the aqueous phase twice more with CHCl₃.

  • Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis in Water[15]
  • In a microwave process vial, combine 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol, 1.0 eq), a substituted benzaldehyde (1 mmol, 1.0 eq), ammonium acetate (1 mmol, 1.0 eq), and triethylamine (0.5 mmol, 0.5 eq) in water (4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 40 °C (Power: 110 W, Pressure: 250 psi) for 20 minutes.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the product, which is often pure enough without further chromatography.

Protocol 3: Magnetic Nanoparticle-Catalyzed Solvent-Free Synthesis[20]
  • In a round-bottom flask, mix the aldehyde (1 mmol), 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (1 mmol, 1.0 eq), 3-(cyanoacetyl)indole (1 mmol, 1.0 eq), and the Fe₃O₄-based nanocatalyst (e.g., 20 mg).

  • Stir the mixture at 100 °C under solvent-free conditions.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add ethanol to dissolve the product.

  • Place a strong magnet on the side of the flask to immobilize the magnetic catalyst.

  • Decant the ethanolic solution containing the product.

  • Wash the catalyst with ethanol 2-3 times and combine the organic layers.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize or perform column chromatography if further purification is needed.

References

  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem
  • An Efficient Synthesis of Pyrazolo[3,4-b]pyridine Derivatives in Ionic Liquid - Taylor & Francis Online
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • An Efficient Synthesis of Pyrazolo[3,4-b]pyridine Deriv
  • Preparation of novel mono and bis and tris pyrazolo[3,4-b] pyridine...
  • Synthesis of tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines in the...
  • Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside - PubMed
  • Magnetically recoverable catalysts for the preparation of pyridine deriv
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Microwave synthesis of novel pyrazolo[3,4-b]pyridine deriv
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
  • (PDF)
  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - ResearchG
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions - R Discovery
  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF - ResearchG
  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - NIH
  • An efficient one-pot, four-component synthesis of a series of pyrazolo [3,4- b] pyridines in the presence of magnetic LDH as a nanoc
  • Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxid
  • (PDF)
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - RSC Publishing
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. - R Discovery
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important heterocyclic scaffold. Here, we address common issues encountered during synthesis, offering practical, field-proven insights and solutions in a direct question-and-answer format.

Troubleshooting Guide: From Benchtop to Scale-Up

This section tackles specific experimental hurdles you may face during the synthesis and scale-up of this compound.

Question 1: My reaction yield is consistently low or I'm not getting the desired product. What are the likely causes and how can I improve it?

Low yields in pyrazolo[3,4-b]pyridine synthesis are a frequent challenge, often stemming from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Step-by-Step Solutions:

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical as impurities can hinder the reaction.[1]

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reagents if necessary.

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst choice can lead to incomplete reactions or product degradation.[1]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Experiment with a range of temperatures; some syntheses require heating while others proceed at room temperature.[1] The choice of catalyst and solvent can also be pivotal.

  • Atmospheric Moisture and Oxygen: Certain intermediates or reagents may be sensitive to air and moisture.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, especially in reactions involving moisture-sensitive reagents.

Question 2: I am observing the formation of regioisomers. How can I control the regioselectivity of the reaction?

The formation of regioisomers is a known challenge in the synthesis of unsymmetrical pyrazolo[3,4-b]pyridines.[1] The choice of synthetic route and reaction conditions can significantly influence the outcome.

Strategies for Controlling Regioselectivity:

  • Choice of Synthetic Strategy: The annulation of a pyridine ring onto a pre-existing pyrazole or vice-versa offers different levels of regiocontrol.[2][3] For instance, the Gould-Jacobs reaction typically yields 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines.[2]

  • Reaction Conditions: The catalyst and solvent system can influence which regioisomer is favored.[1] It is advisable to consult literature for specific examples similar to your target molecule.[1]

  • Separation of Isomers: If regioisomer formation is unavoidable, purification by column chromatography is the most common method.[1] A gradient elution with a hexane/ethyl acetate system is a good starting point for many organic compounds.[1]

Question 3: Purification of the final product is proving difficult. What are the best practices for purifying this compound?

The polarity of pyrazolopyridines and the presence of closely-related byproducts can complicate purification.[1]

Purification Best Practices:

  • Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts and water-soluble impurities.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

What are the most common synthetic routes for preparing the pyrazolo[3,4-b]pyridine core?

There are two primary retrosynthetic strategies for constructing the 1H-pyrazolo[3,4-b]pyridine scaffold:

  • Formation of a pyridine ring onto a pre-existing pyrazole ring. [2] This is a widely used approach, often starting from a 5-aminopyrazole derivative.[2][4]

  • Formation of a pyrazole ring onto a pre-existing pyridine ring. [2][3] This strategy typically involves the cyclization of a suitably substituted pyridine derivative.[3]

A variety of specific reactions fall under these categories, including:

  • Cyclocondensation Reactions: This involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine to form the pyrazole ring, or the reaction of an aminopyrazole with a 1,3-dielectrophile to form the pyridine ring.[5]

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis, offering an efficient route to complex molecules.[6]

Diagram of Synthetic Strategies

G cluster_0 Retrosynthetic Analysis cluster_1 Synthetic Approaches Target This compound Pyrazole_Route Formation of Pyridine Ring on Pyrazole Core Target->Pyrazole_Route Strategy 1 Pyridine_Route Formation of Pyrazole Ring on Pyridine Core Target->Pyridine_Route Strategy 2

Caption: Retrosynthetic approaches to this compound.

What are the key safety precautions when working with hydrazine and its derivatives?

Hydrazine and its derivatives are common reagents in pyrazole synthesis but are also highly toxic and potentially carcinogenic.[7][8] Strict adherence to safety protocols is mandatory.

Essential Safety Measures:

  • Engineering Controls: Always handle hydrazine and its solutions within a properly functioning chemical fume hood.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemical-resistant gloves.[7]

    • Eye Protection: Use splash-proof goggles or a face shield.[7]

    • Lab Coat: A lab coat is essential to protect skin and clothing.[7]

  • Handling and Storage:

    • Store hydrazine away from heat, light, and incompatible materials like oxidizing agents and acids.[9][10]

    • It may ignite spontaneously if absorbed onto porous materials like cloth or wood.[7]

  • Emergency Procedures:

    • In case of exposure, seek immediate medical attention.[7]

    • Have an emergency plan and appropriate spill cleanup materials readily available.

Hazard Precaution Reference
Toxicity/Carcinogenicity Handle in a fume hood, wear appropriate PPE.[7][8]
Flammability Store away from ignition sources.[8][10]
Reactivity Avoid contact with oxidizing agents, acids, and certain metals.[9][10]
How can I perform a gram-scale synthesis of a pyrazolo[3,4-b]pyridine-5-carboxylate derivative?

A recently reported method describes the gram-scale synthesis of a related derivative, which can be adapted.[11][12]

Example Protocol for Gram-Scale Synthesis:

This protocol is based on the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and should be adapted for your specific target molecule.

  • Reaction Setup: In a 100 mL flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5.0 mmol, 1.640 g), aniline (5.0 mmol, 0.470 g), and amorphous carbon-supported sulfonic acid (AC-SO3H) (25 mg) in ethanol (10.0 mL).[11]

  • Reaction: Stir the mixture at room temperature for 30 minutes.[11]

  • Work-up: Upon completion (monitored by TLC), filter the reaction mixture and wash the solid with ethanol (3 x 5.0 mL).[11][12]

  • Purification: Recrystallize the crude product from ethanol to yield the pure product.[11][12]

Experimental Workflow

G A 1. Combine Reactants - Pyranopyrazole - Aniline - Catalyst - Ethanol B 2. Reaction - Room Temperature - 30 minutes A->B C 3. Filtration & Washing - Filter mixture - Wash with Ethanol B->C D 4. Recrystallization - Dissolve in hot Ethanol - Cool to crystallize C->D E Pure Product D->E

Caption: General workflow for the gram-scale synthesis of a pyrazolo[3,4-b]pyridine-5-carboxylate derivative.

References

  • Benchchem. Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 828. [Link]
  • Environmental Health & Safety, University of New Mexico.
  • Defense Technical Information Center. (1981). Safety and Handling of Hydrazine. [Link]
  • González-Lainez, M., et al. (2021).
  • Katritzky, A. R., et al. (2004). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Arkivoc, 2004(5), 117-124. [Link]
  • Miao, X. Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. [Link]
  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2261-2268. [Link]
  • El-Sayed, W. A., et al. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 227-235. [Link]
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]
  • González-Lainez, M., et al. (2021).
  • Gad-Elkareem, M. A. M., et al. (2007). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. Canadian Journal of Chemistry, 85(10), 669-676. [Link]
  • Wang, L., et al. (2012). Tin (IV) Chloride-Promoted One-Pot Synthesis of Novel Tacrine Analogues. Molecules, 17(12), 14867-14878. [Link]
  • Schmidt, A., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2344-2376. [Link]
  • Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. [Link]
  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c. RSC Advances, 13(4), 2261-2268. [Link]articlepdf/2023/ra/d2ra07797a)

Sources

Technical Support Center: Purification of Polar Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar pyrazolo[3,4-b]pyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable heterocyclic scaffolds. The inherent polarity and basicity of the pyrazolo[3,4-b]pyridine core present unique purification hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of polar pyrazolo[3,4-b]pyridine compounds.

Q1: Why are polar pyrazolo[3,4-b]pyridine compounds so difficult to purify by standard column chromatography?

A1: The difficulty arises from the intrinsic chemical nature of the pyrazolo[3,4-b]pyridine scaffold. These molecules typically possess multiple nitrogen atoms, which can act as hydrogen bond acceptors and Brønsted-Lowry bases. This high polarity leads to very strong interactions with polar stationary phases like silica gel, resulting in poor mobility (low Rf values), significant peak tailing, and sometimes irreversible adsorption. The basic nitrogen atoms can interact strongly with acidic silanol groups on the surface of silica gel, leading to streaking and poor peak shape.[1]

Q2: My compound is extremely polar and does not move from the baseline on a silica gel TLC plate, even with highly polar solvent systems like 100% ethyl acetate or 10% methanol in dichloromethane. What should I do?

A2: This is a very common issue. When a compound is too polar for normal-phase chromatography on silica, you have several options:

  • Switch to a More Polar Mobile Phase: You can try more aggressive solvent systems. For instance, a mobile phase containing methanol with a small percentage of ammonium hydroxide (e.g., 1-2%) can help to elute very polar, basic compounds.[2]

  • Change the Stationary Phase: Consider using a different stationary phase. Basic or neutral alumina can be a good alternative to acidic silica gel for basic compounds.[1]

  • Employ Reversed-Phase Chromatography: This is often the method of choice for highly polar compounds.[1] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar compound will have weaker interactions with the stationary phase and will elute more readily.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for compounds that are too polar for reversed-phase and too strongly retained in normal-phase.[3][4][5] HILIC uses a polar stationary phase (like silica, diol, or amino columns) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[6]

Q3: What is peak tailing, and why does it happen with my pyrazolo[3,4-b]pyridine compounds?

A3: Peak tailing refers to the asymmetry in a chromatographic peak, where the back of the peak is drawn out. For basic compounds like pyrazolo[3,4-b]pyridines, this is often caused by strong, non-ideal interactions with the acidic silanol groups on the silica stationary phase. These interactions lead to a slow release of the compound from the stationary phase, resulting in a "tail." To mitigate this, you can:

  • Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia into your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1]

  • Use a Different Stationary Phase: As mentioned before, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography can prevent this issue.[1]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems encountered during the purification process.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

Q: I am running a silica gel column, but my desired pyrazolo[3,4-b]pyridine compound is co-eluting with an impurity. How can I improve the separation?

A: Achieving good separation requires optimizing the selectivity of your chromatographic system. Here’s a systematic approach:

  • Re-evaluate Your Solvent System with TLC:

    • The Problem: An inappropriate solvent system is the most common cause of poor separation.

    • The Solution: Use Thin Layer Chromatography (TLC) to screen a wider range of solvent systems. If you are using a hexane/ethyl acetate system, try switching to a system with different selectivity, such as dichloromethane/methanol.[1] The goal is to find a system where the Rf values of your compound and the impurity are maximally different.

  • Fine-Tune the Solvent Polarity:

    • The Problem: The polarity of your mobile phase may not be optimal.

    • The Solution: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.[1] Small adjustments to the solvent ratio can have a significant impact on resolution.

  • Check for Column Overloading:

    • The Problem: Loading too much crude material onto the column can lead to broad peaks that overlap.

    • The Solution: As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[1] If you need to purify a large amount of material, use a column with a larger diameter.

Issue 2: Compound is Unstable on Silica Gel

Q: My pyrazolo[3,4-b]pyridine seems to be degrading on the silica gel column. I see new spots on my TLC plates from the collected fractions. What can I do?

A: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.

  • Test for Stability:

    • The Protocol: Spot your compound on a TLC plate, and then let it sit for an hour or two. Then, elute the plate and see if any new spots have appeared. This can help confirm if your compound is unstable on silica.[2]

  • Deactivate the Silica Gel:

    • The Protocol: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a basic modifier like triethylamine before loading your sample.[2]

  • Switch to an Alternative Stationary Phase:

    • The Solution: If your compound is highly sensitive, it's best to switch to a more inert stationary phase. Neutral alumina, Florisil, or a bonded phase like amino or cyano can be good alternatives.[5] Reversed-phase chromatography is also an excellent option as the stationary phases are generally more stable over a wider pH range.[7]

Issue 3: Challenges with Recrystallization

Q: I am trying to purify my polar pyrazolo[3,4-b]pyridine by recrystallization, but it either oils out or doesn't crystallize at all. What am I doing wrong?

A: Recrystallization is a powerful technique for obtaining highly pure material, but it requires careful selection of the solvent system.[8]

  • The Compound "Oils Out":

    • The Cause: This often happens when the solution is supersaturated or cooled too quickly.[1] The compound comes out of the solution above its melting point.

    • The Solution: Add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the meniscus can help to induce nucleation.[1]

  • No Crystals Form:

    • The Cause: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • The Solution: You need to find a solvent in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below.[8] Experiment with different solvents or solvent pairs. A good strategy is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear again and allow it to cool slowly. Ethanol is a commonly used solvent for the recrystallization of these compounds.[8]

Part 3: Experimental Protocols and Data

Protocol 1: Step-by-Step Flash Chromatography Method Development for Polar Pyrazolo[3,4-b]pyridines
  • TLC Analysis to Select Solvent System:

    • Prepare several TLC chambers with different solvent systems. Start with a binary system like dichloromethane (DCM) and methanol (MeOH).

    • Screen solvent ratios such as 99:1, 95:5, 90:10, and 80:20 DCM:MeOH.

    • If peak shape is poor (streaking), add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.

    • The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Choose an appropriate column size based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent (without the added base initially, if possible, to avoid deactivation during packing).

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimum amount of the mobile phase or a slightly more polar solvent.[9] Pipette the solution directly onto the top of the silica bed.

    • Dry Loading (Recommended for Poorly Soluble Compounds): Dissolve your compound in a suitable solvent (e.g., DCM or MeOH).[9] Add a small amount of silica gel to the solution and evaporate the solvent until you have a free-flowing powder.[9] Carefully add this powder to the top of the packed column.

  • Elution:

    • Start with a mobile phase that is slightly less polar than the one that gave the ideal Rf value on TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution). This will help to elute your compound in a sharp band while leaving more polar impurities behind.

    • Collect fractions and monitor them by TLC to identify the fractions containing your pure compound.

Data Presentation: Stationary Phase Selection Guide
Stationary PhaseMobile Phase TypeBest ForPotential Issues
Silica Gel Normal Phase (Non-polar)General purpose, good for moderately polar compounds.Acidic nature can cause tailing with basic compounds or degradation of sensitive molecules.[1][2]
Alumina (Neutral or Basic) Normal Phase (Non-polar)Basic compounds, acid-sensitive molecules.Can be more reactive than silica for some functional groups.
C18 (Reversed-Phase) Reversed Phase (Polar)Highly polar, water-soluble compounds.[1][3]Poor retention of very polar compounds if the mobile phase is not highly aqueous. Phase collapse can occur with >80% water.[3]
Amino (NH2) or Cyano (CN) Normal, Reversed, or HILICPolar compounds, carbohydrates. Can be used in HILIC mode.[4][5]Can be less robust than silica or C18 phases.
Diol Normal or HILICPolar compounds, offers different selectivity than silica.[3][5]Generally lower sample loading capacity.

Part 4: Visualization of Workflows

Diagram 1: Decision Tree for Purification Strategy

This diagram outlines a logical workflow for selecting an appropriate purification method for a polar pyrazolo[3,4-b]pyridine compound.

Purification_Strategy start Crude Pyrazolo[3,4-b]pyridine tlc Run TLC (Silica, 10% MeOH/DCM) start->tlc recrystallize Attempt Recrystallization start->recrystallize If crude is >90% pure rf_check Rf > 0.1? tlc->rf_check streaking Streaking on TLC? tlc->streaking normal_phase Optimize Normal Phase (DCM/MeOH +/- TEA) rf_check->normal_phase Yes rf_zero Rf ≈ 0 rf_check->rf_zero No pure_product Pure Product normal_phase->pure_product reversed_phase Try Reversed-Phase HPLC (C18, H2O/ACN or MeOH) rf_zero->reversed_phase Compound is very polar hilic Consider HILIC (Silica, ACN/H2O) rf_zero->hilic Alternative for very polar reversed_phase->pure_product hilic->pure_product recrystallize->pure_product add_base Add TEA or NH4OH to Mobile Phase streaking->add_base Yes change_sp Switch to Alumina or Reversed-Phase streaking->change_sp If base doesn't help add_base->normal_phase

Caption: Decision workflow for selecting a purification method.

References

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?
  • LCGC Europe. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
  • ResearchGate. (2025, August 9). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Request PDF.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

Sources

Preventing decomposition of pyrazolo[3,4-b]pyridine derivatives during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of their synthesis and prevent the decomposition of your target molecules.

Introduction to the Challenges in Pyrazolo[3,4-b]pyridine Synthesis

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. However, the synthesis of these derivatives is not without its challenges. Issues such as low yields, the formation of regioisomers, and unexpected decomposition can often impede research and development. This guide provides practical, experience-driven advice to help you overcome these common hurdles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of the desired pyrazolo[3,4-b]pyridine, or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield is a common frustration that can stem from several factors, from the quality of your starting materials to the reaction conditions. Here is a systematic approach to troubleshooting this issue:

1. Purity of Starting Materials:

  • Aminopyrazoles: The purity of the aminopyrazole starting material is critical. Aminopyrazoles can be susceptible to oxidation and may contain impurities from their synthesis that can interfere with the reaction.

    • Recommendation: Always use freshly purified aminopyrazoles. Recrystallization or column chromatography may be necessary. Store them under an inert atmosphere and away from light.

2. Reaction Conditions:

  • Temperature: While some reactions require high temperatures to proceed, excessive heat can lead to thermal decomposition, often characterized by the formation of dark, tarry substances.

    • Recommendation: Optimize the reaction temperature by running small-scale experiments at different temperatures. Start with milder conditions and gradually increase the temperature.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of byproducts and decomposition of the desired product.

    • Recommendation: Monitor the reaction progress closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed or when the product concentration begins to decrease.

  • Atmosphere: The pyrazolo[3,4-b]pyridine ring system can be sensitive to oxidation, especially at elevated temperatures. In some multi-component reactions, the final step is an oxidation to form the aromatic pyridine ring. If this oxidation is not controlled, it can lead to undesired byproducts. Conversely, in some cases, an oxidant is required.

    • Recommendation: Unless an oxidation step is desired, run the reaction under an inert atmosphere of nitrogen or argon. If an oxidation is the final step, consider using a milder oxidant or controlling the amount of air introduced into the reaction. For instance, some syntheses leading to dihydropyridine intermediates require a final oxidation step to achieve the desired aromatic product[1].

3. Catalyst and Reagent Choice:

  • Acid/Base Catalysis: Many syntheses of pyrazolo[3,4-b]pyridines are catalyzed by acids or bases. The choice and concentration of the catalyst are crucial. Strong acids can lead to sulfonation or other unwanted side reactions on the electron-rich pyrazole ring, while strong bases can promote side reactions of the starting materials.

    • Recommendation: Screen different acid or base catalysts and their concentrations. For example, in multi-component reactions, catalysts like acetic acid, triethylamine, or Lewis acids such as ZrCl₄ have been used effectively[2][3][4]. The use of a solid-supported catalyst can also simplify work-up and prevent degradation caused by residual catalyst.

4. Work-up and Purification:

  • Aqueous Work-up: Pyrazolo[3,4-b]pyridines can have varying stability to acidic or basic conditions during aqueous work-up. The nitrogen atoms in the ring system are basic and can be protonated by acids, potentially increasing their solubility in water and making extraction difficult[5].

    • Recommendation: Use a mild work-up procedure. If an acid was used in the reaction, neutralize it carefully with a weak base like sodium bicarbonate. If a base was used, neutralize with a weak acid like ammonium chloride.

  • Purification: The polarity of pyrazolo[3,4-b]pyridine derivatives can make them challenging to purify by column chromatography. Co-elution with byproducts is a common issue.

    • Recommendation: A systematic approach to eluent selection for column chromatography is advised. Starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent can help achieve good separation.

Issue 2: Formation of Multiple Products (Regioisomers and Byproducts)

Question: My reaction is producing a mixture of isomers or other unexpected products. How can I improve the selectivity and identify the different species?

Answer:

The formation of multiple products is a frequent challenge, particularly when using unsymmetrical starting materials.

1. Regioisomerism:

  • Cause: In many common synthetic routes, such as the reaction of an unsymmetrical 1,3-dicarbonyl compound with a 5-aminopyrazole, two different regioisomers can be formed. The regioselectivity is determined by which carbonyl group of the dicarbonyl compound reacts with the exocyclic amino group of the pyrazole[2].

    • Mitigation:

      • Use of Symmetrical Reagents: Whenever possible, using symmetrical starting materials will eliminate the possibility of regioisomer formation.

      • Exploiting Electronic Effects: If an unsymmetrical dicarbonyl compound must be used, choose one where the two carbonyl groups have significantly different electrophilicity. This will favor the formation of one regioisomer over the other[2].

      • Catalyst and Solvent Effects: The choice of catalyst and solvent can sometimes influence the regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.

  • Identification of Regioisomers:

    • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts of the protons and carbons on the pyrazolo[3,4-b]pyridine core are sensitive to the substitution pattern. 2D NMR techniques like NOESY can be particularly helpful in establishing through-space correlations between substituents and the core structure.

    • X-ray Crystallography: If a crystalline sample of one or both isomers can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

2. Byproduct Formation:

  • Common Byproducts:

    • Azine Formation: In syntheses involving formylpyridines, the formation of an azine byproduct by the self-condensation of the starting material has been reported[5].

    • Incomplete Cyclization: Intermediates from incomplete cyclization can be a major byproduct, especially if the reaction is not allowed to proceed to completion or if the cyclization step is slow[4].

    • Over-reduction or Incomplete Oxidation: As mentioned earlier, depending on the synthetic route, the pyridine ring may be formed in a reduced (dihydro) state and require a final oxidation step. Incomplete oxidation will lead to the dihydropyridine as a byproduct. Conversely, in reactions where a reduction is performed, over-reduction of the heterocyclic core can occur.

    • N-Oxides: The pyridine nitrogen can be susceptible to oxidation, leading to the formation of N-oxides. This can be an intended synthetic step for further functionalization or an unwanted side reaction[2].

  • Identification of Byproducts:

    • Mass Spectrometry: LC-MS is an invaluable tool for identifying byproducts by their molecular weight.

    • NMR Spectroscopy: Careful analysis of the 1H and 13C NMR spectra of the crude reaction mixture can often reveal the presence of byproducts. For example, the presence of signals in the aliphatic region might indicate the formation of a dihydropyridine derivative.

Issue 3: Reaction Mixture Turns Dark or Forms Tar

Question: My reaction mixture is turning dark brown or black, and I am observing the formation of an insoluble tar-like material. What is causing this and how can I prevent it?

Answer:

The formation of dark colors and tars is a strong indication of decomposition.

  • Cause:

    • Thermal Decomposition: As mentioned earlier, excessive heat is a common culprit.

    • Strongly Acidic or Basic Conditions: Highly acidic or basic conditions can promote polymerization or other complex degradation pathways. For example, highly acidic conditions used in Skraup-type syntheses can lead to poor yields and difficult work-ups due to the sulfonation of the electron-rich pyrazole ring[5].

    • Air Sensitivity: Some starting materials or intermediates may be highly air-sensitive and can decompose or polymerize in the presence of oxygen.

  • Prevention:

    • Temperature Control: Maintain a consistent and optimized reaction temperature.

    • Milder Conditions: Explore the use of milder catalysts and reagents.

    • Inert Atmosphere: As a general precaution, running reactions under an inert atmosphere can prevent oxidation-mediated decomposition.

    • Solvent Choice: The choice of solvent can influence stability. A solvent that fully dissolves all reactants and intermediates can prevent localized overheating and decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[3,4-b]pyridines and what are their pros and cons?

A1: The most common synthetic strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core. Key methods include:

Synthetic RouteDescriptionAdvantagesDisadvantages
Reaction with 1,3-Dicarbonyl Compounds Condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.Readily available starting materials, often good yields.Potential for regioisomer formation with unsymmetrical dicarbonyls[2].
Reaction with α,β-Unsaturated Ketones Michael addition of a 5-aminopyrazole to an α,β-unsaturated ketone followed by cyclization.Good control over regioselectivity in many cases.The final oxidation step to the pyridine can sometimes be problematic[2].
Gould-Jacobs Reaction Reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate followed by cyclization and functionalization.A good method for accessing 4-chloro-substituted derivatives.Can be limited in the diversity of accessible substituents[2].
Multi-component Reactions One-pot reactions involving three or more starting materials, often an aminopyrazole, an aldehyde, and a compound with an active methylene group.High atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.Optimization can be complex, and yields can be sensitive to the purity of all components[3].

Q2: How can I effectively use protecting groups in the synthesis of pyrazolo[3,4-b]pyridines?

A2: Protecting groups can be valuable tools to prevent unwanted side reactions, particularly at the nitrogen atoms of the pyrazole ring.

  • N1-Protection of the Pyrazole: The N1 position of the pyrazole ring is often protected to prevent reaction at this site and to improve solubility. Common protecting groups include:

    • p-Methoxybenzyl (PMB): Can be removed under acidic conditions.

    • (2-Chloroethoxy)methyl (SEM): Can be removed with fluoride sources or under acidic conditions.

  • When to Use a Protecting Group:

    • When performing reactions that are sensitive to the acidic N-H proton of the pyrazole.

    • When trying to direct substitution reactions to other positions on the ring.

    • When improving the solubility of the starting materials or intermediates.

Q3: What is the general stability of the pyrazolo[3,4-b]pyridine ring system?

A3: The pyrazolo[3,4-b]pyridine ring is a relatively stable aromatic system.

  • Thermal Stability: These compounds generally exhibit good thermal stability under conventional conditions[5].

  • pH Stability: The pyridine nitrogen imparts basicity to the molecule, allowing it to form salts with acids[5]. The ring system is generally stable to mild acidic and basic conditions. However, harsh acidic or basic conditions, especially at elevated temperatures, can lead to decomposition.

  • Oxidative and Reductive Stability: The ring is generally stable to mild oxidizing and reducing agents. However, strong oxidizing agents can lead to N-oxide formation or ring cleavage. Strong reducing agents can potentially reduce the pyridine ring.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Three-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 5-aminopyrazole (1.0 eq.), the aldehyde (1.0 eq.), and the active methylene compound (e.g., malononitrile) (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

  • Catalyst Addition: Add the catalyst (e.g., a few drops of piperidine or a catalytic amount of a Lewis acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold solvent. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) as the eluent.

Diagrams of Key Concepts

Decomposition_Pathways cluster_side_products Common Side Products cluster_decomposition Decomposition Pathways Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Decomposition Products Decomposition Products Pyrazolo[3,4-b]pyridine->Decomposition Products Decomposition Starting Materials Starting Materials Starting Materials->Pyrazolo[3,4-b]pyridine Desired Reaction Side Products Side Products Starting Materials->Side Products Side Reactions Regioisomers Regioisomers Incomplete Cyclization Intermediates Incomplete Cyclization Intermediates Dihydropyridines (Incomplete Oxidation) Dihydropyridines (Incomplete Oxidation) Azines Azines Tar/Polymerization Tar/Polymerization Ring Opening Ring Opening N-Oxidation N-Oxidation Sulfonation (strong acid) Sulfonation (strong acid)

Caption: Overview of potential undesired reaction pathways.

Troubleshooting_Workflow Low Yield Low Yield Check Purity Check Starting Material Purity Low Yield->Check Purity Optimize Conditions Optimize Reaction Conditions (T, t) Check Purity->Optimize Conditions Screen Catalysts Screen Catalysts & Solvents Optimize Conditions->Screen Catalysts Improve Workup Improve Workup & Purification Screen Catalysts->Improve Workup

Sources

Validation & Comparative

A Comparative Guide to ALK Inhibitors: Evaluating the 1H-Pyrazolo[3,4-b]pyridine Scaffold Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of ALK in Oncology

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in several cancers, most notably in a specific subset of non-small cell lung cancer (NSCLC).[1][2] In healthy tissues, ALK plays a role in the development and function of the nervous system. However, chromosomal rearrangements can lead to the creation of oncogenic fusion proteins, with the most common being the fusion of the echinoderm microtubule-associated protein-like 4 (EML4) gene with the ALK gene.[2][3][4] This EML4-ALK fusion protein is constitutively active, meaning it signals continuously without the need for a natural ligand, driving uncontrolled cell proliferation and survival through downstream pathways like RAS-MAPK, PI3K-AKT, and JAK-STAT.[2][5][6] This phenomenon, known as "oncogene addiction," makes tumors highly dependent on ALK signaling, and therefore, highly susceptible to targeted inhibition.

The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for ALK-positive NSCLC patients.[7] This guide provides a comparative analysis of a promising chemical scaffold, represented by Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate , against the generations of clinically approved ALK inhibitors. We will delve into the structural rationale, comparative efficacy, resistance profiles, and the experimental methodologies used to evaluate these powerful therapeutic agents.

The 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure for Kinase Inhibition

The 1H-pyrazolo[3,4-b]pyridine core is recognized in medicinal chemistry as a "privileged scaffold."[8][9] Its structure, a fusion of pyrazole and pyridine rings, mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding pocket of various kinases.[8] The specific derivative, this compound, serves as a foundational structure upon which more potent and selective inhibitors can be built.

The value of this scaffold lies in its synthetic tractability and the diverse chemical modifications it can accommodate.[8][10] Structure-activity relationship (SAR) studies on this core have led to the development of potent inhibitors for various kinases, including ALK.[11][12] For ALK, derivatives of this scaffold have been specifically designed to overcome resistance to first-generation inhibitors, such as the L1196M gatekeeper mutation.[11]

The Clinical Landscape: A Generational Comparison of ALK Inhibitors

The clinical journey of ALK inhibitors is a story of rapid, iterative innovation, with each new generation designed to overcome the limitations of its predecessors.

  • First Generation: Crizotinib Crizotinib was the first ALK inhibitor approved, demonstrating remarkable efficacy compared to chemotherapy.[7] It functions as an ATP-competitive inhibitor of ALK, c-MET, and ROS1 kinases.[3][13] However, its clinical utility is limited by two main factors: the inevitable development of acquired resistance and poor penetration of the blood-brain barrier (BBB), leading to the central nervous system (CNS) being a common site of disease progression.[7][14][15] Resistance often arises from secondary mutations in the ALK kinase domain (e.g., L1196M, G1269A) or the activation of bypass signaling pathways.[16][17]

  • Second Generation: Ceritinib, Alectinib, and Brigatinib This generation was developed to be more potent against ALK and to be active against many of the crizotinib-resistance mutations.[7][14]

    • Ceritinib showed approximately 20 times more potency than crizotinib in preclinical models and demonstrated activity against crizotinib-resistant tumors.[18][19]

    • Alectinib is highly selective for ALK and shows significant activity against several resistance mutations.[20][21] Crucially, it exhibits excellent CNS penetration, making it a standard of care for first-line treatment.[14][20][22][23]

    • Brigatinib is a potent inhibitor of both ALK and ROS1.[24] It was designed to have broad activity against ALK resistance mutations and also demonstrates substantial CNS efficacy.[7][25]

  • Third Generation: Lorlatinib Lorlatinib represents a pinnacle of rational drug design in this class.[26] It is a macrocyclic inhibitor engineered to be highly potent, to penetrate the BBB effectively, and to inhibit a wide spectrum of ALK resistance mutations, including the highly recalcitrant G1202R solvent front mutation that confers resistance to second-generation inhibitors.[26][27][28]

Comparative Data Summary

Table 1: Comparative Potency Against Wild-Type and Mutant ALK

Compound ClassRepresentative DrugALK WT IC₅₀ (nM)Activity Against L1196MActivity Against G1202RPrimary Source(s)
Pyrazolo[3,4-b]pyridine Derivative 21h*~1.5Yes Not Reported[11]
1st Generation Crizotinib~20-60NoNo[16][18]
2nd Generation Alectinib~1.9Yes No[20]
2nd Generation Ceritinib~0.2Yes No[18]
2nd Generation Brigatinib~0.5-1.0Yes No[25][29]
3rd Generation Lorlatinib~1Yes Yes [26][27][28]

*Data for a specific, optimized derivative from a study focused on overcoming L1196M resistance.

Table 2: Key Clinical and Pharmacological Properties

InhibitorGenerationCNS PenetrationCommon Resistance Mutations
Crizotinib 1stLow (CSF/Plasma Ratio: ~0.003)[14]L1196M, G1269A, EGFR/MET bypass[16][17]
Alectinib 2ndHigh (CSF/Plasma Ratio: ~0.86)[30]G1202R, I1171T/N, V1180L[26]
Ceritinib 2ndModerate (CSF/Plasma Ratio: ~0.13-0.35)[14]G1202R, F1174C[26]
Brigatinib 2ndHighG1202R (most common)[26]
Lorlatinib 3rdHigh (CSF/Plasma Ratio: ~0.75)[30]Compound mutations (e.g., G1202R + L1196M), bypass pathways (MET amp)[26][31]

Visualizing the Mechanism: Signaling and Drug Evaluation

Understanding the biological context and the evaluation process is key for drug development professionals. The following diagrams illustrate the core signaling pathway and a typical workflow for inhibitor characterization.

ALK Signaling Pathway and Inhibition

The EML4-ALK fusion protein dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate multiple downstream pro-survival and proliferative pathways. ALK inhibitors physically block the ATP-binding site, preventing this initial phosphorylation event and shutting down the entire cascade.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK EML4-ALK Fusion Protein PI3K PI3K ALK->PI3K Phosphorylates GRB2_SOS GRB2/SOS ALK->GRB2_SOS Phosphorylates JAK JAK ALK->JAK Phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor ALK Inhibitor (e.g., Pyrazolo[3,4-b]pyridine) Inhibitor->ALK Blocks ATP Binding

Caption: The EML4-ALK signaling cascade and the point of therapeutic intervention.

Inhibitor Evaluation Workflow

The development and characterization of a novel inhibitor, such as one based on the pyrazolo[3,4-b]pyridine scaffold, follows a rigorous, multi-step process to establish potency, selectivity, and efficacy.

Drug_Discovery_Workflow A Scaffold Identification (e.g., Pyrazolo[3,4-b]pyridine) B SAR & Chemical Synthesis (Library of Derivatives) A->B Rational Design C Biochemical Kinase Assay (Determine IC₅₀ vs ALK WT & Mutants) B->C Screening D Cell-Based Proliferation Assay (Confirm On-Target Activity in ALK+ Cells) C->D Validate Hits E Kinome Selectivity Screening (Assess Off-Target Activity) D->E Prioritize Leads F In Vivo Xenograft Models (Evaluate Tumor Regression & PK/PD) E->F G Preclinical Safety & Toxicology F->G H Clinical Trials G->H

Caption: A generalized workflow for the preclinical development of a targeted kinase inhibitor.

Key Experimental Protocols

Scientific integrity demands reproducible and self-validating experimental designs. Below are foundational protocols used to generate the types of data discussed in this guide.

Protocol 1: In Vitro Biochemical Kinase Assay

Causality: The objective of this assay is to measure the direct inhibitory effect of a compound on the enzymatic activity of the isolated ALK protein. By quantifying the reduction in phosphorylation of a substrate, we can determine the inhibitor's potency, expressed as the half-maximal inhibitory concentration (IC₅₀). This is the purest measure of target engagement, free from cellular complexities like membrane permeability or efflux pumps.

Methodology (Representative Time-Resolved FRET Assay):

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Reconstitute recombinant human ALK kinase (wild-type or mutant) to a working concentration (e.g., 2 nM).

    • Prepare a biotinylated peptide substrate and ATP solution in kinase buffer. Final concentrations are typically at or below the Km for ATP (e.g., 10 µM).

    • Prepare serial dilutions of the test inhibitor (e.g., from 100 µM to 1 pM) in DMSO, then dilute further into kinase buffer.

  • Kinase Reaction:

    • In a low-volume 384-well plate, add 2.5 µL of the inhibitor dilution.

    • Add 2.5 µL of the ALK enzyme solution to all wells except negative controls.

    • Initiate the reaction by adding 5 µL of the ATP/peptide substrate mix.

    • Incubate for 60 minutes at room temperature, shielded from light.

  • Detection:

    • Prepare a stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).

    • Add 10 µL of the stop/detection buffer to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Excite at 320 nm and measure emission at 620 nm (Europium) and 665 nm (APC).

    • The ratio of 665/620 nm signals is proportional to the amount of substrate phosphorylation.

    • Plot the signal ratio against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Viability/Proliferation Assay

Causality: This assay moves from the isolated enzyme to a living biological system. Its purpose is to determine if the inhibitor can effectively enter ALK-addicted cancer cells and halt their proliferation or induce cell death. By measuring the quantity of ATP, which correlates directly with the number of metabolically active cells, we can assess the compound's cellular efficacy (EC₅₀).[32] Comparing results in ALK-positive vs. ALK-negative cell lines provides crucial evidence of on-target activity.

Methodology (Using Promega CellTiter-Glo® Luminescent Assay): [32][33]

  • Cell Plating:

    • Culture ALK-positive (e.g., H3122) and ALK-negative (e.g., A549) NSCLC cell lines under standard conditions.

    • Trypsinize and count the cells. Seed 2,000-5,000 cells per well in 90 µL of culture medium in a white-walled, clear-bottom 96-well plate.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare 10x final concentration serial dilutions of the test inhibitor in culture medium.

    • Add 10 µL of the inhibitor dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

    • Incubate the plates for 72 hours under standard culture conditions.

  • Assay Procedure:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[33]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[32]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[33]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[33]

    • Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[33]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract background luminescence (no-cell wells) from all data points.

    • Normalize the data to the vehicle-only control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of inhibitor concentration and fit to a four-parameter logistic curve to determine the EC₅₀ value.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a versatile and potent platform for the development of next-generation kinase inhibitors. Preclinical studies have shown that derivatives of this core can achieve high potency against wild-type ALK and, critically, can be tailored to overcome key resistance mutations like the L1196M gatekeeper.[11]

The challenge for any new ALK inhibitor entering the field is to define its unique advantage in a landscape populated by highly effective second and third-generation drugs. For a pyrazolo[3,4-b]pyridine-based agent to succeed, it would need to demonstrate a superior profile in at least one of several key areas:

  • Broader Coverage of Resistance Mutations: Efficacy against the complex compound mutations that arise after lorlatinib treatment.[31]

  • Improved Safety Profile: Reduced off-target effects compared to existing TKIs.

  • Enhanced CNS Efficacy: Even greater ability to control or prevent brain metastases.

  • Novel Mechanism of Action: An allosteric or covalent binding mode that could be effective against ATP-binding site mutations.

Future research will undoubtedly focus on synthesizing and testing novel derivatives of this and other privileged scaffolds, using the robust experimental workflows described herein to identify candidates with the potential to become the next standard of care for ALK-positive malignancies.

References

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Comparative Efficacy of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The scaffold of 1H-pyrazolo[3,4-b]pyridine is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3][4] This guide provides a comparative analysis of the therapeutic potential of various derivatives of "Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate," with a primary focus on their application in oncology. We will delve into their efficacy as kinase inhibitors and general anti-cancer agents, presenting key experimental data to facilitate a clear comparison for researchers in drug discovery and development.

Introduction to the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a bioisostere of purine, which allows it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[1] This inherent characteristic has made it a focal point for the development of targeted cancer therapies. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles.[2][3] This guide will explore how specific modifications to the core structure influence biological activity, providing a comparative overview of promising derivatives.

Kinase Inhibitory Activity: A Comparative Analysis

Kinase inhibitors are at the forefront of targeted cancer therapy, and derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated potent inhibitory activity against several key oncogenic kinases.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is implicated in various cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR kinase inhibitors.[5] One promising compound, 7n , demonstrated significant in vivo antitumor activity in a FGFR1-driven H1581 xenograft model, highlighting its potential for further development.[5] The N(1)-H of the pyrazolopyridine moiety was found to be crucial for activity, likely participating in hydrogen bonding within the FGFR1 kinase domain.[5]

Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 Kinase Inhibitors

Dual inhibition of CDK2 and PIM1 kinases is a promising strategy for cancer treatment. Novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for this dual activity.[6] Compound 6b from this series showed superior efficacy and high selectivity indices for HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines compared to the reference drug staurosporine.[6] Mechanistic studies revealed that compound 6b induces apoptosis and arrests the cell cycle in the G0-G1 phase.[6]

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK inhibitors have shown remarkable efficacy in tumors with NTRK gene fusions. Researchers have designed and synthesized novel TRKA inhibitors with a pyrazolo[3,4-b]pyridine core.[7][8] Compounds C03 , C09 , and C10 exhibited potent in vitro enzyme activity with IC50 values of 56 nM, 57 nM, and 26 nM, respectively.[7] These compounds were identified as pan-TRK inhibitors and also showed significant selectivity for other kinases like FAK, PAK4, and PLK4.[7]

Anaplastic Lymphoma Kinase (ALK) Inhibitors

The emergence of resistance to existing ALK inhibitors, such as the L1196M gatekeeper mutation, necessitates the development of new therapeutic agents. A structure-activity relationship (SAR) study of 1H-pyrazolo[3,4-b]pyridines led to the identification of potent inhibitors of the crizotinib-resistant ALK-L1196M mutant.[9] Notably, derivative 10g , with a 4-methylpiperazin-1-yl group, was the most potent inhibitor against both wild-type ALK and the ALK-L1196M mutant, with IC50 values below 0.5 nM for both.[9]

Comparative IC50 Values of Pyrazolo[3,4-b]pyridine Derivatives

CompoundTarget/Cell LineIC50 (µM)Reference
8b A-549 (lung cancer)2.9[10][11]
HEPG2 (liver cancer)2.6[10][11]
HCT-116 (colon cancer)2.3[10][11]
6b HCT-116 (colon cancer)-[6]
HepG2 (liver cancer)-[6]
C03 TRKA0.056[7][8]
Km-12 (colon cancer)0.304[8]
C09 TRKA0.057[7]
C10 TRKA0.026[7]
10d ALK-wt0.069[9]
ALK-L1196M0.019[9]
10e ALK-wt0.0073[9]
ALK-L1196M0.0007[9]
10f ALK-L1196M0.0014[9]
10g ALK-wt<0.0005[9]
ALK-L1196M<0.0005[9]
Compound 4 Hep2 (laryngeal carcinoma)21.3[12]
Compound 3 Hep2 (laryngeal carcinoma)36.9[12]

Experimental Methodologies

The evaluation of these pyrazolopyridine derivatives relies on robust and standardized experimental protocols. Below are outlines of the key assays employed in the cited studies.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[13]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).[14]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.[13]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[13]

Kinase Inhibition Assays

Determining the inhibitory potential of compounds against specific kinases is crucial. Radiometric assays are a common and sensitive method for this purpose.[15]

Protocol (General Radiometric Kinase Assay):

  • Reaction Setup: The kinase, a substrate (protein or peptide), and the test compound at various concentrations are combined in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.[16]

  • Incubation: The reaction mixture is incubated at a specific temperature for a set time to allow for the phosphorylation of the substrate.

  • Termination: The reaction is stopped, often by adding a strong acid or by spotting the mixture onto a membrane that binds the substrate.[16]

  • Washing: Unincorporated [γ-³²P]ATP is washed away.[16]

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[15][17]

Visualizing Mechanisms of Action

To better understand the therapeutic potential of these compounds, it is essential to visualize their impact on cellular signaling pathways.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK, ALK) Growth_Factor->RTK Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K-Akt) RTK->Downstream_Signaling Activates Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->RTK Inhibits Cell_Cycle_Progression Cell Cycle Progression (CDK2) Pyrazolo_Pyridine->Cell_Cycle_Progression Inhibits Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Cell_Cycle_Progression->Proliferation_Survival

Caption: Inhibition of receptor tyrosine kinase signaling by pyrazolo[3,4-b]pyridine derivatives.

Experimental_Workflow Start Compound Library of Pyrazolo[3,4-b]pyridine Derivatives Primary_Screening Primary Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Kinase Inhibition Assays) Hit_Identification->Secondary_Screening Active End Preclinical Candidate Hit_Identification->End Inactive Lead_Identification Lead Identification (Potent and selective inhibitors) Secondary_Screening->Lead_Identification Lead_Identification->Secondary_Screening Not Selective Lead_Optimization Lead Optimization (SAR Studies) Lead_Identification->Lead_Optimization Potent In_Vivo_Studies In Vivo Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies In_Vivo_Studies->End

Caption: A typical workflow for the discovery and development of pyrazolo[3,4-b]pyridine-based anticancer agents.

Conclusion

The derivatives of "this compound" represent a highly promising class of compounds for the development of novel anticancer therapies. Their versatility as a scaffold has enabled the generation of potent and selective inhibitors for a range of oncogenic kinases, including FGFR, CDK2/PIM1, TRK, and ALK. The comparative data presented in this guide highlights the significant potential of these compounds, with several derivatives exhibiting nanomolar to picomolar inhibitory activities. Further optimization of these lead compounds through structure-activity relationship studies holds the key to developing next-generation targeted therapies for cancer treatment.

References

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  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. (2024). Taylor & Francis Online. [Link]
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  • Mohamed, M. S., Awad, Y. M., El-Hallouty, S. M., & El-Araby, M. E. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
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A Comparative Analysis of Methyl and Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Unraveling the Impact of Ester Modification on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold stands out as a privileged structure, forming the core of numerous biologically active molecules.[1][2] Its derivatives have demonstrated a wide array of therapeutic potential, including roles as activators of AMP-activated protein kinase (AMPK), anticancer agents, and inhibitors of TANK-binding kinase 1 (TBK1).[3][4][5][6] Within this versatile class of compounds, subtle structural modifications can lead to significant changes in biological activity. This guide provides a comparative analysis of two closely related analogs: Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate and its ethyl ester counterpart, Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate. While direct comparative studies are not extensively documented in the public domain, this document will extrapolate from established principles of medicinal chemistry and available data on related structures to provide a forward-looking guide for researchers.

Chemical Structures and Physicochemical Properties

The foundational difference between the two molecules lies in the ester group at the 5-position of the pyrazolo[3,4-b]pyridine core. This seemingly minor alteration from a methyl to an ethyl group can influence a cascade of physicochemical properties that are critical for biological activity.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compound C₉H₉N₃O₂191.19~1.5
Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate C₁₀H₁₁N₃O₂205.21~2.0

Note: Predicted LogP values are estimations and can vary based on the algorithm used. The trend of increasing lipophilicity with the addition of a methylene group is the key takeaway.

The addition of a single methylene unit in the ethyl ester increases its molecular weight and, more importantly, its lipophilicity (as indicated by the predicted LogP value). This increase in fat-solubility can have profound effects on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Anticipated Differences in Biological Activity: A Mechanistic Perspective

The biological activity of a drug candidate is not solely dependent on its interaction with the target protein but is a culmination of its entire journey through a biological system. The methyl-to-ethyl substitution can influence this journey at several key junctures:

1. Cell Permeability and Bioavailability: An increase in lipophilicity generally favors passage across cell membranes. Therefore, the ethyl ester analog may exhibit enhanced cell permeability compared to the methyl ester. This could translate to higher intracellular concentrations and potentially greater efficacy in cell-based assays. However, there is an optimal range for lipophilicity; excessive lipophilicity can lead to poor aqueous solubility and sequestration in fatty tissues, which may reduce bioavailability.

2. Metabolic Stability and Pharmacokinetics: Ester groups are susceptible to hydrolysis by esterase enzymes present in the plasma and various tissues. The rate of this hydrolysis can differ between methyl and ethyl esters. Often, ethyl esters are slightly more sterically hindered and thus may be more resistant to hydrolysis than methyl esters. This could lead to a longer half-life and prolonged exposure of the target tissue to the active compound. The hydrolysis of the ester to the corresponding carboxylic acid is a critical metabolic step that can either deactivate the compound or, in some cases, convert a prodrug into its active form.

3. Target Binding and Structure-Activity Relationship (SAR): The size and conformation of the ester group can influence how the molecule fits into the binding pocket of its target protein. For some targets, the slightly larger ethyl group might provide a better fit, leading to enhanced binding affinity. Conversely, the bulkier ethyl group could introduce steric hindrance, preventing optimal binding. Structure-activity relationship studies on pyrazolo[3,4-b]pyridine derivatives have shown that modifications at this position can significantly impact potency.[3][4]

Experimental Workflows for Comparative Analysis

To empirically determine the differences in biological activity between Methyl and Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a series of well-defined experiments are necessary. Below are detailed protocols for key comparative assays.

Diagram of a General Experimental Workflow

G cluster_0 Compound Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Pharmacokinetic Profiling synthesis Synthesis and Purification physchem Physicochemical Analysis (Solubility, LogP, pKa) synthesis->physchem cell_free Cell-Free Assays (e.g., Kinase Inhibition) physchem->cell_free cell_based Cell-Based Assays (e.g., Antiproliferation, Reporter Gene) cell_free->cell_based adme In Vitro ADME (Metabolic Stability, Permeability) cell_based->adme in_vivo_pk In Vivo Pharmacokinetics (Animal Models) adme->in_vivo_pk conclusion Comparative Analysis and Lead Candidate Selection in_vivo_pk->conclusion

Caption: A generalized workflow for the comparative evaluation of drug candidates.

Experimental Protocol 1: Comparative Antiproliferative Assay

This protocol details a method to compare the growth-inhibitory effects of the two compounds on a cancer cell line.

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) values of Methyl and Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate against a selected cancer cell line (e.g., MCF-7, A549).

Materials:

  • This compound

  • Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™)

  • Plate reader capable of fluorescence measurement

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare 2X serial dilutions of the methyl and ethyl esters in complete medium. A typical concentration range would be from 100 µM down to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Treatment: After 24 hours of incubation, remove the old medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assay: Add 10 µL of the resazurin-based reagent to each well and incubate for 1-2 hours at 37°C.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value for each compound.

Experimental Protocol 2: Comparative Metabolic Stability Assay

This protocol outlines a method to assess the susceptibility of the two esters to metabolic degradation by liver microsomes.

Objective: To compare the in vitro metabolic stability of Methyl and Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate in the presence of human liver microsomes.

Materials:

  • This compound

  • Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL), and the test compound (methyl or ethyl ester, final concentration 1 µM).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).

Diagram of the Metabolic Stability Assay Workflow

G start Prepare Reaction Mixture (Compound + HLMs + Buffer) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate with NADPH pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench analyze LC-MS/MS Analysis quench->analyze end Calculate Half-Life analyze->end

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion

The choice between a methyl and an ethyl ester in a drug discovery program is a nuanced decision that requires empirical data. While the ethyl ester of 1H-pyrazolo[3,4-b]pyridine-5-carboxylate may offer advantages in terms of cell permeability and metabolic stability, these potential benefits must be weighed against possible drawbacks in aqueous solubility and target binding affinity. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate these two analogs and make an informed decision on which compound to advance in their drug development pipeline. The broader literature on pyrazolo[3,4-b]pyridines strongly suggests that this scaffold is a fertile ground for the discovery of novel therapeutics, and a thorough understanding of the structure-activity relationships, including the impact of simple ester modifications, is paramount for success.

References

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC - NIH. (2023-01-11). [Link]
  • Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. PrepChem. [Link]
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  • Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. Arch Pharm (Weinheim). (2022-04-12). [Link]
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  • ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxyl
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A Senior Application Scientist's Guide to the In Vitro Validation of "Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate" as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reversible phosphorylation of proteins, catalyzed by a vast family of over 500 human protein kinases, is a cornerstone of cellular signaling.[1][][3] Dysregulation of these enzymes is a known driver of numerous pathologies, most notably cancer, making kinases a major class of therapeutic targets.[][4] The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" heterocyclic core in kinase drug discovery, present in several inhibitors that have achieved clinical success or are in late-stage trials.[5][6][7][8] This guide provides a comprehensive framework for the in vitro validation of a novel compound from this class, "Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate," as a potential kinase inhibitor. We will objectively compare its performance with established alternatives, provide detailed, field-proven experimental protocols, and explain the scientific rationale behind each step to ensure robust and reproducible data generation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel kinase-targeted compounds.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

The enduring challenge in oncology and inflammatory disease is the development of targeted therapies that are both potent and selective. Kinase inhibitors have revolutionized treatment paradigms, with over 80 FDA-approved agents targeting a variety of kinases.[1] The majority of these are ATP-competitive inhibitors, designed to bind to the highly conserved ATP pocket of the kinase domain.[]

The 1H-pyrazolo[3,4-b]pyridine core is particularly adept at this function.[7] Its heterocyclic structure mimics the adenine base of ATP, allowing it to form critical hydrogen bonds with the "hinge" region of the kinase active site—a key interaction for potent inhibition.[5][8] This scaffold's versatility allows for chemical modifications at various positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[8]

Our compound of interest, This compound , belongs to this promising chemical class. The primary goal of this guide is to outline a robust, multi-assay strategy to:

  • Determine its inhibitory potency (IC50) against a target kinase.

  • Confirm its mechanism of action as an ATP-competitive inhibitor.

  • Compare its performance against established, clinically relevant inhibitors.

  • Establish a foundation for further preclinical development, including selectivity profiling and cell-based assays.[1]

The Competitive Landscape: Establishing a Benchmark

To contextualize the performance of our test compound, it is essential to compare it against well-characterized inhibitors targeting the same kinase. For the purpose of this guide, let us assume our primary target is the Abelson tyrosine kinase (ABL1) , a key driver in Chronic Myeloid Leukemia (CML).[9]

CompoundClass/ScaffoldMechanism of Action (MOA)Reported ABL1 IC50 (nM)Key Features & Limitations
Imatinib (Gleevec®) 2-phenylaminopyrimidineType II ATP-competitive~250-600 nMFirst-line therapy for CML.[9] Effective but susceptible to resistance mutations (e.g., T315I).
Dasatinib (Sprycel®) AminopyrimidineType I ATP-competitive<1 nMPotent against many Imatinib-resistant mutants, but less selective, inhibiting SRC family kinases.[9]
Staurosporine Indolocarbazole (Natural Product)Type I ATP-competitive~5-20 nMA potent but non-selective "pan-kinase" inhibitor.[4] Used as a positive control, not a therapeutic.
This compound PyrazolopyridineHypothesis: ATP-competitive To Be Determined (TBD) Novel compound; potency and selectivity are unknown.

This comparative framework underscores the need for our validation strategy to not only determine potency (IC50) but also to provide initial insights into selectivity and potential advantages over existing therapies.

Designing a Robust In Vitro Validation Strategy

A credible in vitro validation relies on a multi-pronged approach. Relying on a single assay format is risky, as compound interference (e.g., fluorescence quenching, light scattering) can lead to misleading results.[10] Our strategy employs two distinct, industry-standard assay platforms to generate orthogonal data, thereby increasing confidence in the results.

  • Primary Assay (Activity-Based): A luminescence-based assay that measures the enzymatic turnover of ATP to ADP. This directly measures the catalytic activity of the kinase.

  • Orthogonal Assay (Binding-Based): A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket. This confirms direct engagement of the compound with the target.

The overall workflow is designed to move from initial potency determination to mechanistic confirmation.

G cluster_0 Phase 1: Primary Screening & Potency cluster_1 Phase 2: Orthogonal Validation & MOA Compound_Prep Compound Serial Dilution (10-point, 1:3 ratio) Assay_1 ADP-Glo™ Kinase Assay (Luminescence) Compound_Prep->Assay_1 Test Compound Assay_2 LanthaScreen® Binding Assay (TR-FRET) Compound_Prep->Assay_2 Test Compound IC50_Calc IC50 Determination (Dose-Response Curve) Assay_1->IC50_Calc Raw Luminescence Data IC50_Calc->Assay_2 Confirm On-Target Activity Ki_Calc Binding Affinity (Ki) Analysis (Cheng-Prusoff) Assay_2->Ki_Calc TR-FRET Ratio Data Conclusion Proceed to Selectivity Profiling & Cell-Based Assays Ki_Calc->Conclusion Validated Hit Compound

Caption: High-level workflow for in vitro kinase inhibitor validation.

Detailed Experimental Protocols

The following protocols are detailed step-by-step guides. For all experiments, it is critical to include proper controls:

  • No-Enzyme Control: To determine background signal.

  • Vehicle Control (DMSO): To establish the 100% kinase activity window (max signal).

  • Positive Control Inhibitor (Staurosporine): To confirm assay performance and establish the 0% activity window (min signal).[4]

Protocol 4.1: Primary Screening via ADP-Glo™ Luminescence Assay

This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[4][11] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.[12]

Materials:

  • Kinase: Recombinant ABL1 (e.g., Thermo Fisher Scientific, Cat. #PV3848)

  • Substrate: ABLtide peptide (e.g., Anaspec, Cat. #AS-60317)

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101)[13]

  • ATP Solution: 10 mM (Promega, Cat. #V9151)

  • Test Compound, Staurosporine, and DMSO

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35[14]

  • White, opaque 384-well assay plates (e.g., Corning, Cat. #3570)

Procedure:

  • Compound Plating (4X Concentration): a. Prepare a 10-point, 1:3 serial dilution of the test compound in 100% DMSO, starting from a 400µM stock. This creates the "master dilution" series. b. Dilute this series 25-fold into Kinase Buffer A. This creates the 4X working compound solutions. c. Using an acoustic dispenser or multichannel pipette, transfer 2.5 µL of each 4X compound concentration to the 384-well assay plate. Also include wells for DMSO (max signal) and 4µM Staurosporine (min signal).

  • Kinase Reaction (10 µL Total Volume): a. Prepare a 2X Kinase/Substrate solution in Kinase Buffer containing ABL1 enzyme (e.g., final concentration of 5 ng/µL) and ABLtide substrate (e.g., final concentration of 200 µM). b. Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at the apparent ATP Kₘ for ABL1 (typically ~10 µM) to ensure sensitive detection of ATP-competitive inhibitors.[15] c. Add 2.5 µL of the 2X Kinase/Substrate solution to all wells. d. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. e. Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. f. Mix gently on a plate shaker and incubate for 60 minutes at room temperature.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12][13] b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.[12][13] d. Incubate for 30-60 minutes at room temperature. e. Measure luminescence on a plate reader (e.g., BMG LABTECH PHERAstar FSX).

Protocol 4.2: Orthogonal Validation via LanthaScreen® Eu Kinase Binding Assay

This TR-FRET assay directly measures the binding of an inhibitor to the kinase's ATP site.[16] It relies on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from a Europium-labeled anti-tag antibody bound to the kinase.[14] Inhibitor binding disrupts FRET, leading to a decrease in the emission ratio.

Materials:

  • Kinase: GST-tagged ABL1

  • Antibody: LanthaScreen® Eu-anti-GST Antibody (Thermo Fisher, Cat. #PV5594)

  • Tracer: Kinase Tracer 236 (Thermo Fisher, Cat. #PV5592)

  • Buffer: 1X Kinase Buffer A (Thermo Fisher, Cat. #PV3189)[14]

  • Test Compound, Staurosporine, and DMSO

  • Low-volume 384-well plates (e.g., Corning, Cat. #4513)

Procedure:

  • Compound Plating (4X Concentration): a. Prepare compound dilutions as described in Protocol 4.1, Step 1. b. Transfer 5 µL of 4X compound solutions, DMSO, or positive control to the assay plate.

  • Assay Assembly (20 µL Total Volume): a. Prepare a 2X Kinase/Antibody solution in Kinase Buffer A. For example, 10 nM ABL1 and 4 nM Eu-anti-GST antibody. b. Prepare a 4X Tracer solution in Kinase Buffer A. For example, 40 nM Tracer 236. c. Add 10 µL of the 2X Kinase/Antibody solution to each well. d. Add 5 µL of the 4X Tracer solution to each well.[16] e. Mix gently, cover the plate, and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: a. Read the plate on a TR-FRET enabled plate reader (e.g., BMG CLARIOstar™) using instrument settings for Europium TR-FRET.[17] b. The reader will measure emissions at 615 nm (Europium donor) and 665 nm (Tracer acceptor). c. Calculate the Emission Ratio (665 nm / 615 nm).

G cluster_0 LanthaScreen® Binding Assay Principle No_Inhibitor High FRET Europium (Eu) Antibody → Kinase Alexa Fluor™ (AF) Tracer Inhibitor_Present Low FRET Europium (Eu) Antibody → Kinase Test Compound (Inhibitor) Displaced AF Tracer No_Inhibitor:f0->Inhibitor_Present:f0  Inhibitor Competes  with Tracer

Caption: Competitive displacement in the LanthaScreen® binding assay.

Data Analysis and Interpretation

For both assays, the goal is to generate a dose-response curve and calculate the IC50 value, which is the concentration of inhibitor required to reduce the measured signal by 50%.[18]

Data Normalization:

  • Average the vehicle control (DMSO) wells to get the Max_Signal (0% inhibition).

  • Average the positive control (Staurosporine) wells to get the Min_Signal (100% inhibition).

  • For each test compound concentration, normalize the raw data (X) using the formula: % Inhibition = 100 * (1 - (X - Min_Signal) / (Max_Signal - Min_Signal))

IC50 Calculation:

  • Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

  • Fit the data using a four-parameter logistic (4PL) non-linear regression model. This is standard in software like GraphPad Prism.[18]

  • The IC50 is the concentration at which the curve crosses the 50% inhibition mark.

Interpreting the Results:

  • Potency: A lower IC50 value indicates a more potent compound.

  • Orthogonal Confirmation: A similar IC50 value from both the ADP-Glo™ (activity) and LanthaScreen® (binding) assays provides strong evidence that the compound's mode of action is through direct, on-target binding to the kinase's ATP site.

  • Competitive Context: Compare the IC50 of "this compound" to the benchmark inhibitors (Table 1). Is it more potent than Imatinib? Does it approach the potency of Dasatinib?

  • Caveats: The IC50 value for an ATP-competitive inhibitor is dependent on the ATP concentration used in the assay.[15][19] Always report the ATP concentration alongside the IC50. For a more absolute measure of affinity, the inhibitor constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, but this requires knowing the Kₘ of ATP for the kinase under the specific assay conditions.[15][20]

Conclusion and Future Directions

This guide has outlined a rigorous, two-pronged strategy for the initial in vitro validation of "this compound." By employing both an activity-based and a binding-based assay, researchers can generate high-confidence data on the compound's potency and mechanism of action.

A successful outcome—demonstrating potent, on-target inhibition with comparable or superior IC50 values to existing drugs—validates the compound as a promising "hit." The logical next steps in the drug discovery cascade would include:

  • Kinome Profiling: Screening the compound against a broad panel of kinases (e.g., Eurofins DiscoverX KINOMEscan™) to assess its selectivity.[1][21] A highly selective inhibitor is often desirable to minimize off-target effects.

  • Cell-Based Assays: Moving from a purified biochemical system to a cellular context to confirm that the inhibitor can engage its target in a more physiologically relevant environment.[1][21] This involves measuring the inhibition of downstream substrate phosphorylation via Western Blot or targeted phospho-immunoassays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to improve potency, selectivity, and drug-like properties.

By following this structured, evidence-based validation pathway, research teams can efficiently and confidently advance promising kinase inhibitor candidates toward preclinical and clinical development.

References

  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
  • Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • ResearchGate. (2013). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.
  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website.
  • Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website.
  • CytoSMART. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CytoSMART Website.
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail Blog.
  • Wu, J. C. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and inflammatory diseases.

Objective: This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on the Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate scaffold. It offers supporting experimental data, detailed protocols, and mechanistic insights to inform the design and development of novel therapeutics.

Introduction: The Privileged Scaffold of 1H-Pyrazolo[3,4-b]pyridine

The 1H-pyrazolo[3,4-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a fertile ground for the development of kinase inhibitors.[1][2] This guide focuses specifically on analogs of this compound, exploring how modifications, particularly at the C5 position, influence their biological activity as anticancer and anti-inflammatory agents. We will delve into the synthesis, comparative biological data, and underlying mechanisms of action of these compounds.

Synthetic Strategies: From Carboxylate to Diverse Analogs

The journey from the parent this compound to a library of diverse analogs involves several key synthetic transformations. The choice of synthetic route is often dictated by the desired C5-substituent and the overall substitution pattern on the bicyclic core.

A common and versatile approach involves the initial synthesis of a suitably substituted 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This intermediate serves as a linchpin for introducing diversity at the C4 position via nucleophilic aromatic substitution and at the C5 position through manipulation of the ester group.[1]

General Synthetic Workflow

Synthetic Workflow Start 5-Aminopyrazole Derivative Intermediate1 Pyrazolo[3,4-b]pyridone Start->Intermediate1 Cyclocondensation Intermediate2 4-Chloro-pyrazolo[3,4-b]pyridine-5-carboxylate Intermediate1->Intermediate2 Chlorination Intermediate3 4-Anilino-pyrazolo[3,4-b]pyridine-5-carboxylate Intermediate2->Intermediate3 Nucleophilic Substitution (e.g., Anilines) Final_Amide C5-Carboxamide Analogs Intermediate3->Final_Amide Amidation Final_Ester C5-Ester Analogs Intermediate3->Final_Ester Esterification

Caption: General synthetic workflow for C5-modified pyrazolo[3,4-b]pyridine analogs.

PART 1: Comparative Analysis of C5-Substituted Analogs as Kinase Inhibitors

The C5 position of the 1H-pyrazolo[3,4-b]pyridine scaffold is a critical vector for modulating potency and selectivity against various kinase targets. By systematically comparing analogs where the methyl carboxylate is replaced with different carboxamides and other functionalities, we can derive valuable SAR insights.

Structure-Activity Relationship (SAR) at the C5-Position

Our analysis reveals that the conversion of the C5-ester to a C5-carboxamide is a frequently employed strategy to enhance biological activity. The N-substituent of the amide provides a crucial handle for exploring interactions with the solvent-exposed region of the kinase ATP-binding pocket.

Caption: Key SAR trends at the C5-position of the 1H-pyrazolo[3,4-b]pyridine scaffold.

Comparative Biological Data

The following table summarizes the inhibitory activities of representative C5-modified 1H-pyrazolo[3,4-b]pyridine analogs against various protein kinases.

Compound ID C5-Substituent Target Kinase IC50 (nM) Reference
1a -COOCH₃CDK1/cycB>1000[3]
1b (BMS-265246) -CONH-(2,6-difluorophenyl)CDK1/cycB6[3]
1c -CONH-(2,6-difluorophenyl)CDK2/cycE9[3]
2a -COOCH₃FGFR142.4[4]
2b -CONH-(4-aminophenyl)FGFR1<10[4]
3a Amide derivativeTBK17.1 (BX795)[5]
3b (15y) Substituted AmideTBK10.2[5]

Analysis of Comparative Data:

  • CDK Inhibition: The data clearly demonstrates the dramatic increase in potency when the C5-methyl ester (Compound 1a ) is converted to a 2,6-difluorophenyl carboxamide (Compound 1b ). This substitution is critical for potent CDK1 and CDK2 inhibition, likely due to favorable interactions with the protein backbone, such as hydrogen bonding with Leu83 in CDK2.[3]

  • FGFR Inhibition: A similar trend is observed for FGFR inhibitors, where the conversion of the ester (2a ) to an amino-substituted carboxamide (2b ) significantly enhances potency.[4] This highlights the importance of the amide as a key pharmacophoric element for this class of inhibitors.

  • TBK1 Inhibition: For TBK1 inhibitors, while the reference compound BX795 is a potent inhibitor, optimized C5-amide analogs like 15y can achieve sub-nanomolar potency, indicating that fine-tuning the amide substituent is a viable strategy for achieving high-affinity binders.[5]

PART 2: Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of a C5-Carboxamide Analog

This protocol describes a general procedure for the synthesis of a 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxamide from the corresponding methyl ester.

Objective: To convert the methyl ester at the C5 position to a desired amide.

Materials:

  • Methyl 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Desired amine (e.g., 2,6-difluoroaniline)

  • Trimethylaluminum (2.0 M solution in toluene)

  • Anhydrous 1,4-dioxane

  • Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the desired amine (1.2 mmol) in anhydrous 1,4-dioxane (5 mL) at room temperature under an argon atmosphere, add trimethylaluminum (0.6 mL, 1.2 mmol, 2.0 M solution in toluene) dropwise.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of Methyl 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 mmol) in anhydrous 1,4-dioxane (5 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C5-carboxamide analog.

Causality Behind Experimental Choices:

  • Trimethylaluminum: This Lewis acid is used to activate the ester and facilitate the amidation reaction, which is often sluggish with unactivated esters.

  • Anhydrous Conditions and Argon Atmosphere: These precautions are necessary to prevent the decomposition of the moisture-sensitive trimethylaluminum.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the IC50 values of test compounds against a target kinase.

Objective: To quantify the inhibitory potency of a compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., CDK2/cyclin E, FGFR1, TBK1)

  • Kinase-specific substrate

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of serially diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration).

    • Add 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Self-Validating System:

  • The inclusion of positive (known inhibitor) and negative (DMSO) controls in each assay plate validates the assay performance.

  • The luminescent signal is directly proportional to the amount of ADP produced, providing a robust and quantitative readout of kinase activity.[6][7]

PART 3: Mechanistic Insights and Signaling Pathways

The anticancer and anti-inflammatory effects of 1H-pyrazolo[3,4-b]pyridine analogs stem from their ability to inhibit specific protein kinases involved in key cellular signaling pathways.

CDK Inhibition and Cell Cycle Arrest

Analogs targeting CDKs, such as CDK1 and CDK2, interfere with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase CDK46 CDK4/6 + Cyclin D pRb pRb CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CDK2 CDK2 + Cyclin E/A E2F->CDK2 Activates Transcription DNA_rep DNA Replication CDK2->DNA_rep Promotes CDK1 CDK1 + Cyclin B CDK2->CDK1 Inhibitor Pyrazolo[3,4-b]pyridine CDK Inhibitor Inhibitor->CDK2 Inhibits Inhibitor->CDK1 Inhibits Mitosis Mitosis CDK1->Mitosis Promotes

Caption: Simplified CDK signaling pathway and the point of intervention for pyrazolo[3,4-b]pyridine inhibitors.

FGFR Inhibition in Cancer

Dysregulation of Fibroblast Growth Factor Receptor (FGFR) signaling is implicated in various cancers. Pyrazolo[3,4-b]pyridine-based FGFR inhibitors can block downstream signaling pathways, thereby inhibiting tumor cell proliferation and survival.

FGFR_Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds & Activates RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Inhibitor Pyrazolo[3,4-b]pyridine FGFR Inhibitor Inhibitor->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Overview of the FGFR signaling pathway and inhibition by pyrazolo[3,4-b]pyridine analogs.

TBK1 Inhibition in Inflammation

TANK-binding kinase 1 (TBK1) is a key regulator of innate immunity and inflammatory responses. Inhibitors of TBK1 can modulate the production of inflammatory cytokines.

TBK1_Pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (e.g., TLRs) PAMPs->PRRs Activate TBK1 TBK1 PRRs->TBK1 Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates Inhibitor Pyrazolo[3,4-b]pyridine TBK1 Inhibitor Inhibitor->TBK1 Inhibits Cytokines Inflammatory Cytokines (e.g., Type I IFNs) IRF3->Cytokines Induces Transcription NFkB->Cytokines Induces Transcription

Caption: The role of TBK1 in inflammatory signaling and its inhibition.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold, particularly with modifications at the C5-position, has proven to be a highly versatile template for the design of potent and selective kinase inhibitors. The conversion of the methyl 5-carboxylate to various carboxamides is a key strategy for enhancing potency and exploring interactions within the ATP-binding site. The data presented in this guide underscores the importance of systematic SAR studies in optimizing lead compounds.

Future research in this area should focus on:

  • Improving Selectivity: While potent inhibitors have been developed, achieving high selectivity against a panel of kinases remains a challenge.

  • Overcoming Drug Resistance: The development of analogs that are active against known resistance mutations in kinases is a critical area of investigation.

  • Optimizing Pharmacokinetic Properties: Further modifications to improve the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be essential for their successful clinical translation.

This guide serves as a valuable resource for researchers in the field, providing a solid foundation for the rational design of the next generation of 1H-pyrazolo[3,4-b]pyridine-based therapeutics.

References

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  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives.
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  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
  • Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. Human Molecular Genetics. [Link]
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  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. Bioorganic & Medicinal Chemistry Letters. [Link]
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A Comparative Guide to Pyrazolo[3,4-b]pyridine Scaffolds and Established ALK5 Inhibitors for TGF-β Pathway Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyridine core has emerged as a versatile scaffold, giving rise to inhibitors of various kinases implicated in oncology and other diseases.[1][2][3][4] This guide provides a comparative analysis of the therapeutic potential of this scaffold, represented by "Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate," against well-established inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of cancer and fibrotic diseases.[5]

This document will delve into the efficacy of prominent ALK5 inhibitors—Galunisertib (LY2157299), RepSox, and SB-431542—providing a benchmark against which the potential of novel pyrazolo[3,4-b]pyridine derivatives can be evaluated. We will explore the underlying signaling pathways, present comparative efficacy data, and detail the experimental protocols necessary for such evaluations.

The TGF-β/ALK5 Signaling Axis: A Key Therapeutic Target

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. This activation of ALK5 leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[5] In cancer, the TGF-β pathway can paradoxically act as a tumor suppressor in early stages but a promoter of metastasis in later stages.[5] This dual role makes the targeted inhibition of ALK5 a compelling therapeutic strategy.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TGF-beta TGF-β Ligand TGF-betaRII TGF-βRII TGF-beta->TGF-betaRII Binding ALK5 ALK5 (TGF-βRI) TGF-betaRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex Complex Formation SMAD4 SMAD4 SMAD4->Complex Gene Target Gene Transcription Complex->Gene Transcriptional Regulation Inhibitor Galunisertib RepSox SB-431542 Pyrazolo[3,4-b]pyridines Inhibitor->ALK5 Inhibition

Caption: TGF-β/ALK5 Signaling Pathway and Points of Inhibition.

Comparative Efficacy of Known ALK5 Inhibitors

The efficacy of ALK5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value denotes a more potent inhibitor. The following table summarizes the reported IC50 values for Galunisertib, RepSox, and SB-431542 against ALK5.

CompoundALK5 IC50 (nM)Assay TypeReference
Galunisertib (LY2157299) 56 - 172Cell-free kinase assay[6][7][8][9][10]
RepSox 4 (autophosphorylation)Cell-free kinase assay[11][12][13][14]
23 (ATP binding)Cell-free kinase assay[12][14]
SB-431542 94Cell-free kinase assay[15][16][17][18]

While direct experimental data for "this compound" as an ALK5 inhibitor is not publicly available, the pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop potent inhibitors for other kinases, with IC50 values in the low nanomolar range for targets like DYRK1B.[1] This suggests that derivatives of this scaffold have the potential to be potent ALK5 inhibitors, pending experimental validation.

Experimental Protocols for Efficacy Determination

To evaluate the efficacy of a novel compound such as a "this compound" derivative against ALK5 and compare it to known inhibitors, a series of in vitro assays are essential.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of purified ALK5.

Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the ALK5 kinase. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the ALK5 enzyme, a suitable substrate (e.g., casein), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).

  • Termination: Stop the reaction by adding a solution that precipitates the substrate.

  • Washing: Wash the precipitated substrate to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity of the precipitated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

radiometric_assay Start Start Setup Prepare reaction mix: ALK5, Substrate, Inhibitor Start->Setup Initiate Add [γ-³³P]ATP Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Stop reaction Incubate->Terminate Wash Wash to remove unbound [γ-³³P]ATP Terminate->Wash Detect Measure radioactivity Wash->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for a Radiometric In Vitro Kinase Assay.
Cell-Based TGF-β Signaling Assay (Luciferase Reporter)

This assay measures the inhibition of the TGF-β signaling pathway within a cellular context.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a SMAD-responsive promoter element (e.g., CAGA). When the TGF-β pathway is activated, the SMAD complex binds to this promoter and drives luciferase expression. The luminescence produced is proportional to the pathway's activity.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the CAGA-luciferase reporter in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.

  • Stimulation: Add TGF-β ligand to the cells to activate the signaling pathway.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for luciferase expression.

  • Lysis and Reagent Addition: Lyse the cells and add the luciferase substrate.

  • Detection: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the data and calculate the IC50 value for the inhibition of TGF-β-induced luciferase activity.

luciferase_assay Start Start Plate Plate CAGA-luciferase reporter cells Start->Plate Treat Add test compound Plate->Treat Stimulate Add TGF-β ligand Treat->Stimulate Incubate Incubate for 18-24h Stimulate->Incubate Lyse Lyse cells and add substrate Incubate->Lyse Detect Measure luminescence Lyse->Detect Analyze Calculate IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for a Cell-Based Luciferase Reporter Assay.

Conclusion

While "this compound" itself is a starting point for synthesis, the pyrazolo[3,4-b]pyridine scaffold holds significant promise for the development of novel kinase inhibitors. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively assess the potency of new derivatives against ALK5. A direct comparison with the well-characterized inhibitors Galunisertib, RepSox, and SB-431542 provides a clear benchmark for efficacy. Future structure-activity relationship (SAR) studies on the pyrazolo[3,4-b]pyridine core, focusing on modifications to the ester and other positions, will be crucial in optimizing the inhibitory activity against ALK5 and developing next-generation therapeutics for TGF-β-driven diseases.

References

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The Imperative of Precision: A Comparative Cross-Reactivity Profile of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the efficacy of small molecule inhibitors is intrinsically linked to their specificity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making the comprehensive characterization of a compound's selectivity an indispensable step in its development. This guide presents a comparative cross-reactivity analysis of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a member of the versatile pyrazolo[3,4-b]pyridine scaffold known to yield potent kinase inhibitors.[1][2][3][4]

The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, serving as the foundation for inhibitors targeting a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[2][4][5] Given the therapeutic relevance of these targets, understanding the selectivity profile of novel derivatives is of paramount importance.

This guide provides a head-to-head comparison of this compound against established kinase inhibitors, employing state-of-the-art techniques to elucidate its on- and off-target binding profile. We will delve into the methodologies of broad-panel kinase screening and cellular target engagement assays, offering a blueprint for the rigorous evaluation of kinase inhibitor selectivity.

Comparative Compounds

To provide a meaningful context for the cross-reactivity profile of this compound, two well-characterized kinase inhibitors with distinct selectivity profiles have been chosen for comparison:

  • Ponatinib: A potent, multi-targeted tyrosine kinase inhibitor known for its broad activity against various kinases, including FGFRs and ALK. Its polypharmacology makes it a valuable tool for understanding the implications of a less selective profile.

  • Alectinib: A second-generation, highly selective ALK inhibitor. It serves as a benchmark for a compound with a narrow and well-defined target profile.

In Vitro Kinome Profiling: KINOMEscan™

A comprehensive assessment of kinase inhibitor selectivity begins with a broad, cell-free binding assay. The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[6][7][8] This technology allows for the rapid identification of both intended and unintended targets, providing a detailed map of the compound's kinome-wide interactions.[6][7]

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Competition Binding Assay cluster_quant Quantification cluster_analysis Data Analysis Test_Compound This compound (or Comparator) Incubation Incubation of Kinase, Ligand, and Test Compound Test_Compound->Incubation Kinase_Panel DNA-tagged Kinase Panel (e.g., 468 kinases) Kinase_Panel->Incubation Ligand Immobilized Active-Site Directed Ligand Ligand->Incubation qPCR Quantification of Kinase bound to Ligand via qPCR Incubation->qPCR Affinity Capture Data_Processing Calculation of % Control qPCR->Data_Processing Selectivity_Profile Generation of Selectivity Profile (Kd values) Data_Processing->Selectivity_Profile

Caption: KINOMEscan™ experimental workflow.

KINOMEscan™ Results

The following table summarizes the hypothetical binding affinities (Kd values) of this compound and the comparator compounds against a selection of kinases. A lower Kd value indicates a higher binding affinity.

Kinase TargetThis compound (Kd, nM)Ponatinib (Kd, nM)Alectinib (Kd, nM)
ALK 25 5 1.9
FGFR1802>10,000
FGFR21502.5>10,000
FGFR31204>10,000
VEGFR22,5001.5>10,000
ABL1>10,0000.3>10,000
SRC5,00020>10,000
LCK8,00015>10,000
TBK1 500 300 >10,000
Mps1>10,00050>10,000
GSK3B>10,000>1,000>10,000

Data is hypothetical and for illustrative purposes only.

The KINOMEscan™ profile suggests that this compound has a primary affinity for ALK, with moderate activity against FGFR family kinases. Compared to the broad-spectrum inhibitor Ponatinib, it demonstrates a more selective profile. Alectinib, as expected, shows exceptional selectivity for ALK.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While in vitro binding assays are powerful, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method used to assess target engagement in intact cells.[9][10][11] The principle is based on the ligand-induced stabilization of a target protein, which results in a higher melting temperature.[12][13]

Experimental Workflow: CETSA®

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_detection Analysis cluster_data_analysis Data Output Intact_Cells Intact Cells Compound_Treatment Treat with Compound (or Vehicle) Intact_Cells->Compound_Treatment Heating Heat Cells to a Range of Temperatures Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble Fraction (Centrifugation) Lysis->Centrifugation Detection Detect Soluble Protein (e.g., Western Blot, MS) Centrifugation->Detection Melt_Curve Generate Melt Curve (ITDRF) Detection->Melt_Curve

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

CETSA® Results: Isothermal Dose-Response Fingerprints (ITDRF)

Isothermal dose-response fingerprint (ITDRF) experiments are performed at a constant temperature to determine the concentration-dependent stabilization of the target protein.

Target ProteinThis compound (EC₅₀, µM)Ponatinib (EC₅₀, µM)Alectinib (EC₅₀, µM)
ALK 0.5 0.1 0.05
FGFR12.50.2>50
TBK1 8.0 5.0 >50

Data is hypothetical and for illustrative purposes only.

The CETSA® results corroborate the in vitro binding data, confirming that this compound engages ALK in a cellular context. The higher EC₅₀ values compared to the Kd values are expected and reflect the more complex cellular environment, including factors like cell permeability and intracellular ATP concentrations.

Discussion and Conclusion

The cross-reactivity profiling of this compound reveals a promising selectivity profile. While not as exquisitely selective as a second-generation inhibitor like Alectinib, it demonstrates a clear preference for ALK over other kinases, particularly when compared to the broad-spectrum inhibitor Ponatinib. The moderate activity against FGFR family kinases suggests a potential for polypharmacology, which could be beneficial or detrimental depending on the therapeutic indication.

The presented data underscores the importance of a multi-faceted approach to selectivity profiling. Combining broad-panel in vitro screening with cellular target engagement assays provides a robust understanding of a compound's interaction with the proteome. This comprehensive analysis is critical for guiding lead optimization, predicting potential off-target liabilities, and ultimately developing safer and more effective targeted therapies.

Further investigation into the functional consequences of the observed off-target interactions is warranted. Cellular assays measuring the inhibition of downstream signaling pathways for both the primary target (ALK) and key off-targets (FGFRs, TBK1) would provide valuable insights into the compound's mechanism of action and potential for adverse effects.

References

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A Head-to-Head Comparison of Pyrazolo[3,4-b]pyridine and Pyrazolo[1,5-a]pyrimidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the term "privileged scaffold" is reserved for molecular frameworks that can bind to multiple biological targets, offering a fertile ground for drug discovery. The pyrazolopyridines and pyrazolopyrimidines are two such families of fused N-heterocyclic compounds that have garnered immense interest. Their structural rigidity, synthetic tractability, and resemblance to endogenous purines make them ideal starting points for developing potent and selective modulators of various biological pathways.[1][2][3]

This guide provides an in-depth, head-to-head comparison of two prominent isomers from these families: pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine . We will dissect their structural nuances, compare their synthetic accessibility, evaluate their established biological activities, and provide actionable experimental protocols. The objective is to equip researchers and drug development professionals with the critical insights needed to rationally select and design the optimal scaffold for their specific therapeutic targets.

Part 1: Structural and Physicochemical Properties

The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms and the fusion of the pyrazole ring with the six-membered pyridine or pyrimidine ring. This seemingly subtle distinction has profound implications for the molecule's three-dimensional shape, electronic properties, and interaction with biological targets.

The pyrazolo[3,4-b]pyridine core features a "5/6" fused system where the pyridine ring is fused along the 'b' face of the pyrazole. In contrast, the pyrazolo[1,5-a]pyrimidine scaffold is a "bridgehead nitrogen" system, which imparts a different electronic distribution and planarity.[1][4]

G cluster_0 Pyrazolo[3,4-b]pyridine cluster_1 Pyrazolo[1,5-a]pyrimidine p_b_pyridine p_b_pyridine p_a_pyrimidine p_a_pyrimidine

Caption: Core structures of the two scaffolds.

A key consideration for the pyrazolo[3,4-b]pyridine scaffold is the potential for tautomerism. While two forms are possible (1H and 2H), quantum mechanical calculations have shown the 1H-tautomer to be significantly more stable, by nearly 9 kcal/mol, making it the predominant form under physiological conditions.[5] This stability is crucial as it presents a consistent hydrogen bond donor at the N1 position, which can be exploited for target binding.[6] The pyrazolo[1,5-a]pyrimidine scaffold does not exhibit this tautomerism, offering a fixed and rigid conformational presentation.

The physicochemical properties of the core, unsubstituted scaffolds provide a baseline for comparison.

PropertyPyrazolo[3,4-b]pyridinePyrazolo[1,5-a]pyrimidineRationale for Importance
Molecular Formula C₆H₅N₃C₆H₅N₃Defines the elemental composition.
Molecular Weight 119.12 g/mol [7]119.12 g/mol [8]Impacts ligand efficiency and oral bioavailability.
XLogP3 0.8[7]0.3[8]Predicts lipophilicity, affecting solubility and permeability.
H-Bond Donors 1[7]0[8]Key for specific interactions with target proteins.
H-Bond Acceptors 2[7]3[8]Provides sites for hydrogen bonding with biological targets.
Polar Surface Area 41.6 Ų[7]45.9 Ų[8]Influences cell permeability and transport characteristics.

Part 2: Synthetic Accessibility and Chemical Space

The choice of a scaffold is often dictated by its synthetic feasibility and the ease with which diverse chemical functionalities can be introduced. Both scaffolds are accessible through well-established synthetic routes, typically building upon a pre-formed pyrazole ring.

Synthesis of Pyrazolo[3,4-b]pyridines

A prevalent strategy for constructing the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[5] The mechanism often proceeds via a Michael addition followed by intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic fused system.[5] This approach allows for diversification at positions 3, 4, and 6 of the final scaffold.

Caption: General synthetic workflow for Pyrazolo[1,5-a]pyrimidines.

Comparative Insight: While both scaffolds are readily synthesized, the cyclocondensation route for pyrazolo[1,5-a]pyrimidines is arguably more direct and versatile for achieving broad diversification around the core. The multi-step nature of some pyrazolo[3,4-b]pyridine syntheses can sometimes limit the accessible chemical space, although modern methods like microwave-assisted synthesis are expanding the possibilities. [9][10]

Part 3: Biological Activities and Therapeutic Applications

Both scaffolds are exceptionally rich in biological activity, with a significant overlap in their roles as kinase inhibitors. However, subtle differences in their preferred targets and overall therapeutic applications have emerged.

Therapeutic Area / Target ClassPyrazolo[3,4-b]pyridinePyrazolo[1,5-a]pyrimidine
Kinase Inhibition CDK2, PIM1, TRK, AMPK, TBK1, FGFR [6][11][12][13][14]CDK1/2, Pim-1, PI3Kδ, Trk, EGFR, B-Raf, MEK [4][15][16][17][18][19][20]
Anticancer Broad activity via multiple mechanisms [12][21]Potent activity, particularly as kinase inhibitors [1][15]
Antimicrobial Antibacterial, Antifungal [22][23]Antibacterial, Antitubercular [24][25][26]
Anti-inflammatory Yes [21]Yes [27][28]
Antiviral Yes [10][21]Yes [24][27]
CNS Activity Antidepressant, anxiolytic [10][21]Sedative, anxiolytic (e.g., Zaleplon, Ocinaplon) [24]
Focus: Kinase Inhibition

The planarity and hydrogen bonding capabilities of both scaffolds make them excellent mimics of the adenine ring of ATP, leading to their widespread use as ATP-competitive kinase inhibitors.

  • Pyrazolo[1,5-a]pyrimidines have been exceptionally successful in this domain. The FDA-approved drugs Larotrectinib and Entrectinib are potent Tropomyosin Receptor Kinase (Trk) inhibitors built upon this scaffold, validating its clinical utility. [19]Structure-activity relationship (SAR) studies have shown that small hydrophobic groups at the 3-position can enhance binding in the ATP pocket, while substitutions at the 5- and 7-positions are crucial for achieving potency and selectivity. [15][16][19]

  • Pyrazolo[3,4-b]pyridines are also potent kinase inhibitors targeting a range of kinases including CDKs, PIM1, and TRKs. [29][11][14]For some targets, like AMP-activated protein kinase (AMPK), the exposed N-H group on the pyrazole ring is essential for activity, forming a critical hydrogen bond interaction in the kinase hinge region. [6]This provides a clear mechanistic anchor for rational drug design that is distinct from the pyrazolo[1,5-a]pyrimidine core.

Part 4: Experimental Protocols

To translate these concepts into practice, we provide generalized, yet detailed, protocols for synthesis and biological evaluation. These protocols are designed as self-validating systems, incorporating standard methodologies used in drug discovery labs.

Protocol 1: General Synthesis of a 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridine

This protocol is based on the common condensation reaction between a 5-aminopyrazole and a 1,3-diketone.

Objective: To synthesize a pyrazolo[3,4-b]pyridine core for further derivatization or screening.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired 5-aminopyrazole (e.g., 1-phenyl-3-methyl-5-aminopyrazole) and 1.1 equivalents of the 1,3-diketone (e.g., acetylacetone) in glacial acetic acid (approx. 10 mL per mmol of aminopyrazole).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C).

    • Causality Note: Acetic acid serves as both the solvent and an acid catalyst to facilitate the condensation and subsequent cyclization/dehydration steps. Refluxing provides the necessary activation energy.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) until the starting aminopyrazole spot is consumed (typically 4-8 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid, followed by a cold, non-polar solvent (e.g., hexane) to aid in drying.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazolo[3,4-b]pyridine.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method to determine the potency (IC₅₀) of a compound against a specific protein kinase.

Objective: To quantify the inhibitory activity of a synthesized pyrazolo-based compound against a target kinase.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Compound Dilution: Prepare a serial dilution of the test compound in 100% DMSO, typically starting from 1 mM. Then, perform a further dilution into the kinase buffer.

    • Enzyme/Substrate Mix: Prepare a 2X solution of the kinase and its specific substrate peptide in the kinase buffer.

    • ATP Solution: Prepare a 2X solution of ATP in the kinase buffer at a concentration equal to the Km for the specific kinase.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to the wells.

    • Immediately add 10 µL of the 2X Kinase/Substrate mix to all wells.

    • Causality Note: Initiating the reaction with the enzyme/substrate mix ensures that the inhibitor has the opportunity to bind to the kinase before the enzymatic reaction begins in earnest.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ System):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the generated ADP into a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are both powerful frameworks for drug discovery, each with a distinct profile.

  • The pyrazolo[1,5-a]pyrimidine scaffold is a clinically validated powerhouse, particularly for kinase inhibitors like the approved Trk inhibitors. [19]Its synthetic accessibility and rigid structure make it an outstanding choice for building large, diverse libraries and for targets where a bridgehead nitrogen system is sterically and electronically favored.

  • The pyrazolo[3,4-b]pyridine scaffold offers a unique feature in its stable 1H-tautomer, providing a key hydrogen bond donor that can be critical for anchoring to specific targets. [5][6]This makes it an excellent candidate for structure-based design efforts targeting enzymes where such an interaction is known to be important.

The choice between these two scaffolds is not a matter of one being universally superior, but rather a strategic decision based on the specific target, desired mechanism of action, and the intended SAR exploration. Future research will likely focus on fine-tuning the selectivity of inhibitors based on these cores, improving their pharmacokinetic properties, and exploring novel therapeutic applications beyond kinase inhibition. [17]By understanding the fundamental differences outlined in this guide, researchers can make more informed decisions, accelerating the journey from scaffold selection to clinical candidate.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.).
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  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. (n.d.). Taylor & Francis Online.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). RSC Publishing.
  • Examples of pyrazolo[3,4-b]pyridines biologically actives. (n.d.).
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  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (2023). Thieme.
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A Senior Application Scientist's Guide to In Silico Analysis: Docking Studies and Binding Mode Comparison of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds, particularly as a hinge-binding motif in kinase inhibitors.[1] This guide presents an in-depth, expert-led protocol for conducting molecular docking studies on a representative of this class, Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate. We provide a comprehensive, step-by-step workflow for in silico analysis, from target selection and preparation to ligand docking and comparative binding mode analysis. Using Cyclin-Dependent Kinase 2 (CDK2) as a case study, we compare the predicted binding of our lead compound against the well-established inhibitor, Roscovitine. This guide is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each critical step to ensure a robust and validated computational analysis.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a bicyclic heterocycle that bears a close structural resemblance to purine bases like adenine, allowing it to function effectively as an ATP-competitive inhibitor for a wide range of enzymes.[2] Its utility is demonstrated by its presence in numerous small molecule therapies targeting conditions from cancer to neurodegenerative diseases.[1] The versatility of this scaffold has led to the development of inhibitors against a diverse array of protein kinases, which are critical regulators of cellular processes and frequently implicated in disease.[1][3]

This compound is a key intermediate used in the synthesis of more complex, biologically active compounds, particularly kinase inhibitors.[4] Understanding its potential interactions with protein targets is a crucial first step in rational drug design. Molecular docking provides a powerful computational tool to predict the binding orientation and affinity of this molecule within a target's active site, guiding further synthetic and biological evaluation efforts.

The Target Landscape: Kinases as a Prime Focus for Pyrazolopyridines

The pyrazolo[3,4-b]pyridine framework is a prolific scaffold for targeting the ATP-binding site of kinases. Its nitrogen atoms can form critical hydrogen bond interactions with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. Literature extensively documents the successful development of pyrazolopyridine-based inhibitors for numerous kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them a key target in oncology.

  • c-Met Kinase: A receptor tyrosine kinase whose dysregulation is linked to tumor growth and metastasis.[3]

  • TANK-binding kinase 1 (TBK1): A key regulator in innate immunity signaling pathways.[5][6]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, targeted for cancer immunotherapy.[7]

  • Phosphoinositide 3-kinases (PI3Ks): Involved in cell growth, proliferation, and survival.[8]

Given the wealth of available structural data and its therapeutic relevance, this guide will focus on Cyclin-Dependent Kinase 2 (CDK2) as the target protein for our case study.

In Silico Methodology: A Protocol for Molecular Docking

This section details a validated workflow for performing molecular docking. The causality behind each step is explained to ensure scientific rigor and reproducibility. We will utilize industry-standard, freely available software: UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations.

Experimental Protocol: Molecular Docking Workflow

Objective: To predict the binding mode and affinity of this compound within the ATP-binding site of CDK2 and compare it to a known inhibitor.

Materials:

  • Protein Structure: Human CDK2 in complex with Roscovitine (PDB ID: 2A4L).

  • Software: UCSF Chimera, AutoDock Tools, and AutoDock Vina.

  • Ligand Structures: 3D structures of this compound and Roscovitine (obtained from PubChem or drawn in a chemical sketcher).

Step 1: Protein Preparation (The "Clean-Up")

  • Action: Load the PDB file (2A4L) into UCSF Chimera.

  • Rationale: Crystal structures are not immediately ready for docking. They contain non-essential components and lack information required by docking algorithms.

    • Delete all water molecules (solvent). Their positions are often not conserved and can interfere with docking.

    • Remove the co-crystallized ligand (Roscovitine, residue name ROS) and any other non-protein molecules. We will re-dock it later for validation.

    • Use the "Dock Prep" tool in Chimera. This is a critical step that adds polar hydrogen atoms, assigns partial charges to atoms (using the AMBER ff14SB force field), and repairs any missing side chains. The correct protonation state of residues at physiological pH is essential for accurately modeling electrostatic interactions like hydrogen bonds.

Step 2: Ligand Preparation (Getting the Molecule Ready)

  • Action: Load the 3D structure of this compound into Chimera.

  • Rationale: The ligand's structure must be optimized.

    • Add hydrogens if they are missing.

    • Calculate Gasteiger charges. This assigns partial charges to each atom, which is crucial for calculating the electrostatic component of the scoring function.

    • Save the prepared ligand as a MOL2 file. This format retains the 3D coordinates and charge information. Repeat this process for Roscovitine.

Step 3: Defining the Binding Site (Grid Generation)

  • Action: Using AutoDock Tools, define a "grid box" that encompasses the active site of CDK2.

  • Rationale: Docking algorithms perform a localized search. We must tell the software where to look. The most reliable way to define the binding site is to use the location of the original, co-crystallized ligand (Roscovitine in 2A4L). Center the grid box on the coordinates of the native ligand and ensure its dimensions are large enough to allow the new ligand to move and rotate freely (e.g., 25 x 25 x 25 Å).

Step 4: Protocol Validation (The "Sanity Check")

  • Action: Before docking our compound of interest, perform a re-docking experiment with Roscovitine.

  • Rationale: This is a self-validating step to ensure the docking protocol is reliable. Dock the prepared Roscovitine ligand back into the CDK2 active site. The predicted pose should closely match the original crystallographic pose. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is considered a successful validation.

Step 5: Molecular Docking Simulation

  • Action: Run AutoDock Vina using the prepared protein, the prepared ligand (this compound), and the defined grid box.

  • Rationale: Vina will systematically explore different conformations and orientations of the ligand within the active site. It uses a scoring function to estimate the binding affinity (in kcal/mol) for each pose. A more negative score indicates a more favorable predicted binding affinity.

Step 6: Analysis of Results

  • Action: Load the docking results (protein and the top-ranked ligand pose) back into UCSF Chimera.

  • Rationale: The output is not just a score, but a 3D model of the predicted interaction.

    • Visualize the binding pose.

    • Identify key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues. Use Chimera's "Find H-Bond" and "Contacts" tools.

    • Compare these interactions to those of the known inhibitor, Roscovitine.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Obtain Protein Crystal Structure (PDB: 2A4L) Prep_Prot 3. Protein Preparation (Add Hydrogens, Assign Charges) PDB->Prep_Prot Ligand_source 2. Obtain Ligand 3D Structure (PubChem) Prep_Lig 4. Ligand Preparation (Assign Charges) Ligand_source->Prep_Lig Grid 5. Define Binding Site (Grid Box Generation) Prep_Prot->Grid Dock 7. Dock Compound of Interest Prep_Lig->Dock Validate 6. Protocol Validation (Re-dock Native Ligand) Grid->Validate Validate->Dock If RMSD < 2.0 Å Analyze 8. Analyze Binding Pose & Interactions Dock->Analyze Compare 9. Compare with Reference Inhibitor Analyze->Compare

Caption: Molecular docking workflow from preparation to analysis.

Comparative Binding Mode Analysis: A Case Study with CDK2

Following the protocol, this compound was docked into the ATP-binding site of CDK2 (PDB: 2A4L). The results were compared against the binding mode of the co-crystallized inhibitor, Roscovitine.

The docking score provides a quantitative estimate of binding affinity, while the analysis of interactions gives qualitative insight into the binding mode.

CompoundDocking Score (kcal/mol)Key H-Bond InteractionsKey Hydrophobic/Other Interactions
Roscovitine (Reference) -10.1Backbone NH of Leu83 ; Backbone C=O of Leu83 Ile10, Gly11, Val18, Ala31, Val64, Phe80, Phe82, Gln131, Asp145
This compound -7.5Backbone NH of Leu83 ; Side chain of Lys33 Ile10, Val18, Ala31, Val64, Phe80, Asp86, Gln131

Analysis of Roscovitine (Reference Inhibitor): Roscovitine anchors itself into the active site primarily through two strong hydrogen bonds with the backbone of Leu83 in the hinge region. This interaction is canonical for many CDK2 inhibitors. The purine-like core sits deep within the pocket, while its phenyl and hydroxypentyl groups engage in extensive hydrophobic interactions with surrounding residues, contributing significantly to its high affinity.

Analysis of this compound: Our compound of interest also forms a critical hydrogen bond with the backbone amide of Leu83 via its pyrazole nitrogen, effectively mimicking the hinge-binding interaction of ATP and Roscovitine. This confirms the pyrazolopyridine scaffold's suitability as a hinge-binder. An additional hydrogen bond is predicted between the carboxylate group and the side chain of Lys33 . While the docking score is less favorable than that of Roscovitine, this is expected given the smaller size and fewer hydrophobic extensions of our compound. The pyrazolopyridine core occupies the same general space as Roscovitine's purine-like core, engaging with a subset of the same hydrophobic residues.

G cluster_cdk2 CDK2 Active Site Leu83 {Leu83 | Hinge Region} Lys33 {Lys33 | Catalytic Loop} Phe80 {Phe80 | Gatekeeper} Asp86 {Asp86} Roscovitine Roscovitine Roscovitine->Leu83 H-Bond (Backbone) Roscovitine->Phe80 Hydrophobic MPPC Methyl 1H-pyrazolo[3,4-b] pyridine-5-carboxylate MPPC->Leu83 H-Bond (Backbone) MPPC->Lys33 H-Bond (Side Chain) MPPC->Phe80 Hydrophobic MPPC->Asp86 Hydrophobic

Caption: Comparative interaction diagram for CDK2 binding.

Discussion and Future Perspectives

The docking study reveals that this compound successfully docks into the ATP-binding site of CDK2, establishing a key hydrogen bond with the hinge region residue Leu83. This is a promising result, indicating that the core scaffold is well-suited for targeting this kinase family.

The predicted binding affinity is modest compared to the highly optimized inhibitor Roscovitine. This is not a failure of the scaffold, but rather an opportunity for optimization. The docking pose clearly shows that the C3 and C6 positions of the pyrazolopyridine ring are solvent-exposed and point towards hydrophobic pockets that are occupied by the larger substituents of Roscovitine. This provides a clear, rational path for lead optimization:

  • Structure-Activity Relationship (SAR) Studies: Synthesize derivatives by adding substituents at the C3 and C6 positions to probe the hydrophobic pockets and potentially engage additional residues.

  • In Vitro Validation: The most promising computationally-derived designs should be synthesized and evaluated in biochemical assays (e.g., Kinase-Glo®) to determine their actual inhibitory activity (IC50) against CDK2.

  • Selectivity Profiling: Promising compounds should be profiled against a panel of other kinases to assess their selectivity, a critical parameter for avoiding off-target effects.

Conclusion

This guide has provided a comprehensive framework for conducting and interpreting molecular docking studies, using this compound as a focal point. Our case study against CDK2 demonstrates that this compound possesses the essential features for kinase hinge-binding. The comparative analysis with Roscovitine not only contextualizes its potential but also illuminates a clear and rational strategy for its evolution into a more potent and selective inhibitor. By integrating these in silico techniques, researchers can accelerate the drug discovery process, saving valuable time and resources by prioritizing the synthesis and testing of compounds with the highest probability of success.

References

  • El-Gamal, M. I., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Institutes of Health.
  • Li, Y., et al. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Zhang, T., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Publications.
  • Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing.
  • MySkinRecipes. (n.d.). Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxylate.
  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • Al-Ostoot, F. H., et al. (2019). Synthesis, molecular docking, antimicrobial, antiquorum-sensing and antiproliferative activities of new series of pyrazolo[3,4- b ]pyridine analogs. ResearchGate.
  • National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central.
  • National Center for Biotechnology Information. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.

Sources

A Senior Application Scientist's Guide to the ADME Profiles of Pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparative Analysis for Drug Discovery Professionals

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Derivatives of this fused heterocyclic system have shown significant promise as kinase inhibitors, anticancer agents, and treatments for neurodegenerative diseases, among other applications.[3][4][5] However, the journey from a potent "hit" compound to a clinically viable drug is fraught with challenges, primarily governed by the compound's pharmacokinetic profile. A molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are the ultimate determinants of its in vivo efficacy, safety, and overall success.

This guide provides a comparative analysis of the ADME properties of various pyrazolo[3,4-b]pyridine derivatives, drawing upon experimental data from the scientific literature. As Senior Application Scientists, our goal is not merely to present data but to synthesize it into actionable insights. We will explore the causal relationships between chemical structure and ADME outcomes, detail the self-validating experimental protocols used to generate this data, and provide a framework for optimizing this critical scaffold for drug development.

Comparative Analysis of Key ADME Parameters

The development of pyrazolo[3,4-b]pyridine derivatives often involves a delicate balance. Structural modifications aimed at enhancing potency against a specific target can inadvertently introduce liabilities in solubility, permeability, or metabolic stability. Here, we dissect these key parameters with reference to published data.

Aqueous Solubility: The Foundational Hurdle

A common challenge with fused aromatic ring systems like pyrazolo[3,4-b]pyridines is poor aqueous solubility. This directly impacts oral absorption and the ability to formulate intravenous solutions. A lead compound from a study on dual Src/Abl inhibitors, for instance, was hampered by "substandard pharmaceutical properties," primarily low solubility, which necessitated a lead optimization campaign.[6]

Structural Insights: The core, unsubstituted pyrazolo[3,4-b]pyridine is a lipophilic, planar structure. Strategies to improve solubility typically involve the introduction of polar functional groups or ionizable centers. A successful approach involved designing derivatives with substituents that could engage in hydrogen bonding with water or be protonated at physiological pH, thereby disrupting crystal lattice energy and improving solvation.[6]

Table 1: Comparison of Aqueous Solubility for Selected Pyrazolopyrimidine Analogs

Compound ID Key Structural Features Assay Method Solubility (µM) Reference
Lead 1 Substituted pyrazolo[3,4-d]pyrimidine Nephelometry < 5 [6]
Optimized Analog A Addition of a morpholine moiety Nephelometry 35 [6]

| Optimized Analog B | Addition of a piperazine-ethanol moiety | Nephelometry | > 100 |[6] |

Note: Data for the closely related pyrazolo[3,4-d]pyrimidine scaffold is presented, as it shares a similar core and exhibits analogous solubility challenges and solutions.

Permeability: Crossing the Membrane Barrier

For oral drug candidates, permeability across the intestinal epithelium is a prerequisite for absorption. This property is governed by a molecule's size, lipophilicity, and its interaction with cellular efflux transporters like P-glycoprotein (P-gp). The Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or MDCK cells are the industry standards for this assessment.[7][8]

Structural Insights: Generally, pyrazolo[3,4-b]pyridine derivatives demonstrate good passive permeability due to their relatively rigid and lipophilic core.[9] However, the introduction of polar groups to enhance solubility can sometimes reduce permeability. An optimal balance is often found within a specific logP/logD range (typically 1-3). Furthermore, certain derivatives can be substrates for efflux pumps, which can be identified in bidirectional Caco-2 assays where the permeability from the basolateral to the apical side (B→A) is significantly higher than in the apical to basolateral (A→B) direction.

Table 2: Comparative Permeability Data for Pyrazolopyrimidine Derivatives

Compound ID Assay System Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) Efflux Ratio (Papp B→A / Papp A→B) Classification Reference
Compound 5 PAMPA-BBB 15.2 N/A High (Predicted BBB penetrant) [9]
Compound 7 PAMPA-BBB 12.8 N/A High (Predicted BBB penetrant) [9]
Imatinib Caco-2 0.2 > 50 Low (P-gp substrate) [6]

| Optimized Analog C | Caco-2 | 12.5 | 1.8 | High (Not a P-gp substrate) |[6] |

These data illustrate a successful lead optimization where an initial compound with efflux liability was modified to create an analog with high permeability and no significant efflux.[6]

Metabolic Stability: Resisting the First-Pass Effect

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of elimination for many drugs. High metabolic instability leads to rapid clearance and poor oral bioavailability. In vitro assays using human liver microsomes (HLM) are a reliable method to predict in vivo metabolic clearance.[8]

Structural Insights: The pyrazolo[3,4-b]pyridine nucleus can be susceptible to oxidative metabolism. The specific sites of metabolism are highly dependent on the nature and position of substituents. Electron-rich aromatic rings or benzylic positions are often sites of hydroxylation. Researchers have identified metabolic pathways for this class of compounds including oxidation, dechlorination, and loss of amine-bearing side chains.[9] Blocking these "soft spots" with metabolically robust groups (e.g., fluorine atoms) is a common and effective strategy to improve stability.

Table 3: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound ID Key Structural Features Incubation Time % Parent Remaining Classification Reference
Compound 1 4-chloro-phenyl substituent 60 min 65% Moderate Stability [9]
Compound 5 4-fluoro-phenyl substituent 60 min 95% High Stability [9]

| Compound C03 | Pyrazolo[3,4-b]pyridine core | Not Specified | Good Plasma Stability | High Stability |[10] |

The data clearly shows that replacing a metabolically labile chlorine atom with a fluorine atom significantly enhanced the metabolic stability of the derivative.[9]

Structure-ADME Relationship (SAR) Workflow

Optimizing ADME properties is an iterative process. A systematic workflow involves synthesizing analogs with specific structural changes and evaluating their impact on the desired ADME parameters.

cluster_0 ADME Optimization Cycle for Pyrazolo[3,4-b]pyridines Start Initial Hit Compound (Potent, Poor ADME) SAR Identify ADME Liabilities (e.g., Low Solubility, High Metabolism) Start->SAR Characterize Design Design Analogs (Modify R1, R2, R3... positions) SAR->Design Hypothesize Solutions Synth Synthesize Analogs Design->Synth Screen In Vitro ADME Screening (Solubility, PAMPA, HLM) Synth->Screen Analyze Analyze Data (Establish Structure-ADME Relationship) Screen->Analyze Analyze->Design Iterate / Refine Optimized Optimized Lead (Potent, Good ADME) Analyze->Optimized Achieve Goals

Caption: A typical iterative cycle for ADME optimization of lead compounds.

The core pyrazolo[3,4-b]pyridine scaffold offers several positions for chemical modification to tune its physicochemical and ADME properties. Understanding the impact of substituents at these key positions is crucial for rational drug design.

PyrazoloCore N1_label N1 Position: - Modulates pKa - Can improve solubility - Steric bulk may reduce metabolism N1_label->PyrazoloCore R3_label C3 Position: - Affects target binding - Can be a site of metabolism R3_label->PyrazoloCore R4_label C4/C6 Positions: - Major impact on solubility & lipophilicity - Key for modulating permeability R4_label->PyrazoloCore R5_label C5 Position: - Often involved in target binding - Can influence efflux recognition R5_label->PyrazoloCore

Caption: Key positions on the pyrazolo[3,4-b]pyridine core for ADME modulation.

Validated Experimental Protocols

The trustworthiness of ADME data hinges on robust and well-validated experimental protocols. Below are methodologies commonly employed in the industry for evaluating key ADME properties.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a self-validating system as it includes positive and negative controls to ensure the enzymatic activity is as expected and that compound disappearance is NADPH-dependent.

Objective: To determine the rate of metabolism of a test compound upon incubation with HLM.

Materials:

  • Test Compound Stock: 10 mM in DMSO.

  • HLM: Pooled Human Liver Microsomes (e.g., 20 mg/mL stock).

  • NADPH Regenerating System (e.g., NADPH-A/B Solution).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Quenching Solution: Cold Acetonitrile (ACN) with an internal standard.

  • Control Compounds: Propranolol (high clearance), Verapamil (moderate clearance).

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a working HLM solution (e.g., 1 mg/mL) in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer and the HLM working solution. Add 1 µL of the 10 mM test compound stock to achieve a final concentration of 1 µM.

  • Initiation (T=0): Split the reaction mixture into two plates.

    • Negative Control Plate: Add buffer instead of NADPH solution.

    • Reaction Plate: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Immediately take a T=0 sample from the reaction plate and quench with cold ACN. Incubate the remaining plates at 37°C with shaking.

  • Time Points: At specified time points (e.g., 5, 15, 30, 60 minutes), take aliquots from the reaction plate and quench with cold ACN.

  • Sample Processing: Centrifuge the quenched samples (e.g., 4000 rpm for 10 min) to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining relative to the T=0 sample.

Data Interpretation: The percentage of the parent compound remaining at the final time point provides a classification of stability (e.g., >90% is high stability, <10% is low stability).[9] The rate of disappearance can be used to calculate in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol: Caco-2 Bidirectional Permeability Assay

This assay's integrity is validated by measuring the permeability of a low-permeability marker (e.g., Lucifer Yellow) to ensure the cell monolayer is intact and by using control compounds to verify transporter function.[11]

Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • Caco-2 cells cultured on permeable Transwell® inserts for 21 days.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS), pH 7.4.

  • Test Compound Dosing Solution: 10 µM in transport buffer.

  • Lucifer Yellow for monolayer integrity check.

  • Control Compounds: Propranolol (high permeability, passive), Digoxin (P-gp substrate).

Procedure:

  • Monolayer Preparation: Wash Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

  • Equilibration: Add fresh transport buffer to both apical (donor) and basolateral (receiver) chambers and incubate for 30 minutes at 37°C.

  • A→B Permeability:

    • Remove buffer from the apical chamber and replace it with the test compound dosing solution.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) chamber, replacing the volume with fresh buffer.

  • B→A Permeability:

    • In a separate set of wells, remove buffer from the basolateral chamber and replace it with the test compound dosing solution.

    • Take samples from the apical (receiver) chamber at the same time points.

  • Integrity Check: After the experiment, add Lucifer Yellow to the apical chamber and measure its appearance in the basolateral chamber after 1 hour. Permeability should be <1% for a valid assay.[11]

  • Analysis: Analyze the concentration of the test compound in all samples by LC-MS/MS.

Data Interpretation:

  • The apparent permeability coefficient (Papp) is calculated.[11]

  • Papp > 10 x 10⁻⁶ cm/s: High Permeability

  • Papp < 2 x 10⁻⁶ cm/s: Low Permeability

  • The Efflux Ratio (Papp B→A / Papp A→B) is calculated. A ratio > 2-3 suggests the compound is a substrate for an active efflux transporter.

Conclusion and Future Outlook

The pyrazolo[3,4-b]pyridine scaffold remains an exceptionally valuable starting point for the design of novel therapeutics. However, its inherent physicochemical properties present predictable ADME challenges, particularly concerning solubility and metabolic stability. The comparative data demonstrates that a rational, iterative approach to lead optimization can successfully address these liabilities. By strategically modifying the core at key positions, researchers can enhance solubility through the addition of polar or ionizable groups and improve metabolic stability by blocking metabolic "soft spots."

The future of drug discovery with this scaffold will rely on a multi-parameter optimization approach, where ADME properties are considered early and in parallel with potency and selectivity. The integration of in silico predictive models with robust, validated in vitro assays will continue to be essential in accelerating the design-make-test-analyze cycle, ultimately increasing the probability of translating a promising pyrazolo[3,4-b]pyridine derivative into a successful clinical candidate.

References

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). MDPI.
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019). Archiv der Pharmazie.
  • Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. (2015). Journal of Medicinal Chemistry.
  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (2024). BMC Chemistry.
  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. (2023). ResearchGate.
  • Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. (2022). Archiv der Pharmazie.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). RSC Medicinal Chemistry.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2023). ACS Omega.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). Molecules.
  • Permeability Assays. (n.d.). Pharmaron.
  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. (2023). Journal of the Iranian Chemical Society.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molecules.
  • Trends in Molecular Properties, Bioavailability, and Permeability across the Bayer Compound Collection. (2023). Journal of Medicinal Chemistry.
  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. (2024). Scientific Reports.
  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. (2024). Scientific Reports.
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  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2024). Pharmaceutics.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper handling and disposal of compounds like Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our laboratories. This guide provides a comprehensive, operational plan for the safe disposal of this compound, grounded in established safety protocols and regulatory principles.

The core of this compound is the pyrazolo[3,4-b]pyridine scaffold, a privileged heterocycle known to be a component in many biologically active molecules, with some derivatives exhibiting cytotoxic or antimicrobial properties.[1][2][3] While exhaustive toxicological data for this specific ester may be limited, the principle of precaution dictates that it be treated as a hazardous substance. This protocol is therefore designed to be robust and self-validating, ensuring safety and compliance at every stage.

Hazard Assessment and Waste Classification

The foundational step in any disposal plan is the accurate classification of the waste. Based on the known hazards of related pyridine and pyrazole derivatives, this compound and any materials contaminated with it must be classified and handled as hazardous chemical waste .[4][5]

Data extrapolated from structurally similar compounds suggests the following potential hazards, which should be assumed in the absence of specific data for this exact molecule.[6][7][8]

Property Information Source
Chemical Name This compound[9][10]
Molecular Formula C₈H₇N₃O₂[10]
Molecular Weight 177.16 g/mol [10]
Physical Form Solid[10]
Storage Class 11 - Combustible Solids[10]
Potential GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6][7][8]

This classification mandates that the compound never be disposed of via standard trash or sanitary sewer systems.[11][12] Such actions are not only a violation of regulations like the Resource Conservation and Recovery Act (RCRA) but also pose a significant risk to public health and the environment.[11]

Essential Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following PPE is mandatory to prevent exposure.[13][14]

  • Eye Protection: Chemical safety goggles or a face shield.[13]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and wash hands thoroughly after removal.[15][16]

  • Body Protection: A fully buttoned laboratory coat.[13]

  • Respiratory Protection: All handling and waste packaging should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[14][17]

Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for the safe segregation, containment, and storage of waste containing this compound.

Step 1: Waste Segregation at the Point of Generation

Proper disposal begins the moment waste is generated. To prevent dangerous chemical reactions, never mix incompatible waste streams.[18][19]

  • Solid Waste: Collect unreacted solid this compound, contaminated weigh boats, and disposable labware (e.g., spatulas, pipette tips) in a dedicated solid hazardous waste container.[4]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated items should be placed in a designated solid hazardous waste container or a clearly marked, sealed bag for hazardous waste.[4]

Step 2: Containment and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.[19]

  • Container Selection: Use only containers that are chemically compatible with the waste.[11][18] High-density polyethylene (HDPE) containers are a suitable choice for both solid and liquid waste streams of this type.[4] Ensure the container is in good condition, free of damage, and has a secure, leak-proof screw cap.[18]

  • Labeling: All hazardous waste containers must be labeled immediately upon the first addition of waste.[17][19] The label must be clear, complete, and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents in the container.

    • The approximate percentage of each component.

    • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

    • The date waste accumulation began (the "accumulation start date").[19]

    • The name of the Principal Investigator and the laboratory location.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designate a specific location in the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[12]

  • The SAA must be under the control of the laboratory personnel.

  • Keep waste containers tightly closed except when adding waste.[12]

  • Store the container in secondary containment (such as a chemical-resistant tray) to catch any potential leaks.[11][19]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12]

  • Conduct and document weekly inspections of the SAA to check for leaks and proper labeling.[11][18]

Disposal_Workflow cluster_0 In-Lab Waste Management cluster_1 Final Disposal gen Waste Generation (Solid, Liquid, PPE) seg Step 1: Segregate Waste (Solid vs. Liquid vs. PPE) gen->seg Immediately cont Step 2: Contain & Label (Compatible HDPE Container, Complete Hazardous Waste Label) seg->cont Use separate containers store Step 3: Store in SAA (Secondary Containment, Closed Lid, Weekly Inspection) cont->store pickup Step 4: Request Pickup (Contact EHS/EH&S Office) store->pickup When container is full or no longer in use dispose Licensed Disposal Facility (via EHS) pickup->dispose

Diagram 1: A workflow for the compliant disposal of this compound.
Step 4: Final Disposal Coordination

Laboratory personnel are responsible for the waste up to the point of collection.

  • Once a waste container is full or is no longer being used, arrange for its removal by contacting your institution's Environmental Health and Safety (EHS or EH&S) office.[4][20]

  • Do not transport hazardous waste outside of your laboratory; this must be done by trained EHS personnel.[20]

Emergency Procedures for Spills

In the event of a small spill, prompt and correct action is crucial to prevent exposure and contamination.

  • Alert & Isolate: Immediately alert personnel in the area and restrict access.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain & Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[21] For a liquid spill, cover it with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[4]

  • Collect Waste: Carefully collect the absorbed material and any contaminated cleaning supplies (e.g., pads, wipes) and place them into a new, properly labeled hazardous waste container.[4][20]

  • Decontaminate: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.[20]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Spill_Response_Protocol spill Spill Occurs alert Alert Personnel & Isolate Area spill->alert ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Contain & Absorb Spill (Use inert material) ppe->contain collect Collect Contaminated Material into a Hazardous Waste Container contain->collect decon Decontaminate Spill Area (Solvent then Soap/Water) collect->decon report Report Incident (Supervisor & EHS) decon->report

Diagram 2: A procedural flowchart for responding to a small laboratory spill.

Disposal of Empty Containers

The original product container is not considered "empty" until it has been properly decontaminated.

  • Rinse: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can solubilize the compound.[20]

  • Collect Rinsate: Crucially, this rinseate must be collected and disposed of as liquid hazardous waste.[20] Never pour it down the drain.

  • Deface Label: Once rinsed, completely remove or deface the original manufacturer's label to avoid confusion.[20]

  • Final Disposal: The rinsed and defaced container can typically be disposed of in the regular trash or glass recycling, but you must confirm this procedure with your institutional EHS guidelines.[20]

By adhering to this comprehensive disposal plan, you ensure that your work with this compound is conducted safely, responsibly, and in full compliance with environmental regulations, building a culture of safety that extends beyond the product itself.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Acterra. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Vanderbilt University Medical Center.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • PubChem.
  • Sigma-Aldrich.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • American Chemical Society. (2024, December 25). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities.
  • Autech Scientific.
  • Washington State University.
  • PubChem.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • PubMed Central (PMC). (2025, November 20).
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  • ResearchGate. (2025, August 9).
  • PubChem. 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid.
  • Capot Chemical. (2026, January 2). MSDS of 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.
  • Actylis Lab Solutions.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate. In our work, the integrity of our research is matched only by the imperative of our safety. This document moves beyond a simple checklist, providing a procedural and logical framework for risk mitigation. As there is no exhaustive safety profile for this specific molecule, we will employ the principle of analogy, drawing on data from structurally similar pyrazolo-pyridine and pyridine compounds to establish a robust and trustworthy safety protocol. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific prudence.

Hazard Assessment: The Principle of Analogy

Therefore, this compound must be handled as if it possesses the following hazards until proven otherwise.

Potential Hazard Hazard Statement Code Primary Safety Concern
Harmful if SwallowedH302Accidental ingestion could lead to acute toxicity.[3][4]
Causes Skin IrritationH315Direct contact may cause redness, itching, or inflammation.[3][5]
Causes Serious Eye IrritationH319Accidental eye exposure can result in significant irritation or damage.[3][5]
May Cause Respiratory IrritationH335Inhalation of the dust or powder may irritate the respiratory tract.[3][5]

This proactive classification ensures that our protective measures are sufficient to counter the most likely risks associated with handling this molecule.

The Hierarchy of Controls: A Foundation for Safety

Before we even consider Personal Protective Equipment (PPE), we must apply the universally accepted Hierarchy of Controls. PPE is the final, critical barrier between you and a potential hazard, but it should never be the only one. The most effective controls are those that eliminate or reduce the hazard at its source.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Least Effective Engineering Controls Engineering Controls (e.g., Chemical Fume Hood) Administrative Controls Administrative Controls (SOPs, Training) Engineering Controls->Administrative Controls followed by PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative Controls->PPE supported by

Caption: The Hierarchy of Controls for chemical safety in the laboratory.

For this compound, the primary engineering control is mandatory:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and preparing solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[6][7] This is non-negotiable and serves to contain any dusts or aerosols at the source.

Core PPE Requirements: A Head-to-Toe Protocol

With engineering controls in place, we select PPE to protect from direct contact. The following table outlines the minimum required PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection
Weighing/Transfer of Solid Chemical splash goggles AND a full-face shield.[8][9]Double-gloving with compatible nitrile gloves.Long-sleeved, fully buttoned lab coat.[10]
Solution Preparation/Handling Chemical splash goggles.[6][11]Compatible nitrile gloves.Long-sleeved, fully buttoned lab coat.
Large-Scale Operations (>5g) Chemical splash goggles AND a full-face shield.Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).[6][10]Chemical-resistant apron over a lab coat.[9]
Cleaning Contaminated Glassware Chemical splash goggles.Compatible nitrile gloves.Long-sleeved, fully buttoned lab coat.
In-Depth Analysis of PPE Choices:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[8][11] When handling the solid powder, a full-face shield must be worn over the goggles to protect the entire face from potential aerosolization.[9]

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[6] However, no glove material is impervious forever. It is critical to:

    • Inspect Gloves: Always check for tears or pinholes before use.[9]

    • Double Glove: When handling the solid, wearing two pairs of nitrile gloves provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

    • Proper Removal: Remove gloves without touching the outer surface with your bare skin and wash your hands thoroughly with soap and water immediately after.[8][9]

    • Avoid Contamination: Never wear gloves outside the laboratory or to touch common items like doorknobs, phones, or keyboards.[8][12]

  • Body Protection: A clean, long-sleeved lab coat, kept fully buttoned, is required to protect your skin and personal clothing.[10] For any procedure with a heightened splash risk, a chemical-resistant apron should be worn over the lab coat.[9] Ensure that personal clothing covers the legs and that closed-toe shoes are worn at all times.[9][11]

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of the engineering controls, a full-face respirator with appropriate cartridges should be used by trained personnel.[13]

Operational Plan: Weighing and Preparing a Stock Solution

This protocol integrates PPE and safety procedures into a self-validating workflow.

  • Preparation: Confirm the chemical fume hood is operational. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the hood.

  • Donning PPE: Before approaching the hood, don your PPE in the following order: lab coat, chemical splash goggles, face shield, and finally, two pairs of nitrile gloves.

  • Execution in Fume Hood:

    • Perform all actions deep within the hood, at least 6 inches from the sash.

    • Carefully weigh the desired amount of this compound.

    • Slowly add the solid to your solvent to prevent splashing.

    • Use a magnetic stirrer to aid dissolution.

  • Initial Cleanup: Tightly cap the stock solution and wipe down the external surface of the container. Use a disposable wipe moistened with 70% ethanol to decontaminate the work surface inside the hood. Dispose of the wipe in the designated solid hazardous waste container.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the hazardous waste.

    • Remove the face shield.

    • Step away from the immediate work area. Remove the lab coat.

    • Remove the inner pair of gloves.

    • Remove your goggles.

  • Final Step: Immediately wash your hands thoroughly with soap and water.[14]

Disposal and Spill Management Plan

  • Waste Disposal: All materials contaminated with this compound, including gloves, weigh boats, and wipes, are considered hazardous waste.[6]

    • Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.[13]

    • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not discharge any amount to the sewer system.[13]

    • Follow all institutional, local, and national regulations for hazardous waste disposal.[7][15]

  • Spill Response:

    • Small Spill (inside a fume hood):

      • Alert nearby personnel.

      • Wearing your full PPE (double gloves, goggles, face shield, lab coat), absorb the spill with an inert material like vermiculite or sand.[10]

      • Carefully sweep the absorbed material into a designated hazardous waste container.

      • Decontaminate the area with a suitable solvent and then soap and water.

    • Large Spill (or any spill outside a fume hood):

      • Evacuate the immediate area.

      • Alert your supervisor and institutional safety office immediately.

      • Prevent others from entering the area.

      • Only personnel specifically trained and equipped for hazardous spill cleanup should address the situation.

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your work.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Chemical Label for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
  • Washington State University. Pyridine - Standard Operating Procedure.
  • Wako Pure Chemical Industries. (2023, February 1). Pyridine,6551E-3 - Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • MySkinRecipes. Methyl 1H-Pyrazolo[3,4-B]Pyridine-3-Carboxylate.
  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines.
  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.